molecular formula C16H20N2O4 B1272373 Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid CAS No. 270065-83-3

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Número de catálogo: B1272373
Número CAS: 270065-83-3
Peso molecular: 304.34 g/mol
Clave InChI: HBMUTHPYXNFHBB-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUTHPYXNFHBB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148763
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-83-3
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a derivative of butyric acid, is a chiral building block with significant potential in medicinal chemistry and pharmaceutical development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a cyano-substituted phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of peptidomimetics and small molecule drug candidates. The presence of the 2-cyano-phenyl moiety is of particular interest, as the nitrile group can modulate the electronic properties, binding interactions, and metabolic stability of a parent molecule. This technical guide provides a comprehensive overview of the known properties, characteristics, and potential applications of this compound.

Core Properties and Characteristics

Precise experimental data for this compound is limited in publicly accessible literature, reflecting its specialized nature as a research and development compound. The following tables summarize the available quantitative data.

PropertyValueSource
CAS Number 270065-83-3[1][2]
Molecular Formula C₁₆H₂₀N₂O₄[1]
Molecular Weight 304.34 g/mol N/A
Appearance Lyophilized powder[1]
Purity ≥95%[1]
Predicted Physicochemical PropertiesValueSource
Boiling Point 496.8 ± 40.0 °CN/A
Density 1.19 g/cm³N/A
Solubility Soluble in dichloromethane, ethanol, and dimethyl sulfoxide.N/A

Experimental Protocols

Synthesis

A common method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A general workflow is proposed below.

Workflow for the Synthesis of Boc-Protected Amino Acids

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Free Amino Acid Free Amino Acid Reaction_Vessel Reaction Mixture Free Amino Acid->Reaction_Vessel Boc Anhydride Boc Anhydride Boc Anhydride->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Completion Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Crystallization Crystallization Drying->Crystallization Chromatography Chromatography Drying->Chromatography Final_Product Boc-Protected Amino Acid Crystallization->Final_Product Chromatography->Final_Product

Caption: General workflow for the synthesis of Boc-protected amino acids.

A patent for a similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, describes a process that involves mixing the free amino acid with an inorganic base in water, followed by the addition of a solution of di-tert-butyl dicarbonate in an organic solvent. The reaction is carried out at a controlled temperature. After the reaction, the pH is adjusted to acidic, and the product is extracted with an organic solvent.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for both the purification and purity analysis of Boc-protected amino acids.

General HPLC Workflow for Amino Acid Analysis

G Sample Sample Derivatization Derivatization Sample->Derivatization Optional HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Derivatization->HPLC_System Detector Detector HPLC_System->Detector Data_Analysis Data Acquisition and Analysis Detector->Data_Analysis Result Result Data_Analysis->Result G Compound Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid Library_Synthesis Synthesize Library of Target Compounds Compound->Library_Synthesis Screening Biological Screening (e.g., Enzyme Assays) Library_Synthesis->Screening Hit_Identification Identify Active Compounds ('Hits') Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Drug_Candidate Drug_Candidate Lead_Optimization->Drug_Candidate

References

A Technical Guide to Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document details its chemical identity, physicochemical properties, and its significant role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. A detailed synthesis protocol, insights into its mechanism of action in final drug products, and relevant analytical methodologies are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound, a non-natural amino acid derivative, has garnered significant attention in medicinal chemistry and process development. Its unique structural features, including the stereospecific amino group, the butyric acid backbone, and the ortho-substituted cyanophenyl moiety, make it a valuable synthon for creating complex, biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step syntheses, particularly in peptide chemistry and the construction of peptidomimetics.

The primary application of this compound lies in its role as a key building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The cyanophenyl group, in particular, is a key pharmacophore that can interact with the active site of the DPP-4 enzyme.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in Table 1.

PropertyValueReference
CAS Number 270065-83-3[1]
Molecular Formula C₁₆H₂₀N₂O₄[1]
Molecular Weight 304.34 g/mol [2]
Appearance White to off-white solid/powder[3]
Purity ≥97%[3]
Storage Conditions 2-8°C, dry, sealed[2]

Note: The HCl salt of the parent amine, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, has the CAS number 270065-82-2.[3]

Synthesis

The synthesis of this compound involves two key stages: the synthesis of the parent amino acid, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid

While specific proprietary synthesis routes may vary, a general approach can be inferred from standard organic chemistry principles. One plausible method involves the asymmetric synthesis starting from a suitable chiral precursor to establish the (S)-stereocenter.

Boc Protection of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid

The protection of the amino group is a standard procedure in organic synthesis. A general experimental protocol is provided below.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve (S)-3-Amino-4-(2-cyanophenyl)butanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

  • Base Addition: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O), typically in a slight molar excess, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, acidify the reaction mixture with a mild acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

A schematic representation of the Boc protection step is provided below.

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid (S)-3-Amino-4- (2-cyanophenyl)butanoic acid Reaction Reaction in Aqueous/Organic Solvent Amino_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Protected_Acid Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid Reaction->Protected_Acid

Boc Protection Workflow

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of DPP-4 inhibitors.

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones. The general mechanism is illustrated in the signaling pathway below.

DPP4_Signaling_Pathway cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_pancreas Pancreatic Response cluster_dpp4 DPP-4 Action Food_Intake Food Intake GLP1 GLP-1 (Active) Food_Intake->GLP1 GIP GIP (Active) Food_Intake->GIP Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation GIP->Insulin GIP->DPP4 Inactivation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits

DPP-4 Signaling Pathway

This compound provides the core structure for the part of the DPP-4 inhibitor that interacts with the S1 and S2 binding pockets of the enzyme. The cyanophenyl group is particularly important for binding affinity and selectivity.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and to monitor the progress of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure of the compound.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Chiral HPLC To determine the enantiomeric purity of the (S)-isomer.

Conclusion

This compound is a well-defined and critical building block in modern pharmaceutical development. Its specific stereochemistry and functional groups are essential for the synthesis of potent and selective DPP-4 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Boc-Protected Amino Acids: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Boc-protected amino acids, with a specific focus on isomers of Boc-3-Amino-4-(cyano-phenyl)-butyric acid. While a thorough search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid," this guide will utilize data for analogous compounds and general spectroscopic principles to provide a detailed analytical framework. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic molecules.

The following sections will present expected spectroscopic data for a closely related isomer, provide detailed experimental protocols for data acquisition, and illustrate key workflows and structural relationships through diagrams.

Spectroscopic Data of an Analogous Compound: Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid

Due to the absence of specific data for the ortho-cyano isomer, this section outlines the expected spectroscopic characteristics of the para-cyano isomer, Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid. The data presented is based on the analysis of its constituent functional groups and is intended to serve as a reference for researchers working with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.6Doublet2HAromatic protons ortho to -CN
~ 7.4Doublet2HAromatic protons meta to -CN
~ 5.0Broad Singlet1HNH (Boc)
~ 4.1Multiplet1HCH-NH
~ 2.9Multiplet2HCH₂-Aryl
~ 2.6Multiplet2HCH₂-COOH
~ 1.4Singlet9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 172C=O (Carboxylic acid)
~ 155C=O (Boc)
~ 145Quaternary Aromatic Carbon (ipso to CH₂)
~ 132Aromatic CH (meta to -CN)
~ 130Aromatic CH (ortho to -CN)
~ 119C≡N
~ 110Quaternary Aromatic Carbon (ipso to -CN)
~ 80Quaternary Carbon (Boc)
~ 50CH-NH
~ 40CH₂-Aryl
~ 38CH₂-COOH
~ 28C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch (Amide)
3300-2500BroadO-H Stretch (Carboxylic Acid)
~ 2980MediumC-H Stretch (Aliphatic)
~ 2230Medium, SharpC≡N Stretch (Nitrile)
~ 1710StrongC=O Stretch (Carboxylic Acid)
~ 1690StrongC=O Stretch (Boc Amide)
~ 1520MediumN-H Bend (Amide II)
~ 1160StrongC-O Stretch (Boc)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid (Molecular Formula: C₁₆H₂₀N₂O₄), the expected molecular weight is approximately 304.34 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z ValueIon
305.14[M+H]⁺ (Protonated Molecule)
327.12[M+Na]⁺ (Sodium Adduct)
249.12[M-C₄H₈+H]⁺ (Loss of isobutylene)
205.09[M-Boc+H]⁺ (Loss of Boc group)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2. Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. * ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignments, acquire 2D NMR spectra. These experiments are crucial for establishing proton-proton and proton-carbon correlations.

#### FT-IR Spectroscopy

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powder onto the ATR crystal. 2. Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum : Apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. 2. Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically leaves the molecule intact. 3. Mass Analysis : The ionized sample is introduced into the mass analyzer. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. This allows for the determination of the elemental composition.

  • Data Interpretation : The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge (m/z) ratio.

### Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS Sample IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purification->NMR Sample Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Determination Final Structure Determination Data_Integration->Structure_Determination

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

General Structure of a Boc-Protected β-Amino Acid

The diagram below illustrates the key structural components of a Boc-protected β-amino acid with a cyanophenyl substituent.

Boc_Amino_Acid cluster_structure General Structure Boc Boc Protecting Group Amine β-Amino Group Boc->Amine Protects Acid Carboxylic Acid Amine->Acid β-position Sidechain Cyanophenyl Sidechain Amine->Sidechain Attached to

Caption: Key functional groups of a Boc-protected β-amino acid.

Solubility of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general properties of Boc-protected amino acids and provides detailed experimental protocols for determining its solubility in common organic solvents. Furthermore, a logical workflow for solubility assessment, crucial for drug discovery and development, is presented.

Introduction

This compound is a chiral building block utilized in the synthesis of various pharmaceutical agents, including protease inhibitors and other bioactive molecules.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a cyano-phenyl moiety, makes it a valuable component in the construction of complex organic molecules.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, purification processes, and formulation development.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityNotes
Amides N,N-Dimethylformamide (DMF)SolubleA common solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)SolubleOften used when higher solubility is required.
Halogenated Dichloromethane (DCM)SolubleA versatile solvent for many organic compounds.
Sulfoxides Dimethyl sulfoxide (DMSO)Highly SolubleA strong solvent, often used for compounds with low solubility.[2]
Ethers Tetrahydrofuran (THF)Moderately SolubleSolubility may be lower compared to more polar solvents.
Diethyl etherSparingly SolubleGenerally, less effective for polar compounds.
Alcohols Methanol, EthanolModerately SolubleThe carboxylic acid group should aid solubility.
Esters Ethyl acetateModerately SolubleOften used in extraction and purification processes.
Hydrocarbons Toluene, HexaneInsolubleNot expected to be effective solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid in a liquid.[3]

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure saturation.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solid particles.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment in Drug Discovery

The assessment of solubility is a critical step in the early stages of drug discovery and development.[5][6] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable in vitro assay results.[7] The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE).

Solubility_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A New Chemical Entity (NCE) Synthesis B Kinetic Solubility Screen (High-Throughput) A->B Initial Assessment C Structure-Solubility Relationship (SSR) Analysis B->C Data Analysis D Thermodynamic Solubility Assay (Shake-Flask) B->D Promising Candidates C->A Iterative Design E pH-Solubility Profile D->E Detailed Characterization G Biorelevant Media Solubility D->G Lead Candidates F Formulation Development E->F Formulation Strategy I Candidate Selection F->I H Solid-State Characterization (Polymorphism) G->H H->I

Caption: A logical workflow for solubility assessment in drug discovery.

Conclusion

While specific quantitative solubility data for this compound is not publicly documented, its chemical structure suggests good solubility in polar aprotic organic solvents. For drug development professionals and researchers, it is imperative to experimentally determine the solubility in relevant solvent systems to ensure robust and reproducible synthetic and formulation processes. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining this critical data. The outlined solubility assessment workflow highlights the importance of early and continuous evaluation of this fundamental physicochemical property throughout the drug discovery and development pipeline.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the expected degradation pathways, provides detailed experimental protocols for stability assessment, and recommends optimal storage conditions.

Chemical Profile and Structural Features

This compound possesses several functional groups that influence its chemical stability:

  • Boc (tert-Butoxycarbonyl) Protecting Group: This amine protecting group is notoriously labile under acidic conditions and susceptible to thermal degradation. It is generally stable to basic and nucleophilic conditions.

  • Carboxylic Acid: This functional group can participate in typical acid-base reactions and esterification.

  • Cyano-phenyl Group: The nitrile group on the aromatic ring is generally stable; however, it can be susceptible to hydrolysis under extreme acidic or basic conditions, converting to an amide or carboxylic acid. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring.

Recommended Storage Conditions

Based on data from suppliers of structurally similar compounds and general best practices for Boc-protected amino acids, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Storage ConditionTemperature RangeDurationFormContainer Closure System
Long-Term Storage -20°C to -80°C[1]Up to 6 months+Lyophilized powderTightly sealed, inert atmosphere
Short-Term Storage 2°C to 8°C[1][2]Up to 1 weekLyophilized powderTightly sealed, inert atmosphere
Working Solution Storage -20°C in an appropriate anhydrous solvent (e.g., DMF, DMSO)Up to 1 monthSolutionTightly sealed, protected from light

Note: It is crucial to avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use vials is highly recommended. The compound should be handled in a well-ventilated area, and personal protective equipment should be worn.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and thermolysis. The following diagram illustrates the expected degradation signaling pathway.

G Potential Degradation Pathways cluster_products Primary Degradation Products cluster_secondary_products Secondary Degradation Products (Harsh Conditions) A This compound B (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid A->B Acidic Hydrolysis / Thermolysis F Boc-(S)-3-Amino-4-(2-carbamoyl-phenyl)-butyric acid A->F Harsh Acidic/Basic Hydrolysis of Nitrile C tert-Butanol D Isobutene E CO2 G Boc-(S)-3-Amino-4-(2-carboxy-phenyl)-butyric acid F->G Further Hydrolysis

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[3] These studies will help to identify degradation products and establish the intrinsic stability of the molecule.

The following diagram outlines a general workflow for conducting these stability studies.

G Forced Degradation Experimental Workflow start Start: Pure this compound prep Prepare Solutions in Appropriate Solvents start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample analysis Analyze by Stability-Indicating HPLC-UV/MS sample->analysis data Quantify Parent Compound and Degradants analysis->data pathway Identify Degradation Products and Elucidate Pathways data->pathway report Generate Stability Report pathway->report

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants. A shallow gradient is recommended for better resolution.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both the parent and potential degradants absorb (e.g., 220 nm and 254 nm). Mass Spectrometry (MS) for identification.
Injection Volume 10 µL
Column Temperature 30°C
Forced Degradation Protocols

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (as a control)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by the stability-indicating HPLC method.

Objective: To evaluate the compound's susceptibility to oxidation.

Protocol:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze all samples by the stability-indicating HPLC method.

Objective: To assess the stability of the solid compound at elevated temperatures.

Protocol:

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

  • Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).

  • Dissolve the samples in a suitable solvent to a known concentration.

  • Analyze all samples by the stability-indicating HPLC method.

Objective: To determine the effect of light exposure on the compound's stability, following ICH Q1B guidelines.[4]

Protocol:

  • Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, store control samples (both solid and solution) in the dark under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for analysis.

  • Analyze all samples by the stability-indicating HPLC method.

Data Presentation and Interpretation

The results from the forced degradation studies should be tabulated to clearly present the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

Table 1: Example Data Table for Hydrolytic Degradation Study at 60°C

Time (hours)% Parent Remaining (0.1 N HCl)% Degradant 1 (0.1 N HCl)% Parent Remaining (Water)% Degradant 1 (Water)% Parent Remaining (0.1 N NaOH)% Degradant 1 (0.1 N NaOH)
0100.00.0100.00.0100.00.0
2..................
4..................
8..................
24..................

Conclusion

The chemical stability of this compound is primarily influenced by its Boc protecting group, which is susceptible to acidic and thermal degradation. The nitrile and carboxylic acid functionalities are expected to be more stable under typical handling and storage conditions. For optimal preservation of its quality and purity, the compound should be stored at low temperatures (-20°C to -80°C for long-term), in a dry, inert environment, and protected from light. The provided experimental protocols offer a robust framework for a comprehensive stability assessment, enabling researchers and drug development professionals to ensure the integrity of this critical pharmaceutical intermediate.

References

The Enigmatic Building Block: A Technical Overview of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral non-proteinogenic amino acid, presents itself as a potentially valuable, yet sparsely documented, building block in the field of medicinal chemistry. Its unique structural features—a sterically demanding ortho-cyano-phenyl group, a chiral beta-amino acid backbone, and an acid-labile Boc protecting group—suggest a significant potential for its application in the design of novel therapeutics. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific data regarding its synthesis, characterization, and application. This guide, therefore, aims to provide a foundational understanding of its potential utility by drawing parallels with structurally related and well-documented analogs, while clearly delineating the current knowledge gaps.

Physicochemical Properties and Handling

PropertyInferred Value/InformationSource/Rationale
CAS Number 270065-83-3Chemical Supplier Databases
Molecular Formula C₁₆H₂₀N₂O₄Calculated from structure
Molecular Weight 304.34 g/mol Calculated from structure
Appearance Likely a white to off-white solidGeneral appearance of similar amino acid derivatives
Purity Typically >95%Standard for commercially available building blocks
Storage Conditions Store at 2-8°C, protected from moistureGeneral recommendation for Boc-protected amino acids

The Role of Boc-Protected β-Amino Acids in Drug Discovery

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its stability under a wide range of reaction conditions, coupled with its facile removal under mildly acidic conditions, allows for the precise and sequential construction of complex molecules.

The β-amino acid scaffold, as present in the title compound, is of particular interest to medicinal chemists. Peptides and peptidomimetics incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their α-amino acid counterparts. This increased metabolic stability can lead to improved pharmacokinetic profiles and prolonged therapeutic effects.

The following workflow illustrates the general utility of Boc-protected amino acids in synthetic chemistry:

G General Synthetic Workflow of Boc-Amino Acids A Boc-Protected Amino Acid B Peptide Coupling A->B C Protected Peptide/Molecule B->C D Boc Deprotection (Acidic Conditions) C->D E Free Amine D->E E->B Iterative Coupling F Further Synthetic Elaboration E->F

Caption: General workflow for utilizing Boc-protected amino acids in synthesis.

Potential Applications in Medicinal Chemistry: An Extrapolation

While direct applications of this compound are not explicitly detailed in the available literature, we can hypothesize its utility based on the roles of analogous structures. The ortho-cyano-phenyl moiety is a particularly intriguing feature. The cyano group can act as a hydrogen bond acceptor, a dipole, or a precursor for other functional groups like tetrazoles, which are common bioisosteres for carboxylic acids.

Its structural similarity to intermediates used in the synthesis of inhibitors for various enzyme classes, such as proteases and kinases, suggests its potential as a key building block in these areas. For instance, related β-amino acid derivatives have been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

The hypothetical incorporation of this building block into a target molecule could follow a pathway where the unique side chain interacts with a specific pocket of a biological target.

G Hypothetical Target Interaction cluster_0 Target Protein cluster_1 Inhibitor Molecule BindingPocket Binding Pocket BuildingBlock Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid (modified) BuildingBlock->BindingPocket Side chain interaction (e.g., H-bonding with cyano group) CoreScaffold Core Scaffold BuildingBlock->CoreScaffold Incorporated via peptide bond

Caption: Hypothetical interaction of a derivative with a target's binding pocket.

Synthesis and Experimental Protocols: A Critical Knowledge Gap

A significant challenge in providing a comprehensive guide is the absence of detailed, published experimental protocols for the synthesis of this compound itself, or for its use in further synthetic transformations. Standard methods for the introduction of the Boc group onto an amino acid, such as reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, can be presumed. However, the specific conditions, yields, and purification methods for this particular substrate are not documented.

Similarly, protocols for coupling this building block with other molecules, or for the deprotection of the Boc group in the context of a larger synthesis, would be highly valuable to the research community but are currently unavailable in the public domain.

Conclusion and Future Outlook

This compound represents a building block of unrealized potential in medicinal chemistry. Its constituent parts suggest a role in the development of metabolically stable and potent therapeutic agents. However, the striking lack of specific, publicly available data—from basic physicochemical properties to detailed experimental protocols and biological applications—hinders its broader adoption by the scientific community.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the need for foundational research to characterize this molecule and its reactivity. The opportunity lies in the potential for novel discoveries that could arise from the application of this unique building block in unexplored areas of medicinal chemistry. The publication of synthesis and application data for this compound would be a valuable contribution to the field, enabling its evaluation in a wider range of drug discovery programs.

The Potential of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the chiral building block, Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, in the field of drug discovery. This compound and its analogs are pivotal intermediates in the synthesis of a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are instrumental in the management of type 2 diabetes mellitus. This document provides a comprehensive overview of its role in the synthesis of potent and selective DPP-4 inhibitors, details relevant experimental protocols, and presents quantitative data for analogous compounds. Furthermore, it elucidates the critical signaling pathways involved and outlines a typical workflow for the discovery and evaluation of novel drug candidates derived from this structural motif.

Introduction: The Significance of β-Amino Acids in Drug Design

β-amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their incorporation into peptide backbones or as standalone pharmacophores can confer unique conformational properties, enhanced metabolic stability, and improved pharmacokinetic profiles to drug candidates. The Boc-protected (tert-butyloxycarbonyl) chiral β-amino acid, this compound, is a prime example of a versatile building block with considerable potential in the design of novel therapeutics. Its stereochemistry and the presence of a reactive cyanophenyl group make it a valuable precursor for creating complex molecular architectures with specific biological activities.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary application of this compound and its structural analogs lies in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes mellitus.

A prominent example of a DPP-4 inhibitor synthesized from a structurally related precursor is Sitagliptin . While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthetic principles and the role of the β-amino acid core are directly translatable to derivatives of this compound. The cyanophenyl moiety is a recognized pharmacophore in numerous DPP-4 inhibitors, contributing to the binding affinity and selectivity of the molecule.

The Role of the 2-Cyanophenyl Group

The nitrile group on the phenyl ring is a key feature in many DPP-4 inhibitors. It often engages in specific interactions within the active site of the DPP-4 enzyme, contributing to the overall binding affinity and potency of the inhibitor. Structure-activity relationship (SAR) studies of various DPP-4 inhibitors have highlighted the importance of substitutions on the phenyl ring for optimizing inhibitory activity and selectivity. The 2-cyano substitution can influence the electronic properties and conformation of the molecule, allowing for tailored interactions with key amino acid residues in the enzyme's binding pocket.

Quantitative Data: Potency of a Representative DPP-4 Inhibitor

To illustrate the potential of drug candidates derived from this class of intermediates, the following table summarizes the in vitro potency of Sitagliptin, a well-established DPP-4 inhibitor.

CompoundTargetIC50 (nM)Assay System
SitagliptinDPP-418[1]Human recombinant DPP-4
SitagliptinDPP-419[2]Caco-2 cell extracts

IC50 (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of DPP-4 inhibitors derived from this compound.

Synthesis of a DPP-4 Inhibitor (Illustrative Example: Sitagliptin)

The synthesis of Sitagliptin from its corresponding Boc-protected β-amino acid precursor is a multi-step process. The following is a generalized protocol based on published synthetic routes.

Step 1: Coupling of the β-Amino Acid with the Heterocyclic Core

  • Dissolve Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (the precursor for Sitagliptin) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride to the reaction mixture.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Purify the resulting Boc-protected Sitagliptin by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected Sitagliptin in a suitable solvent, such as methanol or dioxane.

  • Add a strong acid, such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA), to cleave the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The final product, Sitagliptin, can be isolated as its hydrochloride salt or further purified.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol describes a common method to determine the inhibitory activity of a compound against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control to designated wells. Include wells with enzyme and buffer only (enzyme control) and wells with buffer only (background).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of enzyme control - Rate of background))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]

Signaling Pathways and Experimental Workflows

Incretin Signaling Pathway and DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the incretin signaling pathway.

Incretin_Signaling_Pathway Meal Food Intake Intestine Intestinal L-cells Meal->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Pancreas_alpha Pancreatic α-cells GLP1->Pancreas_alpha inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin increases Glucose Lowered Blood Glucose Insulin->Glucose leads to Glucagon Glucagon Secretion Pancreas_alpha->Glucagon decreases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 inhibitor action on the incretin pathway.

Experimental Workflow for Novel DPP-4 Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of new DPP-4 inhibitors starting from a building block like this compound.

Drug_Discovery_Workflow Start Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid Synthesis Chemical Synthesis of Analog Library Start->Synthesis Screening In Vitro DPP-4 Inhibition Assay Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADME In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies (e.g., in diabetic animal models) ADME->In_Vivo Candidate Preclinical Drug Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for novel DPP-4 inhibitors.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of novel drug candidates, particularly in the area of DPP-4 inhibition for the treatment of type 2 diabetes. Its specific stereochemistry and the presence of a cyanophenyl moiety provide a solid foundation for the design of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide offer a framework for researchers and drug development professionals to harness the potential of this and related compounds in their quest for new and improved therapeutics. The continued exploration of derivatives based on this scaffold holds significant promise for the future of diabetes management and other therapeutic areas where DPP-4 modulation is relevant.

References

The Cyanophenyl Group: A Key Player in Modulating the Biological Activity of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

The incorporation of unique functional groups into amino acid scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. Among these, the cyanophenyl group has emerged as a critical pharmacophore, significantly influencing the biological activity of amino acid derivatives. This technical guide explores the multifaceted role of the cyanophenyl group in enhancing the potency, selectivity, and pharmacokinetic profiles of amino acid-based compounds, with a particular focus on their application as enzyme inhibitors in key therapeutic areas. Through a detailed examination of structure-activity relationships, experimental data, and relevant biological pathways, this document serves as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction

Unnatural amino acids are invaluable tools in drug discovery, offering the ability to modulate the shape, function, and stability of peptides and small molecules. The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N) moiety, imparts distinct electronic and structural properties that profoundly impact molecular interactions within biological systems. Its electron-withdrawing nature, ability to participate in hydrogen bonding and π-stacking interactions, and its role as a bioisostere for other functional groups make it a versatile component in medicinal chemistry. This guide will delve into the specific contributions of the cyanophenyl group to the biological activity of amino acid derivatives, with a focus on two prominent examples: inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes and inhibitors of Cathepsin K for the management of osteoporosis.

The Role of the Cyanophenyl Group in DPP-IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release. Many potent DPP-IV inhibitors incorporate a cyanophenyl group, which plays a pivotal role in their mechanism of action.

Quantitative Data on DPP-IV Inhibitors

The following table summarizes the inhibitory activity of various cyanophenyl-containing compounds against DPP-IV, highlighting the significant potency conferred by this functional group.

CompoundTargetIC50 (nM)Ki (nM)Notes
N-Substituted 2-cyanopyrrolidinesDPP-IV3.5 ± 1.5-The cyanopyrrolidine moiety is a common feature in many DPP-IV inhibitors, where the nitrile group is crucial for binding to the active site serine residue[1].
Azadipeptide nitrile (Compound 13)Cathepsin K-0.0031While a Cathepsin K inhibitor, this demonstrates the high potency achievable with nitrile-containing peptide analogs[2].
Dipeptidyl nitriles (Lead structure 1)Cathepsin K39-Starting point for the development of more potent inhibitors, showcasing the utility of the nitrile group[3][4].
Balicatib (a dipeptide nitrile)Cathepsin K1.4-A potent and selective Cathepsin K inhibitor, further illustrating the effectiveness of the nitrile warhead[5].
Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV prevents the degradation of incretin hormones, thereby augmenting their signaling cascade, which ultimately leads to improved glycemic control.

DPP_IV_Inhibition_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP_IV DPP-IV Enzyme Incretins->DPP_IV Substrate Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP_IV->Inactive_Incretins Degradation Cyanophenyl_Inhibitor Cyanophenyl-Amino Acid Inhibitor Cyanophenyl_Inhibitor->DPP_IV Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-IV Inhibition Signaling Pathway

The Role of the Cyanophenyl Group in Cathepsin K Inhibition

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen. Its inhibition is a therapeutic strategy for osteoporosis. Dipeptide nitriles, often incorporating a cyanophenyl group, have been developed as potent and selective Cathepsin K inhibitors. The nitrile group acts as a "warhead," forming a reversible covalent bond with the active site cysteine residue.

Quantitative Data on Cathepsin K Inhibitors

The following table presents data on Cathepsin K inhibitors, demonstrating the impact of the cyanophenyl and nitrile functionalities on inhibitory potency.

CompoundTargetIC50 (nM)Ki (nM)Selectivity over other Cathepsins
Dipeptidyl nitrile (Lead structure 1)Cathepsin K39-Starting point for optimization[3][4].
BalicatibCathepsin K1.4-Highly selective over Cathepsins B, L, and S[5].
Azadipeptide nitrile (Compound 13)Cathepsin K-0.0031Highly selective over Cathepsins B and S (~1000-fold)[2].
Odanacatib (contains a fluoroleucine side chain)Cathepsin K0.2-High selectivity over Cathepsins B, L, and S[5].
RelacatibCathepsin K-0.041 (app)Less selective, also inhibits Cathepsins L and V[5].
Mechanism of Covalent Inhibition

The nitrile group of cyanophenyl-containing amino acid derivatives can act as an electrophilic "warhead" that reacts with the nucleophilic cysteine residue in the active site of cysteine proteases like Cathepsin K, forming a reversible thioimidate adduct.

Covalent_Inhibition cluster_enzyme Cathepsin K Active Site cluster_inhibitor Cyanophenyl Inhibitor Enzyme_Cys Enzyme-Cys-S⁻ Reversible_Adduct Reversible Thioimidate Adduct (Enzyme-Cys-S-C(=NH)-Inhibitor) Enzyme_Cys->Reversible_Adduct Reversible Covalent Bond Inhibitor_CN Inhibitor-C≡N Inhibitor_CN->Reversible_Adduct

Reversible Covalent Inhibition Mechanism

Experimental Protocols

General Synthesis of p-Cyanophenylalanine Derivatives

A common method for the synthesis of 4-cyanophenylalanine involves the nucleophilic substitution of a protected malonate with p-cyanobenzyl bromide, followed by hydrolysis and decarboxylation.

Synthesis_Workflow Start Protected Malonate (e.g., Diethyl acetamidomalonate) Step1 Nucleophilic Substitution Start->Step1 Reagent1 p-Cyanobenzyl bromide Reagent1->Step1 Intermediate Substituted Malonate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (Acidic conditions) Intermediate->Step2 Product 4-Cyanophenylalanine Step2->Product

General Synthesis Workflow for 4-Cyanophenylalanine

Detailed Protocol:

  • Nucleophilic Substitution: To a solution of diethyl acetamidomalonate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate the enolate. To this mixture, add p-cyanobenzyl bromide and reflux for several hours.

  • Hydrolysis and Decarboxylation: The resulting substituted malonate is then heated under acidic conditions (e.g., with hydrochloric acid) to hydrolyze the ester and amide groups and effect decarboxylation, yielding 4-cyanophenylalanine[6].

  • Purification: The final product is purified by recrystallization.

For the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propionic acid, a biocatalytic approach using an enantioselective N-acylation with an enzyme like Candida antarctica lipase A can be employed to resolve the racemic mixture.

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of cyanophenyl-containing amino acid derivatives is typically assessed using a fluorometric assay.

Materials:

  • Purified recombinant human DPP-IV or Cathepsin K

  • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, Z-LR-AMC for Cathepsin K)

  • Assay buffer (specific to the enzyme)

  • Test compounds (cyanophenyl derivatives) and a reference inhibitor

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound solution, and the enzyme solution.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model[3][7][8][9][10][11][12].

Assay_Workflow A Prepare serial dilutions of test compounds B Add assay buffer, compound, and enzyme to 96-well plate A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Enzyme Inhibition Assay Workflow

Pharmacokinetic Considerations

The cyanophenyl group can also favorably influence the pharmacokinetic properties of amino acid derivatives. The nitrile group is generally resistant to metabolic degradation, which can improve the metabolic stability and half-life of a drug. For example, some cyanopyrrolidine DPP-IV inhibitors are metabolized via hydrolysis of the nitrile group, but this is not always the major metabolic pathway[13][14][15]. The pharmacokinetic parameters of balicatib, a cathepsin K inhibitor, have been described using a two-compartment model with zero-order input and first-order elimination[16]. The pharmacokinetic profiles of several cathepsin K inhibitors, including odanacatib and balicatib, have been compared, highlighting differences in half-life, bioavailability, and clearance[17]. For instance, sitagliptin, a DPP-IV inhibitor, is well-absorbed and primarily excreted unchanged in the urine, with an apparent terminal half-life of 8 to 14 hours[18][19].

Conclusion

The cyanophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of novel amino acid-based therapeutics. Its ability to enhance binding affinity through specific molecular interactions, improve metabolic stability, and act as a covalent or non-covalent pharmacophore has been demonstrated in the development of potent and selective inhibitors for enzymes such as DPP-IV and Cathepsin K. The data and protocols presented in this guide underscore the significant contribution of the cyanophenyl group to the biological activity of amino acids and provide a solid foundation for the future design of innovative drug candidates. A thorough understanding of the structure-activity relationships and mechanistic principles outlined herein will be instrumental for researchers and drug development professionals seeking to harness the full potential of this unique chemical moiety.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies developed, the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino function of amino acids has been a cornerstone of solid-phase peptide synthesis (SPPS). Developed by R.B. Merrifield, this acid-labile protecting group enabled the stepwise and controlled assembly of amino acids, revolutionizing the field of peptide chemistry and paving the way for the synthesis of complex peptides and small proteins.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the application of Boc chemistry in peptide synthesis.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The synthesis proceeds from the C-terminus to the N-terminus. The success of this methodology hinges on the principle of differential acid lability: the Nα-Boc group is removed with a moderately strong acid, while the more acid-stable side-chain protecting groups and the linkage to the resin are cleaved only at the end of the synthesis with a very strong acid.

The typical Boc-SPPS cycle consists of the following steps:

  • Deprotection: The removal of the Nα-Boc group from the resin-bound amino acid or peptide.

  • Neutralization: The neutralization of the resulting ammonium salt to liberate the free amine.

  • Coupling: The formation of a peptide bond between the newly exposed amine and the next incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

The Chemistry of Boc Protection and Deprotection

Introduction of the Boc Group

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide.

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection

The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to liberate the free amine as its TFA salt.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the choice of reagents, solvents, temperature, and reaction time.

Boc Protection of Amino Acids

The following table summarizes typical conditions and yields for the Boc protection of a generic amino acid.

Amino AcidReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
L-Alanine(Boc)₂O (1.1 eq)NaOH (2 eq)Dioxane/Water (1:1)0 to RT4>90
Primary Amine(Boc)₂O (1.1 eq)Triethylamine (1.1 eq)DichloromethaneRoom Temp1 - 4>95
Secondary Amine(Boc)₂O (1.1 eq)Triethylamine (1.1 eq)DichloromethaneRoom Temp2 - 8>90
Aromatic Amine(Boc)₂ODMAP (cat.)AcetonitrileRT - 504 - 2485 - 95
Boc Deprotection Conditions

The conditions for Boc deprotection can be modulated to achieve efficient cleavage while minimizing side reactions.

SubstrateAcidConcentrationSolventTemperature (°C)TimeYield (%)Reference
Boc-protected amineTFA20-50% (v/v)DichloromethaneRoom Temp30 min - 4 hHigh to Quantitative
Boc-protected amineHCl4MDioxaneRoom Temp~30 minHigh to Quantitative
Peptide-resinTFA50%DichloromethaneRoom Temp30 minNot specified

Detailed Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid (L-Alanine)

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected L-Alanine.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS.

Materials:

  • Boc-protected amino acid-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • The next Boc-protected amino acid

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino acid-resin in DCM for 20-30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the TFA solution.

    • Wash the resin with DCM (3 times) to remove excess TFA.

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

    • Wash the resin with DCM (3 times) to remove excess DIEA.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DCM or DMF for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 times).

    • Wash the resin with isopropanol (2 times).

    • Wash the resin with DCM (3 times).

The resin is now ready for the next deprotection step in the subsequent cycle.

Visualization of the Boc-SPPS Workflow

The cyclical nature of Boc-SPPS can be represented as a logical workflow.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis Cycle start Start: Boc-AA-Resin deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DCM, IPA, DCM) coupling->wash3 cycle_complete Cycle Complete: Boc-Dipeptide-Resin wash3->cycle_complete cycle_complete->deprotection Repeat for next amino acid final_cleavage Final Cleavage (e.g., HF) cycle_complete->final_cleavage After final cycle

Caption: A diagram of the cyclical workflow in Boc-SPPS.

Side Reactions and Considerations

While a robust method, Boc-SPPS is not without potential side reactions that can impact the purity and yield of the final peptide. These include:

  • Alkylation of sensitive residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The addition of scavengers like dithiothreitol (DTE) or anisole to the deprotection solution can mitigate this.

  • Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic if proline is the second or third residue.

  • Aspartimide formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form a stable aspartimide, which can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.

  • Incomplete deprotection or coupling: Steric hindrance or peptide aggregation can lead to incomplete reactions, resulting in deletion sequences. Careful monitoring of each step is crucial.

Conclusion

The Boc protection strategy remains a powerful and relevant tool in the field of peptide synthesis. Its well-understood chemistry, coupled with the vast body of literature and established protocols, makes it a reliable method for the preparation of a wide range of peptides. While the milder conditions of Fmoc chemistry have led to its widespread adoption, the Boc strategy offers distinct advantages in certain contexts, such as the synthesis of long or difficult sequences where aggregation can be problematic. A thorough understanding of the core principles, reaction mechanisms, and potential pitfalls is essential for researchers, scientists, and drug development professionals to successfully leverage the power of Boc protection in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Peptide Coupling of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of sterically hindered and structurally unique amino acids is a critical challenge in modern peptide synthesis. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a non-canonical beta-amino acid, presents such a challenge due to the steric hindrance imposed by the ortho-cyano-phenyl group. This substituent can significantly impact the efficiency of peptide bond formation. The selection of an appropriate coupling reagent and optimized protocol is therefore paramount to achieving high yields and purity in peptides containing this moiety.

These application notes provide a comprehensive overview of recommended coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide chains. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs, whether in solution-phase or solid-phase peptide synthesis (SPPS).

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically demanding amino acids. Based on their known efficacy in difficult couplings, four reagents are recommended for this compound: HATU , COMU , PyBOP , and DEPBT . The following table summarizes their key characteristics and expected performance based on general observations for hindered couplings.

Coupling ReagentClassKey AdvantagesPotential DisadvantagesRecommended Use Case
HATU Uronium/Aminium SaltHigh reactivity and speed, effective for sterically hindered amino acids, low racemization.Potential for guanidinylation of the N-terminal amine if used in excess. Based on potentially explosive HOAt.Rapid and efficient coupling of hindered residues where high yield is critical.
COMU Uronium SaltHigh reactivity comparable to HATU, non-explosive (Oxyma-based), good solubility, requires only one equivalent of base.Can also cause guanidinylation if used in excess.A safer and highly effective alternative to HATU for challenging couplings.
PyBOP Phosphonium SaltEfficient coupling, avoids the side reaction of guanidinylation, byproducts are less hazardous than older phosphonium reagents.Generally considered slightly less reactive than HATU.Ideal for situations where guanidinylation is a concern, such as in fragment condensation or when using an excess of reagent.
DEPBT Phosphonium SaltRemarkably low racemization, effective for sensitive amino acids and fragment coupling.May exhibit slower reaction kinetics compared to uronium/aminium salts.Recommended for couplings where minimizing epimerization is the highest priority.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are starting points and may require optimization based on the specific peptide sequence and reaction scale.

Protocol 1: HATU-Mediated Coupling

This protocol is designed for high-efficiency coupling of the sterically hindered amino acid.

Materials:

  • This compound

  • N-terminal deprotected peptide-resin or amino ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase):

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (1.5-2.0 eq.) and HATU (1.5-2.0 eq.) in DMF.

  • Add DIPEA (3.0-4.0 eq.) to the amino acid/HATU solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Procedure (Solution-Phase):

  • Dissolve the amino ester hydrochloride (1.0 eq.) in DMF and add DIPEA (1.1 eq.) to generate the free amine.

  • In a separate flask, dissolve this compound (1.1 eq.) and HATU (1.1 eq.) in DMF.

  • Add DIPEA (2.2 eq.) to the amino acid/HATU mixture and stir for 1-5 minutes at 0 °C.

  • Add the activated acid solution to the free amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer, yet highly effective alternative to HATU.

Materials:

  • This compound

  • N-terminal deprotected peptide-resin or amino ester

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase):

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (1.5-2.0 eq.) and COMU (1.5-2.0 eq.) in DMF.

  • Add DIPEA (1.5-2.0 eq.) to the amino acid/COMU solution and pre-activate for 1-5 minutes. Note that COMU requires less base than HATU.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress.

  • Upon completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: PyBOP-Mediated Coupling

This protocol is recommended to avoid potential guanidinylation side reactions.

Materials:

  • This compound

  • N-terminal deprotected peptide-resin or amino ester

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure (Solid-Phase):

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (1.5-2.0 eq.), PyBOP (1.5-2.0 eq.), and optionally HOBt (1.5-2.0 eq.) in DMF.

  • Add DIPEA (3.0-4.0 eq.) to the solution.

  • Add the coupling mixture to the resin.

  • Agitate the reaction at room temperature for 1-6 hours. Monitor the reaction progress.

  • After completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: DEPBT-Mediated Coupling

This protocol is the method of choice when suppression of racemization is the primary concern.

Materials:

  • This compound

  • N-terminal deprotected peptide-resin or amino ester

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure (Solution-Phase):

  • Dissolve this compound (1.1 eq.) and the amino ester (1.0 eq.) in THF or DMF.

  • Add DIPEA or TEA (2.0 eq.) to the mixture.

  • Add DEPBT (1.1-1.2 eq.) to the solution.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter any solids and perform a standard aqueous workup, followed by purification.

Visualizing Peptide Coupling Workflows

The following diagrams illustrate the general workflow for peptide coupling and the mechanism of activation by uronium/aminium and phosphonium salts.

Peptide_Coupling_Workflow cluster_workflow General Peptide Coupling Workflow Start Start Resin_Swelling Resin Swelling (SPPS) Start->Resin_Swelling Begin SPPS Deprotection N-terminal Deprotection Resin_Swelling->Deprotection Activation Amino Acid Activation Deprotection->Activation Coupling Peptide Bond Formation Activation->Coupling Washing Washing Coupling->Washing End_Cycle Next Cycle or Cleavage Washing->End_Cycle End_Cycle->Deprotection Continue Synthesis End End End_Cycle->End Finalize Activation_Mechanisms cluster_uronium Uronium/Aminium Salt Activation (e.g., HATU, COMU) cluster_phosphonium Phosphonium Salt Activation (e.g., PyBOP, DEPBT) Uronium_Start Boc-AA-COOH + HATU/COMU + Base (DIPEA) Uronium_Intermediate Active Ester Intermediate (e.g., OAt-ester) Uronium_Start->Uronium_Intermediate Activation Uronium_End Peptide Bond Formation + H₂N-Peptide Uronium_Intermediate->Uronium_End Nucleophilic Attack Phosphonium_Start Boc-AA-COOH + PyBOP/DEPBT + Base (DIPEA) Phosphonium_Intermediate Active Ester Intermediate (e.g., OBt-ester) Phosphonium_Start->Phosphonium_Intermediate Activation Phosphonium_End Peptide Bond Formation + H₂N-Peptide Phosphonium_Intermediate->Phosphonium_End Nucleophilic Attack

Application Notes and Protocols for Boc Deprotection of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid." The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in pharmaceutical synthesis.

The primary methods for Boc deprotection involve acidic conditions, which effectively cleave the carbamate to release the free amine. The most common reagents for this purpose are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][2][3] Alternative methods exist for substrates that are sensitive to strong acidic conditions.[4][5]

Method Selection Considerations

When selecting a deprotection method for this compound, it is important to consider the stability of the cyano and carboxylic acid functional groups under acidic conditions. While generally stable, prolonged exposure to strong acids or high temperatures could potentially lead to hydrolysis of the nitrile or side reactions. Therefore, monitoring the reaction progress closely is recommended.

Key considerations include:

  • Acid Strength and Concentration: Stronger acids and higher concentrations lead to faster deprotection but may increase the risk of side reactions.[4]

  • Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while dioxane is typically used with HCl.[1][6]

  • Temperature: Most Boc deprotections proceed efficiently at room temperature.[3] Lowering the temperature can help to control reactions for sensitive substrates.[4]

  • Reaction Time: Reaction times can vary from 30 minutes to a few hours and should be optimized by monitoring the disappearance of the starting material, for example by Thin-Layer Chromatography (TLC).[2][4]

  • Work-up: Neutralization of the excess acid is a crucial step in the work-up procedure to obtain the free amine.[1]

Comparative Data of Deprotection Methods

The following table summarizes common Boc deprotection methods and their typical reaction parameters. The optimal conditions for "this compound" may require some optimization based on these starting points.

MethodReagents & SolventsTypical ConcentrationTemperatureTypical Reaction TimeYieldPurityNotes
Method 1: TFA/DCM Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% (v/v) TFA/DCMRoom Temperature1-4 hours>95%HighA standard and highly effective method for most substrates.[1][7] The product is obtained as a TFA salt.
Method 2: HCl/Dioxane 4M Hydrogen chloride (HCl) in 1,4-Dioxane4 MRoom Temperature30 minutes - 2 hours>95%HighA fast and efficient method that often provides the product as a crystalline hydrochloride salt, which can simplify purification.[2][8][9] This method has shown good selectivity in the presence of tert-butyl esters.[2]
Method 3: Milder Acid p-Toluenesulfonic acid (pTSA) in a suitable solventStoichiometric to excessRoom Temperature2-12 hoursGoodGoodA good alternative for substrates sensitive to strong acids like TFA or HCl.[5]
Method 4: Lewis Acid Zinc bromide (ZnBr₂) in Dichloromethane (DCM)2-3 equivalentsRoom Temperature12-24 hoursVariableGoodA non-protic alternative that can be useful for highly acid-sensitive molecules.[4][10]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the TFA-mediated deprotection of a Boc-protected amine.[1][11]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]

    • Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Further purification may be performed by crystallization or chromatography if necessary.

Method 2: Deprotection using HCl in Dioxane

This protocol provides a method for Boc deprotection using a commercially available solution of HCl in dioxane.[2][8][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (or another suitable non-polar solvent)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., dioxane or methanol) in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl/Dioxane: Add the 4M solution of HCl in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC. In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[4]

  • Isolation:

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid hydrochloride.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Visualizations

The following diagrams illustrate the general workflow for the Boc deprotection methods described.

Boc_Deprotection_Workflow_TFA cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up cluster_product Final Product start Boc-protected Amine in DCM add_tfa Add TFA (25-50%) at 0°C start->add_tfa stir Stir at RT (1-4h) add_tfa->stir evaporate Evaporate Solvent & excess TFA stir->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash_bicarb Wash with sat. NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Free Amine concentrate->product

Caption: Workflow for Boc deprotection using TFA/DCM.

Boc_Deprotection_Workflow_HCl cluster_start Starting Material cluster_reaction Deprotection Step cluster_isolation Isolation cluster_product Final Product start Boc-protected Amine add_hcl Add 4M HCl in Dioxane start->add_hcl stir Stir at RT (0.5-2h) add_hcl->stir precipitation Precipitation of Hydrochloride Salt stir->precipitation filtration Filtration precipitation->filtration wash Wash with Diethyl Ether filtration->wash dry Dry under Vacuum wash->dry product Amine Hydrochloride dry->product

Caption: Workflow for Boc deprotection using HCl/Dioxane.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Analysis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" using High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity and enantiomeric composition of non-volatile compounds like Boc-protected amino acids.[1] Given the chiral nature of the target molecule, chiral HPLC is essential for separating the (S) and (R) enantiomers.

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of Boc-3-Amino-4-(2-cyano-phenyl)-butyric acid to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Instrumentation and Columns: Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for the chiral separation of N-protected amino acids.[2][3] A column such as one based on teicoplanin is a suitable choice.

Experimental Protocol:

A detailed protocol for the chiral HPLC analysis is presented in the table below.

ParameterRecommended Conditions
Column Chirobiotic™ T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 80:20 (v/v) Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm and 270 nm (due to the cyano-phenyl group)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Standard Preparation Prepare a standard solution of the racemic mixture at 1 mg/mL in the mobile phase to confirm the retention times of both enantiomers.
Run Time 30 minutes

Data Presentation: Expected Retention Times

CompoundExpected Retention Time (min)
(S)-Enantiomertbd
(R)-Enantiomertbd

Note: The elution order of the enantiomers may vary and needs to be confirmed with a standard of the pure (S)-enantiomer.

Reversed-Phase HPLC for Purity Analysis

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

Experimental Protocol:

A detailed protocol for the reversed-phase HPLC analysis is presented below.

ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of 50:50 Water/Acetonitrile.
Run Time 30 minutes

Data Presentation: Purity Analysis

PeakRetention Time (min)Area (%)
Main Compoundtbd>98%
Impurity 1tbd<0.5%
Impurity 2tbd<0.5%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and structural elucidation of volatile compounds. For non-volatile compounds like the target analyte, derivatization is a necessary step to increase volatility.[4]

Objective: To confirm the identity and structure of this compound through its mass fragmentation pattern after derivatization.

Derivatization: The carboxylic acid and the Boc-protected amine groups make the molecule non-volatile. Silylation is a common derivatization technique for amino acids prior to GC-MS analysis.[4] The use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is recommended as it forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[5]

Experimental Protocol:

ParameterRecommended Conditions
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMSCl
Derivatization Procedure 1. Dry ~0.5 mg of the sample under a stream of nitrogen. 2. Add 100 µL of Acetonitrile and 100 µL of MTBSTFA. 3. Heat at 70 °C for 30 minutes.
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
Injector Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600

Data Presentation: Expected Mass Fragmentation

The derivatized molecule will have the TBDMS group on the carboxylic acid. The fragmentation in EI-MS is expected to follow patterns observed for Boc-protected compounds and TBDMS esters.

Fragment IonProposed Structure/LossExpected m/z
[M - 15]⁺Loss of a methyl group (CH₃) from a TBDMS group.[M-15]
[M - 57]⁺Loss of a tert-butyl group (C₄H₉) from the Boc or TBDMS group.[6][M-57]
[M - 100]⁺Loss of isobutylene and CO₂ from the Boc group.[6][M-100]
[M - 115]⁺Loss of the TBDMS group.[M-115]
m/z 57tert-butyl cation (C₄H₉)⁺57
m/z 73Trimethylsilyl cation (Si(CH₃)₃)⁺ - from TBDMS fragmentation73

Note: The exact molecular ion peak (M⁺) may be of low abundance or absent.

Experimental Workflows

The following diagrams illustrate the logical workflows for the HPLC and GC-MS analyses.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Purity Assessment (%) Chromatogram->Purity EE Enantiomeric Excess (e.e.) Calculation Chromatogram->EE

Caption: HPLC analysis workflow.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gcms Data Analysis Sample_GCMS This compound Sample Derivatize Derivatize with MTBSTFA Sample_GCMS->Derivatize Inject_GCMS Inject into GC-MS Derivatize->Inject_GCMS Separate_GC Gas Chromatographic Separation Inject_GCMS->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS MassSpectrum Obtain Mass Spectrum Detect_MS->MassSpectrum Fragmentation Analyze Fragmentation Pattern MassSpectrum->Fragmentation Identification Confirm Structure Fragmentation->Identification

Caption: GC-MS analysis workflow.

References

Application Note: Chiral HPLC Methods for Determining the Enantiomeric Purity of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral building block whose stereochemical integrity is essential for the synthesis of active pharmaceutical ingredients. This application note provides a comprehensive guide to developing and validating a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers.[1][2] The selection of an appropriate CSP and the optimization of chromatographic conditions are paramount for achieving baseline separation of the enantiomers. This document outlines recommended starting points for method development, including suitable chiral columns and mobile phase compositions, based on established methods for similar N-protected amino acids.

A systematic approach to method development is crucial for efficiently establishing a robust and reliable analytical procedure. The general workflow for developing a chiral HPLC method is illustrated below.

G cluster_0 Method Development Workflow A Analyte Characterization (this compound) B Chiral Stationary Phase (CSP) Screening A->B Select potential CSPs based on analyte structure C Mobile Phase Optimization B->C Optimize mobile phase for best resolution D Method Validation (as per ICH guidelines) C->D Validate optimized method E Data Analysis & Purity Calculation D->E Analyze sample and calculate %ee

Figure 1: General workflow for chiral HPLC method development.

Recommended Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical factor in achieving enantiomeric separation. For Boc-protected amino acids, several types of CSPs have demonstrated broad applicability and success. A screening approach using a variety of CSPs is highly recommended.

Table 1: Recommended Chiral Stationary Phases for Screening

CSP TypeCommercial ExamplesPrinciple of SeparationTypical Mobile Phases
Polysaccharide-Based CHIRALPAK® IA, IC, AD-H; CHIRALCEL® OD-HHydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.Normal Phase, Polar Organic, Reversed Phase
Macrocyclic Glycopeptide CHIROBIOTIC® T, V, RComplex formation via hydrogen bonding, ionic interactions, and inclusion complexation.[3]Polar Organic, Reversed Phase
Protein-Based Ultron ES-OVM (Ovomucoid)Hydrophobic and electrostatic interactions with the protein surface.[4]Reversed Phase
Pirkle-Type (π-acid/π-base) (R,R) WHELK-O® 1π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5]Normal Phase

Experimental Protocols

Below are detailed starting protocols for screening and optimizing the chiral separation of this compound.

Protocol 1: Polysaccharide-Based CSP Screening

This protocol outlines a general screening procedure using popular polysaccharide-based columns.

1. Column Selection:

  • CHIRALPAK® IC-3 (Immobilized amylose tris(3,5-dichlorophenylcarbamate))

  • CHIRALCEL® OD-H (Coated cellulose tris(3,5-dimethylphenylcarbamate))

2. Sample Preparation:

  • Prepare a racemic standard of Boc-3-Amino-4-(2-cyano-phenyl)-butyric acid at a concentration of 1.0 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

  • Prepare a sample of this compound at 1.0 mg/mL to identify the major enantiomer peak.

3. Chromatographic Conditions (Starting Points):

Table 2: Starting Conditions for Polysaccharide-Based CSPs

ParameterNormal PhasePolar Organic ModeReversed Phase
Mobile Phase A n-Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Acetonitrile/Methanol/TFA (95:5:0.1, v/v/v)Water with 0.1% TFA
Mobile Phase B --Acetonitrile with 0.1% TFA
Gradient IsocraticIsocratic20% to 80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection UV at 220 nm and 270 nmUV at 220 nm and 270 nmUV at 220 nm and 270 nm
Injection Volume 10 µL10 µL10 µL

4. Optimization Strategy:

  • If partial separation is observed, adjust the ratio of the alcohol modifier (e.g., IPA or ethanol) in normal phase or the organic solvent in reversed phase.

  • The addition of a small amount of an acidic or basic additive (e.g., TFA for acidic compounds) is often crucial for good peak shape and resolution.[6]

  • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) in normal phase.

Protocol 2: Macrocyclic Glycopeptide-Based CSP Screening

Macrocyclic glycopeptide phases are known for their multimodal capabilities, operating in reversed-phase, polar organic, and normal-phase modes.[3]

1. Column Selection:

  • CHIROBIOTIC® T (Teicoplanin)

2. Sample Preparation:

  • As described in Protocol 1.

3. Chromatographic Conditions (Starting Points):

Table 3: Starting Conditions for Macrocyclic Glycopeptide CSPs

ParameterPolar Organic ModeReversed Phase
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)20 mM Ammonium Acetate in Water/Methanol (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nm and 270 nmUV at 220 nm and 270 nm
Injection Volume 10 µL10 µL

4. Optimization Strategy:

  • Adjust the concentration and pH of the buffer in reversed-phase mode. Volatile buffers like ammonium acetate or ammonium formate are compatible with mass spectrometry.

  • In polar organic mode, vary the type and concentration of the acidic and basic additives.

Data Presentation and Analysis

The primary goal is to achieve baseline resolution (Rs > 1.5) between the (S)- and (R)-enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Table 4: Example Data Table for Method Comparison

CSPMobile PhaseRetention Time (S) (min)Retention Time (R) (min)Resolution (Rs)
CHIRALPAK® IC-3Hexane/IPA/TFA (85:15:0.1)8.29.52.1
CHIROBIOTIC® TMeOH/AcOH/TEA (100:0.1:0.05)12.514.11.8

Calculation of Enantiomeric Excess (% ee):

% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Where:

  • AreaS is the peak area of the desired (S)-enantiomer.

  • AreaR is the peak area of the undesired (R)-enantiomer.

The relationship between the decision to use a direct or indirect method for chiral analysis is outlined in the following diagram.

G Start Determine Enantiomeric Purity Deriv Is derivatization acceptable? Start->Deriv Direct Direct Method (Chiral Stationary Phase or Chiral Mobile Phase Additive) Deriv->Direct No Indirect Indirect Method (Chiral Derivatizing Agent + Achiral Column) Deriv->Indirect Yes End Analysis Complete Direct->End Indirect->End

Figure 2: Decision logic for selecting a chiral HPLC method.

Conclusion

While a specific, pre-validated method for this compound was not found in the literature, the protocols and strategies outlined in this application note provide a robust framework for developing a suitable chiral HPLC method. A systematic screening of polysaccharide and macrocyclic glycopeptide-based chiral stationary phases under various mobile phase conditions is the most effective approach.[2] For Boc-protected amino acids, reversed-phase mode on macrocyclic glycopeptide columns and normal or polar organic modes on polysaccharide-based columns are excellent starting points.[3][7] Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness for routine analysis.

References

Application Notes and Protocols: Synthesis of Protease Inhibitors Using Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid as a key building block in the synthesis of protease inhibitors. This document includes detailed, representative experimental protocols, a summary of potential biological activities, and visualizations of synthetic and biological pathways.

Introduction

Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes. Consequently, the development of specific protease inhibitors is a significant area of focus in drug discovery. This compound is a chiral, non-proteinogenic β-amino acid that serves as a versatile starting material for the synthesis of various protease inhibitors, particularly targeting Dipeptidyl Peptidase-4 (DPP-4) and Cathepsins. The presence of the cyano-phenyl moiety can contribute to enhanced binding affinity and metabolic stability of the final inhibitor.[1] The Boc-protecting group allows for controlled, stepwise synthesis of complex molecules.

Target Proteases and Therapeutic Areas

Inhibitors synthesized from this compound and its analogs have shown potential in targeting the following proteases:

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease involved in the inactivation of incretin hormones like GLP-1, which play a crucial role in regulating blood glucose levels. DPP-4 inhibitors are an established class of oral medications for the treatment of type 2 diabetes.[2]

  • Cathepsins: A group of proteases, primarily cysteine proteases, involved in various cellular processes, including protein degradation, antigen presentation, and bone remodeling.[3] Overactivity of certain cathepsins has been linked to diseases such as cancer, autoimmune disorders, and osteoporosis.[3][4]

Data Presentation: Inhibitory Activities of Structurally Related Protease Inhibitors

Table 1: IC50 Values of Selected DPP-4 Inhibitors

Inhibitor Name/ScaffoldTargetIC50 (nM)Reference Compound(s)
SitagliptinDPP-418N/A
VildagliptinDPP-4~60N/A
SaxagliptinDPP-4~50N/A
2-benzylpiperazine derivativeDPP-419N/A
Cyanopyrrolidine derivativesDPP-4Inhibition rates of 26.14% and 34.15% at 1x10^5 nmol/LN/A

Table 2: Inhibition Data for Selected Cathepsin Inhibitors

Inhibitor ScaffoldTargetInhibition Data
Peptide Aldehydes (9a and 9b)Cathepsin L, Cathepsin S9a: Ki = 2.67 nM (CatL), 0.455 nM (CatS)
9b: Ki = 1.76 nM (CatL), 0.512 nM (CatS)
Peptide Nitrile (11e)Cathepsin L, Cathepsin SAntiviral EC50 = 38.4 nM (in Calu-3 cells)
LY3000328Cathepsin SIC50 = 0.2 nM (human), 0.3 nM (mouse)

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a hypothetical DPP-4 inhibitor using this compound. These protocols are based on established synthetic methodologies for similar compounds.[5]

Protocol 1: Amide Coupling to a Heterocyclic Amine

This protocol describes the coupling of this compound with a suitable heterocyclic amine, a common step in the synthesis of many DPP-4 inhibitors. For this example, we will use a generic substituted piperazine as the coupling partner.

Materials:

  • This compound

  • Substituted Piperazine derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted piperazine derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Boc-protected inhibitor.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield the final active inhibitor.

Materials:

  • Boc-protected inhibitor from Protocol 1

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected inhibitor in a minimal amount of 1,4-Dioxane.

  • Add an excess of 4M HCl in 1,4-Dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final inhibitor.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the pure product.

Mandatory Visualizations

Synthesis Workflow

synthesis_workflow start This compound amide_coupling Amide Coupling start->amide_coupling coupling_reagents EDC, HOBt, DIPEA in DMF coupling_reagents->amide_coupling heterocycle Substituted Piperazine heterocycle->amide_coupling boc_protected Boc-Protected Inhibitor amide_coupling->boc_protected deprotection Boc Deprotection (4M HCl in Dioxane) boc_protected->deprotection final_product Final Protease Inhibitor (HCl salt) deprotection->final_product

Caption: General workflow for the synthesis of a protease inhibitor.

DPP-4 Inhibition Signaling Pathway

dpp4_pathway GLP1 GLP-1 (Incretin Hormone) DPP4 DPP-4 GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inhibitor DPP-4 Inhibitor (Synthesized) Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Logical Relationship in Cathepsin S Inhibition and Antigen Presentation

cathepsin_s_pathway cluster_APC cluster_Endosome APC Antigen Presenting Cell (APC) Antigen Antigen Endosome Endosome Antigen->Endosome Peptide_loading Peptide Loading onto MHC II Antigen->Peptide_loading Processed to peptides for CatS Cathepsin S Ii_chain Invariant Chain (Ii) CatS->Ii_chain Degrades MHC_II MHC Class II Ii_chain->MHC_II CLIP CLIP Fragment MHC_II->CLIP bound to CLIP->Peptide_loading Displaced during T_cell T-Helper Cell Activation Peptide_loading->T_cell Leads to Inhibitor Cathepsin S Inhibitor Inhibitor->CatS Inhibits

Caption: Role of Cathepsin S in antigen presentation.

References

Application Notes and Protocols for Incorporating Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide libraries is a powerful strategy in drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties such as increased stability, improved potency, and novel functionalities.[1] Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a non-proteinogenic amino acid that offers unique structural and electronic properties. The cyanophenyl moiety can participate in specific binding interactions and influence the molecule's electronic characteristics, while the β-amino acid backbone can impart resistance to enzymatic degradation.[1] This document provides detailed application notes and experimental protocols for the successful incorporation of this UAA into peptide libraries using solid-phase peptide synthesis (SPPS).

Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol [2]
Appearance White to off-white powder
Storage 2-8°C, dry, sealed[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS.[] Due to the steric hindrance of this compound, the use of a potent coupling reagent such as HATU is recommended to ensure efficient amide bond formation.[4][5]

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable Boc-compatible resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Kaiser test kit

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM (3x), DIPEA/DCM (1:1, 2x), and DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-4 hours at room temperature. The extended coupling time is recommended due to potential steric hindrance.

    • Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection

A carefully selected cleavage cocktail is crucial to remove the synthesized peptide from the resin and cleave the side-chain protecting groups without causing degradation of sensitive residues.[6][7]

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger[6]

  • Deionized water

  • Cold diethyl ether

Protocol:

  • Resin Drying: Wash the peptidyl-resin with DCM and dry thoroughly under vacuum for at least 1 hour.[6]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides without highly sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS.[6] For peptides containing sensitive residues like Trp or Met, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) might be necessary.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

Purification and Analysis

Purification:

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

Analysis:

The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9] Mass spectrometry will confirm the successful incorporation of the this compound by the corresponding mass shift in the peptide.[9]

Data Presentation

The following tables provide representative data for the incorporation of sterically hindered unnatural amino acids. Actual results for this compound may vary and should be determined empirically.

Table 1: Coupling Conditions and Representative Efficiencies

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (h)Representative Purity (%)
HBTU/HOBt3 : 2.9 : 6DMF2-4>85
HATU 3 : 2.9 : 6 DMF 1-4 >95
DIC/HOBt3 : 3 : 3DCM/DMF4-8>80

Table 2: Cleavage Cocktails and Expected Crude Purity

Cleavage CocktailCompositionTime (h)Representative Crude Purity (%)Notes
Standard95% TFA / 2.5% H₂O / 2.5% TIS[6]2-3>70For peptides without sensitive residues.
Reagent K[7]82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT2-4>80For peptides with multiple sensitive residues.

Visualizations

SPPS_Workflow Resin Swell Resin in DMF Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DIPEA, DMF) Deprotection->Wash1 Coupling Couple Amino Acid (HATU, DIPEA, DMF) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Monitor Completion Kaiser->Coupling Positive (Recouple) Wash2 Wash (DMF, DCM) Kaiser->Wash2 Negative Repeat Repeat for Next Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling Peptide Peptide Ligand (with UAA) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized GPCR signaling pathway, a common target for peptide drugs.

References

Application Notes and Protocols for the Scalable Synthesis of Peptides Incorporating Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy in modern drug discovery. These unique building blocks can impart advantageous properties to peptide-based therapeutics, including enhanced metabolic stability, increased potency, and improved selectivity for their biological targets.[1] "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" is a specialized amino acid derivative that holds significant potential in the design of novel peptide drugs. Its cyano-phenyl moiety can introduce unique conformational constraints and potential new binding interactions, while the Boc protecting group makes it amenable to established solid-phase peptide synthesis (SPPS) protocols.

While the inclusion of ncAAs offers considerable benefits, it also presents challenges for scalable synthesis, which is a critical consideration for the translation of a peptide candidate from the laboratory to clinical and commercial manufacturing.[1][2] The cost and availability of complex ncAAs on a large scale can be a significant factor.[2] Furthermore, the efficiency of coupling sterically hindered or electronically modified amino acids may require optimization of standard SPPS protocols.[3]

These application notes and the accompanying protocols provide a comprehensive guide for the scalable synthesis of peptides containing "this compound" using the well-established Boc-SPPS methodology. The protocols are designed to be a robust starting point for research and development, with considerations for process optimization and scale-up.

Experimental Protocols

The following protocols outline the key stages of solid-phase peptide synthesis using the Boc/Bzl protection strategy.

Resin Selection and Preparation

The choice of resin is crucial for the successful synthesis of the desired peptide. For C-terminal carboxylic acid peptides, Merrifield or PAM resins are commonly used in Boc chemistry.

  • Materials:

    • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

    • Boc-amino acid cesium salt (for the first amino acid)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Protocol:

    • Swell the Merrifield resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x resin volume).

    • Dissolve the first Boc-amino acid cesium salt in DMF.

    • Add the amino acid solution to the resin and agitate at 50°C for 12-24 hours.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Determine the substitution level of the resin using a suitable method (e.g., picric acid titration).

Boc-SPPS Cycle for Peptide Chain Elongation

The following steps are repeated for each amino acid coupling in the peptide sequence.

  • Materials:

    • Peptide-resin

    • 50% Trifluoroacetic acid (TFA) in DCM

    • DCM

    • Isopropyl alcohol (IPA)

    • 10% Diisopropylethylamine (DIEA) in DCM (Neutralization solution)

    • This compound

    • Coupling reagents (e.g., HBTU, HATU)

    • DMF

  • Protocol:

    • Deprotection:

      • Swell the peptide-resin in DCM.

      • Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

      • Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc group.

      • Wash the resin with DCM (2x) and IPA (2x).

    • Neutralization:

      • Wash the resin with DCM (2x).

      • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

      • Wash the resin with DCM (3x).

    • Coupling of this compound:

      • Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

      • Add DIEA (4-8 equivalents) to the activation mixture.

      • Add the activated amino acid solution to the neutralized peptide-resin.

      • Allow the coupling reaction to proceed for 1-4 hours. The reaction time may need to be optimized for this specific ncAA.

      • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage from the Resin and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Materials:

    • Peptide-resin

    • Anhydrous Hydrogen Fluoride (HF)

    • Scavengers (e.g., anisole, p-cresol)

    • Cold diethyl ether

  • Protocol:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the peptide-resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers to the reaction vessel.

    • Cool the vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum distillation.

    • Wash the resulting crude peptide with cold diethyl ether to precipitate the peptide and remove organic scavengers.

    • Dry the crude peptide under vacuum.

Peptide Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

  • Materials:

    • Crude peptide

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • RP-HPLC system with a preparative C18 column

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

    • Filter the peptide solution to remove any particulates.

    • Inject the solution onto the preparative RP-HPLC column.

    • Elute the peptide using a gradient of Mobile Phase B. The gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 210-220 nm.[3]

    • Collect fractions containing the target peptide.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[3]

Quantitative Data

The following table summarizes typical quantitative parameters for a scalable Boc-SPPS process. These values are representative and may require optimization for peptides containing "this compound".

ParameterTypical Value/RangeNotes
Resin Loading 0.4 - 1.0 mmol/gLower loading can be beneficial for long or difficult sequences.
Amino Acid Equivalents 2 - 4 eq. per couplingMay need to be increased for sterically hindered ncAAs.
Coupling Reagent Equivalents 2 - 4 eq. per couplingStoichiometry should match the amino acid.
Coupling Time 1 - 4 hoursMonitor for completion; may be longer for ncAAs.
Deprotection Time 20 - 30 minutesStandard for Boc group removal.
Crude Peptide Purity (HPLC) 50 - 80%Highly sequence-dependent.
Final Peptide Purity (after HPLC) > 95% or > 98%Dependent on the application (e.g., clinical trials require >95%).[3]
Overall Yield 10 - 40%Highly dependent on peptide length, sequence, and ncAA incorporation.

Visualizations

Boc_SPPS_Workflow Boc-SPPS Workflow for Peptide Synthesis Resin 1. Resin Preparation (Swell and Wash) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA, HBTU, DIEA) Neutralization->Coupling Wash 5. Washing (DMF, DCM) Coupling->Wash Repeat Repeat for next amino acid? Wash->Repeat Repeat->Deprotection Yes Cleavage 6. Cleavage & Deprotection (Anhydrous HF) Repeat->Cleavage No Purification 7. Purification (RP-HPLC) Cleavage->Purification Lyophilization 8. Lyophilization Purification->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide

Caption: Workflow of Boc-Solid Phase Peptide Synthesis.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, particularly coupling times and reagent equivalents for "this compound", is highly recommended to achieve optimal yield and purity. The use of anhydrous HF requires specialized equipment and safety precautions.

References

Application Notes and Protocols for Monitoring Reactions with Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a valuable building block in the synthesis of various pharmaceutical compounds and complex molecules. Accurate and efficient monitoring of reactions involving this N-Boc protected amino acid is crucial for optimizing reaction conditions, ensuring high yields, and maintaining product purity. These application notes provide detailed protocols for monitoring key transformations, such as Boc-deprotection and peptide coupling, using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

Application Note 1: Monitoring Boc-Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis and other organic transformations. This process is typically achieved under acidic conditions, and its progress can be effectively monitored to prevent side reactions or incomplete conversion.

Experimental Workflow: Boc-Deprotection Monitoring

start Start: Boc-protected Amino Acid reaction Reaction: Add Deprotection Reagent (e.g., TFA) start->reaction sampling Aliquot Sampling at Time Points reaction->sampling quench Quench (e.g., Dilution, Neutralization) sampling->quench analysis Analytical Technique (HPLC, LC-MS, TLC) quench->analysis data Data Analysis: Monitor Disappearance of Starting Material & Appearance of Product analysis->data end End: Reaction Completion data->end

Caption: Workflow for monitoring a Boc-deprotection reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative monitoring of the Boc-deprotection reaction by separating the starting material from the deprotected product.

Protocol:

  • Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase, which may contain a neutralizing agent if the reaction is strongly acidic.[1]

  • Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the decrease in the peak area of the starting material (Boc-protected) and the increase in the peak area of the product (deprotected), which will have a shorter retention time due to increased polarity.[1]

Quantitative Data Summary (HPLC):

Time (min)This compound (Peak Area %)(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid (Peak Area %)
0>99<1
155545
301090
60<1>99
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, confirming the identity of the starting material and product.

Protocol:

  • Sample Preparation: Follow the same sampling and quenching procedure as for HPLC. Dilute the sample further with the initial mobile phase to a final concentration of 1-10 µg/mL.[2]

  • LC-MS Conditions:

    • LC System: Use similar HPLC conditions as described above.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract ion chromatograms (EICs) for the [M+H]⁺ of the starting material (C16H20N2O4, MW: 304.34) and the product (C11H12N2O2, MW: 204.23).

Quantitative Data Summary (LC-MS):

Time (min)[M+H]⁺ of Starting Material (m/z 305.15) - Relative Abundance[M+H]⁺ of Product (m/z 205.09) - Relative Abundance
0HighLow/None
15MediumMedium
30LowHigh
60Low/NoneHigh

Application Note 2: Monitoring Peptide Coupling Reactions

The formation of a peptide bond between this compound and another amino acid ester is a key step in peptide synthesis. Monitoring this reaction ensures efficient coupling and helps to identify any side products.

Experimental Workflow: Peptide Coupling Monitoring

start Start: Boc-Amino Acid & Amino Acid Ester reaction Reaction: Add Coupling Reagents (e.g., EDC, HOBt) start->reaction sampling Aliquot Sampling at Time Points reaction->sampling quench Quench (e.g., Dilution with Water) sampling->quench analysis Analytical Technique (HPLC, LC-MS, TLC) quench->analysis data Data Analysis: Monitor Disappearance of Starting Materials & Appearance of Product analysis->data end End: Reaction Completion data->end

Caption: Workflow for monitoring a peptide coupling reaction.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple qualitative method to monitor the progress of a peptide coupling reaction.

Protocol:

  • Reaction Sampling: At various time points (e.g., 0, 1, 2, 4, and 24 hours), use a capillary tube to spot a small amount of the reaction mixture onto a silica gel TLC plate.[3]

  • Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin. The starting amino acid ester will be ninhydrin-positive, while the Boc-protected starting material and the product will be ninhydrin-negative.

  • Data Analysis: Monitor the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.

Qualitative Data Summary (TLC):

CompoundRf Value (Typical)Visualization
This compound~0.4UV active
Amino Acid Ester~0.2UV active, Ninhydrin positive
Dipeptide Product~0.6UV active
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

Protocol:

  • Reaction Sampling: Take an aliquot of the reaction, evaporate the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of the carboxylic acid proton of the Boc-amino acid and the appearance of a new amide proton signal in the product, typically around 8.2 ppm.[3] The characteristic singlet of the Boc protecting group protons around 1.4 ppm should remain.[4]

Quantitative Data Summary (¹H NMR):

CompoundKey Proton SignalChemical Shift (δ, ppm) - Representative
This compound-COOH~10-12
Boc (-C(CH₃)₃)~1.4 (s, 9H)
Dipeptide Product-CONH-~8.2 (d)
Boc (-C(CH₃)₃)~1.4 (s, 9H)

General Considerations

  • Sample Preparation is Key: Proper sample preparation, including quenching and appropriate dilution, is critical for obtaining reproducible and accurate results.[2]

  • Method Development: The provided protocols are general guidelines. Optimization of chromatographic conditions (e.g., gradient, column) may be necessary for specific reaction mixtures to achieve optimal separation.[5]

  • Derivatization: For enhanced detection in HPLC, especially for amino acids lacking a strong chromophore, pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed.[6][7]

By utilizing these analytical techniques and protocols, researchers can effectively monitor reactions involving this compound, leading to improved synthesis outcomes and a deeper understanding of the reaction kinetics.

References

Application Notes and Protocols: Derivatization of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid , a key building block in modern medicinal chemistry. The primary application of this chiral β-amino acid derivative is in the synthesis of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a crucial enzyme in glucose homeostasis. DPP-4 inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[1][2][3]

The core structure of this compound provides a versatile scaffold for the introduction of various chemical moieties to modulate pharmacokinetic and pharmacodynamic properties. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, while the cyanophenyl group can be strategically positioned to interact with key residues in the active site of target enzymes.[1]

Application: Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary application of this compound is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

The derivatization of the carboxylic acid moiety of this compound, typically through amide bond formation with various heterocyclic amines, is a key strategy in the design of potent and selective DPP-4 inhibitors. The resulting β-amino amides mimic the dipeptide structure of natural DPP-4 substrates.

Structure-Activity Relationship (SAR) Insights

Extensive research on sitagliptin, a prominent DPP-4 inhibitor, and its analogs has provided valuable insights into the structure-activity relationships of this class of compounds.

  • β-Amino Acid Core: The β-amino acid scaffold is crucial for positioning the substituent groups correctly within the active site of the DPP-4 enzyme.

  • Aryl Group: The 2-cyanophenyl group of the parent molecule, or similar substituted phenyl rings, typically occupies the S1 pocket of the DPP-4 active site. This pocket is largely hydrophobic, and modifications to the substitution pattern on the phenyl ring can significantly impact binding affinity.

  • Amide Moiety: The amide linkage formed by derivatizing the carboxylic acid is essential for interacting with key amino acid residues in the enzyme's active site. The choice of the amine component is a critical determinant of potency and selectivity. For instance, coupling with heterocyclic amines like triazolopiperazines has yielded highly potent inhibitors.[4][5]

Data Presentation: In Vitro DPP-4 Inhibitory Activity
Compound IDβ-Amino Acid MoietyAmine MoietyDPP-4 IC50 (nM)
Analog 1 (S)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine19
Analog 2 (S)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid2-Benzylpiperazine19
Analog 3 (S)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid4-Benzylpiperidine1600
Analog 4 (S)-3-Amino-4-(2,4,5-trifluorophenyl)-butyric acid2-Benzylpyrrolidine300

Note: The data presented is for analogous compounds to demonstrate the principles of SAR. Specific activity of derivatives of this compound would require experimental determination.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound and the subsequent analysis of the resulting compounds.

Protocol for Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a common coupling reagent.

Materials:

  • This compound

  • Desired amine (e.g., a heterocyclic amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine, which can be a final product or an intermediate for further derivatization.

Materials:

  • Boc-protected derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol for HPLC Analysis and Purification

This protocol outlines a general method for the analysis and purification of the synthesized derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (analytical or preparative)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Analytical HPLC:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the sample onto an analytical C18 column.

    • Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 20 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm and 254 nm).

    • Determine the retention time and purity of the compound.

  • Preparative HPLC:

    • Dissolve the crude product in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto a preparative C18 column.

    • Elute with a gradient optimized from the analytical run to achieve good separation of the desired product from impurities.

    • Collect fractions corresponding to the peak of the target compound.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.

Visualizations

Signaling Pathway: DPP-4 Inhibition and Incretin Effect

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Food Intake GLP1 Active GLP-1 Food->GLP1 stimulates release GIP Active GIP Food->GIP stimulates release Insulin Insulin Secretion (Glucose-Dependent) GLP1->Insulin stimulates Glucagon Glucagon Secretion GLP1->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 GIP->Insulin stimulates GIP->DPP4 Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose increases Inactive Inactive Metabolites DPP4->Inactive degradation Inhibitor DPP-4 Inhibitor (Derived from Boc-(S)-3-Amino- 4-(2-cyano-phenyl)-butyric acid) Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway.

Experimental Workflow: Derivatization and Evaluation

Derivatization_Workflow Start Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid Coupling Amide Coupling (e.g., with Heterocyclic Amine) Start->Coupling Purification1 Purification (Flash Chromatography) Coupling->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Purification2 Purification (RP-HPLC) Deprotection->Purification2 Characterization2 Characterization (NMR, MS, Purity) Purification2->Characterization2 BioAssay Biological Evaluation (DPP-4 Inhibition Assay) Purification2->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR

Caption: Derivatization and Evaluation Workflow.

Logical Relationship: Binding to DPP-4 Active Site

DPP4_Binding cluster_0 DPP-4 Active Site cluster_1 Inhibitor Molecule S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Phe357 Phe357 Cyanophenyl 2-Cyanophenyl Group Cyanophenyl->S1 Hydrophobic Interaction Amine Amine Group (from deprotection) Amine->Glu205 Ionic Interaction Amine->Glu206 Ionic Interaction Amide Amide Moiety Amide->Tyr662 Hydrogen Bond Amide->Phe357 π-π Stacking

Caption: Inhibitor Binding to DPP-4.

References

Troubleshooting & Optimization

Common side reactions with "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when using this compound in SPPS?

The unique structure of this unnatural amino acid presents three primary challenges:

  • Steric Hindrance: The bulky 4-(2-cyano-phenyl)-butyric acid side chain can physically obstruct the coupling reaction, potentially leading to lower coupling efficiency and deletion sequences.

  • Peptide Aggregation: As a β-amino acid, its incorporation can alter the peptide backbone's natural geometry. This may disrupt or, conversely, promote secondary structures like β-sheets, which are a primary cause of on-resin aggregation.[1][2] Hydrophobic sequences are particularly prone to aggregation.[1][3]

  • General SPPS Side Reactions: Standard side reactions common to Boc-SPPS can still occur, such as tert-butylation of sensitive residues during deprotection and diketopiperazine formation.[4][5]

Q2: Is the 2-cyano-phenyl group stable under standard Boc-SPPS conditions?

The benzonitrile (cyano-phenyl) group is generally stable under the conditions used in SPPS. Nitriles are resistant to the acidic conditions of Boc-deprotection (TFA) and final cleavage, as well as the basic conditions of the neutralization steps (e.g., DIEA). While dehydration of Asn and Gln side-chain amides to nitriles can occur under strong acidic conditions, the aryl nitrile group in this molecule is not susceptible to hydrolysis under these standard procedures.[6]

Q3: How does the β-amino acid nature of this residue affect the synthesis strategy?

The primary effect of incorporating a β-amino acid is the potential to induce or disrupt secondary structures, which can lead to peptide aggregation.[1][7] If aggregation is suspected (e.g., poor resin swelling, failed coupling tests), specific strategies may be required to improve solvation and reaction efficiency.[2] There are no common side reactions specifically associated with the β-amino group itself during the coupling/deprotection cycles, but its conformational effects are significant.

Q4: Which coupling reagents are recommended for this sterically hindered amino acid?

For sterically hindered amino acids, standard carbodiimide reagents like DCC/DIC may be insufficient. More potent uronium/aminium salt-based reagents are highly recommended to achieve high coupling efficiency.

Troubleshooting Guides

Issue 1: Incomplete Coupling

Symptom: A positive Kaiser test (blue beads) or other amine test after the coupling step, indicating the presence of unreacted free amines.[2] This leads to the formation of deletion sequences (n-1 peptide) in the final product.

Root Cause Analysis & Solutions:

  • Is the amino acid sterically hindered?

    • Yes. The bulky cyanophenyl group significantly hinders the reaction.

    • Solution 1: Double Couple. Immediately after the first coupling and washing steps, repeat the coupling reaction with a fresh solution of activated amino acid.[8]

    • Solution 2: Optimize Coupling Reagents. Switch from standard DCC/DIC to more powerful reagents like HBTU, HATU, or HCTU, which are more effective for difficult couplings.[8]

    • Solution 3: Increase Reaction Time and Temperature. Extend the coupling time (e.g., from 1 hour to 2-4 hours). Gently increasing the temperature to 30-50°C can also improve the reaction rate, though this may increase the risk of racemization for some residues.[8]

  • Is the peptide chain aggregating on the resin?

    • Indication: The resin may appear shrunken or fail to swell properly. False negative Kaiser tests can also occur in cases of severe aggregation.[2]

    • Solution 1: Use Chaotropic Salts. Add salts like LiCl to the coupling mixture to disrupt secondary structures.

    • Solution 2: Modify Solvent System. Switch to a more effective solvent like N-Methylpyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP) to improve solvation.[9]

  • If coupling remains incomplete after troubleshooting, what is the next step?

    • Solution: Capping. To prevent the unreacted amines from forming deletion sequences in subsequent steps, they should be permanently blocked through "capping" with acetic anhydride and a base like DIEA or pyridine.[8] This terminates the unreacted chain, making the resulting capped peptide easier to separate during purification.

Issue 2: Unexpected Mass in Final Product after Cleavage

Symptom: LC-MS analysis of the cleaved peptide shows peaks with unexpected mass additions, commonly +56 Da.

Root Cause Analysis & Solutions:

  • Does the peptide contain sensitive residues (Trp, Met, Cys, Tyr)?

    • Yes. During the TFA deprotection of the Boc group, a reactive tert-butyl cation is formed.[10] This cation can attach to nucleophilic side chains, resulting in a +56 Da modification (tert-butylation).[6][10]

    • Solution: Use an effective scavenger cocktail during TFA cleavage. Scavengers are nucleophilic compounds that trap the tert-butyl cations before they can react with the peptide. A standard "universal" cocktail like Reagent K is often effective. The choice of scavenger depends on the specific sensitive residues present.

  • Was the final cleavage performed correctly?

    • Indication: Incomplete removal of side-chain protecting groups (e.g., Pbf from Arg) can lead to unexpected masses.

    • Solution: Optimize Cleavage Conditions. Ensure a sufficient volume of the cleavage cocktail is used and that the cleavage time is adequate (typically 2-3 hours). For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassRelative EfficiencyKey AdvantagesPotential Issues
DCC/DIC CarbodiimideStandardInexpensive.Less effective for hindered residues; produces insoluble urea byproduct (DCC).
HBTU/HCTU Aminium/UroniumHighHighly efficient for most couplings, including hindered ones.[8]Can cause guanidinylation of the N-terminus if not pre-activated.[1]
HATU Aminium/UroniumVery HighExtremely efficient, especially for sterically hindered couplings; low racemization.[8]More expensive than HBTU/HCTU.
COMU Aminium/UroniumVery HighExcellent performance for hindered couplings.Higher cost.

Table 2: Common TFA Cleavage Cocktails for Boc-SPPS

Reagent NameComposition (TFA/Phenol/H₂O/Thioanisole/EDT/TIS)Primary Application
Standard 95 / - / 2.5 / - / - / 2.5Peptides without sensitive residues.
Reagent K 82.5 / 5 / 5 / 5 / 2.5 / -"Universal" cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Arg).
TFA/TIS/H₂O/EDT 94 / - / 2.5 / - / 2.5 / 1Good for peptides containing Trp, Met, Cys.
TFA/Thioanisole/EDT 90 / - / - / 5 / 5Strong scavenger conditions for peptides with multiple Arg(Pmc/Mtr) groups.

Data adapted from various sources. Ratios are v/v.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle
  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. A short pre-wash (5 min) followed by a longer deprotection (25 min) is effective.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization: Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF for 10 minutes (2x).

  • Washing: Wash the resin with DMF (5x).

  • Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For hindered residues like this compound, extend this time to 2-4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to check for reaction completion before proceeding to the next cycle.

Protocol 2: Kaiser (Ninhydrin) Test
  • Take a small sample of resin beads (10-15) and place them in a small glass test tube.

  • Add 2-3 drops each of the following solutions:

    • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

    • Solution B: 40 g of phenol in 20 mL of n-butanol.

    • Solution C: 1.0 mL of 0.001 M KCN (aq) diluted with 49 mL of pyridine.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color:

    • Intense Blue/Purple (beads and solution): Failed coupling (high concentration of free primary amines).

    • Yellow/Colorless: Successful coupling (negligible free amines).

Protocol 3: TFA Cleavage and Peptide Precipitation
  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Place the dried resin in a reaction vessel. Add the appropriate TFA cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Workflow start SPPS Experiment Fails (Low Yield / Purity) check_coupling Was Coupling Monitored? (e.g., Kaiser Test) start->check_coupling analyze_crude Analyze Crude Product (LC-MS) start->analyze_crude No monitoring done check_coupling->analyze_crude No, test was negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) check_coupling->incomplete_coupling Yes, test was positive mass_issue Identify Mass Issues analyze_crude->mass_issue troubleshoot_coupling Troubleshoot Coupling (See Fig. 2) incomplete_coupling->troubleshoot_coupling deletion_seq Deletion Sequences (n-1, n-2...) mass_issue->deletion_seq Mass Loss addition_seq Addition Sequences (+56 Da, etc.) mass_issue->addition_seq Mass Gain purity_issue Low Purity, Correct Mass mass_issue->purity_issue No Clear Mass Issue deletion_seq->troubleshoot_coupling solve_cleavage Optimize Cleavage Cocktail (See Fig. 3) addition_seq->solve_cleavage solve_aggregation Address Aggregation (Solvents, Salts) purity_issue->solve_aggregation Incomplete_Coupling_Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 success Proceed to Next Cycle kaiser_2->success Negative still_positive Test Still Positive kaiser_2->still_positive Positive check_reagents Change Coupling Reagent? (e.g., to HATU) still_positive->check_reagents recouple Recouple with New Reagent & Extended Time check_reagents->recouple Yes check_aggregation Address Aggregation (Chaotropic Salts, NMP) check_reagents->check_aggregation No recouple->kaiser_2 capping Cap Unreacted Amines (Acetic Anhydride/DIEA) check_aggregation->capping Cleavage_Cocktail_Selection start Peptide Synthesis Complete check_sensitive Does Sequence Contain Trp, Met, Cys, or Tyr? start->check_sensitive no_sensitive No Sensitive Residues check_sensitive->no_sensitive No has_sensitive Sensitive Residues Present check_sensitive->has_sensitive Yes use_standard Use Standard Cocktail: TFA/H₂O/TIS (95:2.5:2.5) no_sensitive->use_standard check_arg Does Sequence Contain Multiple Arg(Pbf)? has_sensitive->check_arg use_reagent_k Use Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT check_arg->use_reagent_k Yes use_edt_cocktail Use EDT Cocktail: TFA/H₂O/EDT/TIS check_arg->use_edt_cocktail No

References

Preventing racemization of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereochemically pure coupling of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to minimize and prevent racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the (S) and (R) forms). In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of the final peptide is highly dependent on its precise three-dimensional structure. For this compound, the presence of the electron-withdrawing cyano group on the phenyl ring can increase the acidity of the alpha-proton, making it more susceptible to racemization under certain coupling conditions.[1]

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization during the coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimide reagents, when used with racemization-suppressing additives, are generally effective.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization by forming active esters that are less prone to oxazolone formation.[2]

  • Base: The type and concentration of the base used for neutralization are critical. Stronger, less sterically hindered bases can promote racemization.

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates, thereby affecting racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected Inappropriate Coupling Reagent/Additive Combination: Use of a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive.Employ a combination of a carbodiimide reagent with an additive such as HOBt, HOAt, or Oxyma. For particularly challenging couplings, consider using pre-formed active esters.
Strong or Excess Base: Use of a strong base like diisopropylethylamine (DIEA) or an excess amount of any base.Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base, typically one equivalent when using amino acid salts.
High Reaction Temperature: Performing the coupling reaction at elevated temperatures.Conduct the coupling at room temperature or below (e.g., 0 °C).
Prolonged Activation Time: Allowing the carboxylic acid to be activated for an extended period before adding the amine.Minimize the pre-activation time. Add the amine component as soon as possible after the activation of the carboxylic acid.
Low Coupling Yield Steric Hindrance: The bulky nature of the Boc-protected β-amino acid may hinder the coupling reaction.Consider using a more powerful coupling reagent system, such as HATU/HOAt or COMU, which are known to be effective for sterically hindered amino acids.
Poor Solubility: The amino acid derivative or the growing peptide may have limited solubility in the reaction solvent.Try a different solvent or a solvent mixture. N-methylpyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dichloromethane (DCM) can sometimes improve solubility.
Difficulty in Purification Presence of Diastereomers: Racemization during coupling leads to the formation of diastereomeric peptides that can be difficult to separate.Optimize the coupling conditions to minimize racemization as outlined above. Employ high-resolution chiral HPLC for purification.

Quantitative Data on Racemization

Coupling Reagent/AdditiveBaseTypical Racemization (%)Reference
DCC/HOBtNMM< 2%[1]
DIC/HOBtNMM< 2%[2]
HBTU/HOBtDIEA2-5%[3]
HATU/HOAtDIEA< 1%[3]
COMU/OxymaNMM< 1%[4]

Note: These values are illustrative and can vary significantly based on the specific amino acid, the coupling partner, solvent, and temperature. It is always recommended to perform a small-scale test reaction and analyze the product for enantiomeric purity.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt

This protocol is a widely used method for minimizing racemization during the coupling of Boc-protected amino acids.

  • Preparation:

    • Dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to a concentration of 0.1-0.2 M.

    • In a separate vessel, dissolve the amine component (e.g., the N-terminally deprotected peptide-resin or amino acid ester) (1.0 eq.) in DMF or DCM. If the amine is a hydrochloride or trifluoroacetate salt, add one equivalent of N-methylmorpholine (NMM).

  • Activation:

    • Cool the solution of the Boc-amino acid and HOBt to 0 °C in an ice bath.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution and stir for 5-10 minutes.

  • Coupling:

    • Add the activated Boc-amino acid solution to the solution of the amine component.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase).

  • Work-up (for solution-phase):

    • Filter off the precipitated diisopropylurea (DIU).

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up to remove residual reagents and byproducts.

  • Analysis:

    • Analyze the crude product for enantiomeric purity using chiral HPLC.

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU/HOAt

This protocol is recommended for sterically hindered or racemization-prone amino acids.

  • Preparation:

    • Dissolve this compound (1.0 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in anhydrous DMF.

    • In a separate vessel, dissolve the amine component (1.0 eq.) in DMF.

  • Activation and Coupling:

    • Add HATU (1.05 eq.) to the solution of the Boc-amino acid and HOAt.

    • Immediately add a sterically hindered base such as 2,4,6-collidine (2.0 eq.) or NMM (2.0 eq.).

    • Add this activation mixture to the amine component solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring for completion.

  • Work-up and Analysis:

    • Follow the work-up and analysis procedures described in Protocol 1.

Visualizations

Logical Workflow for Minimizing Racemization

workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis and Optimization start Start: Coupling of This compound select_reagents Select Coupling Reagents (e.g., DIC/HOBt or HATU/HOAt) start->select_reagents select_base Select Weak, Sterically Hindered Base (e.g., NMM, Collidine) start->select_base temp_control Maintain Low Temperature (0°C to Room Temp) select_reagents->temp_control select_base->temp_control min_activation Minimize Pre-activation Time temp_control->min_activation monitor Monitor Reaction Progress (TLC, LC-MS, Ninhydrin) min_activation->monitor analyze Analyze Enantiomeric Purity (Chiral HPLC) monitor->analyze troubleshoot Troubleshoot if Racemization > Acceptable Level analyze->troubleshoot optimize Optimize Conditions: - Different Reagents/Additives - Lower Temperature - Shorter Activation troubleshoot->optimize High Racemization end End: Stereochemically Pure Coupled Product troubleshoot->end Acceptable optimize->start

Caption: A logical workflow for minimizing racemization during coupling.

Signaling Pathway of Racemization Mechanisms

racemization_mechanisms cluster_main Racemization Pathways cluster_oxazolone Oxazolone Pathway (Common) cluster_enol Direct Enolization Pathway start Boc-(S)-Amino Acid + Coupling Reagent activated Activated Carboxyl Intermediate start->activated oxazolone 5(4H)-Oxazolone Intermediate activated->oxazolone Cyclization enolate Achiral Enolate Intermediate activated->enolate Direct Proton Abstraction (Base) achiral_ox Achiral Oxazolone (after proton loss) oxazolone->achiral_ox -H+ (Base) racemic_product Racemic Mixture of Coupled Product achiral_ox->racemic_product + Amine enolate->racemic_product + H+ / + Amine

References

Technical Support Center: Optimizing Coupling Efficiency of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the coupling of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a sterically hindered β-amino acid. Due to the bulky tert-butyloxycarbonyl (Boc) protecting group and the substituted phenyl ring, achieving high coupling efficiency can be challenging. This document outlines common issues and their solutions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling yields with this amino acid?

A1: Low coupling yields are common when working with sterically hindered amino acids like this compound. The primary reasons include:

  • Steric Hindrance: The bulky Boc group and the 2-cyano-phenyl side chain can physically block the reactive sites, slowing down the reaction.

  • Inadequate Coupling Reagent: Standard coupling reagents like DCC or EDC alone are often not potent enough to overcome the steric barrier efficiently.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical and may require optimization for challenging substrates.

  • Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is sensitive to water, and hydrolysis can compete with the desired amide bond formation, reducing the yield.[1]

Q2: Which coupling reagents are most effective for this type of amino acid?

A2: For sterically hindered amino acids, high-reactivity onium salts (uronium/aminium or phosphonium) are recommended.

  • HATU and COMU: These are highly efficient reagents that form reactive OAt and Oxyma active esters, respectively.[2] They are known for fast reaction rates and suppression of racemization, making them ideal choices.[2][3]

  • PyBOP: A phosphonium salt that is also very effective for hindered couplings and avoids potential guanidinylation side reactions that can occur with uronium salts like HATU.

  • T3P®: A phosphonic anhydride reagent known for high efficiency and minimal side reactions.[4]

Q3: How can I minimize racemization during the coupling reaction?

A3: Racemization is a critical concern in peptide synthesis. To minimize it:

  • Use Additives: Always use carbodiimide reagents (EDC, DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

  • Choose the Right Reagent: Onium salt reagents like HATU and COMU inherently suppress racemization due to the nature of their leaving groups (HOAt and OxymaPure).[2]

  • Control the Temperature: Perform couplings at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of racemization.[5]

  • Minimize Pre-activation Time: While pre-activation is necessary, prolonged activation times before the addition of the amine component can increase the risk of racemization.

Q4: What are the optimal solvents and temperatures for this coupling reaction?

A4: The choice of solvent is crucial for ensuring all reactants remain dissolved and for facilitating the reaction.

  • Solvents: Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling. N-Methyl-2-pyrrolidone (NMP) can also be used, especially for sequences prone to aggregation.[6] For solution-phase synthesis, dichloromethane (DCM) is another option.[5] Ensure the use of anhydrous (dry) solvents to prevent hydrolysis of the activated intermediate.[1]

  • Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature (20–25 °C).[5] For particularly difficult couplings, a slight increase in temperature (e.g., to 30 °C) may be beneficial, but this should be done cautiously to avoid side reactions.[5]

Q5: How can I monitor the progress of the coupling reaction?

A5: Monitoring the reaction is key to determining the optimal reaction time and ensuring completion.

  • Thin-Layer Chromatography (TLC): In solution-phase synthesis, TLC is a simple and effective way to monitor the disappearance of the starting materials (the carboxylic acid or the amine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It allows you to track the consumption of reactants and the formation of the desired product, as well as identify any major side products.

Q6: What are the common challenges during reaction work-up and product purification?

A6: The work-up and purification steps are critical for obtaining a pure product.

  • Byproduct Removal: The byproducts of coupling reagents (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) must be removed. Byproducts from EDC and DIC are generally more soluble and easier to remove with aqueous washes.[3][5]

  • Purification Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides and related molecules. Flash chromatography can also be used as a preliminary purification step to remove the bulk of impurities.[7]

  • Solubility Issues: The final product may have limited solubility. It is often helpful to dissolve the crude product in a small amount of a strong solvent like DMSO for purification.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inadequate activation of the carboxylic acid.Switch to a more powerful coupling reagent such as HATU, COMU, or PyBOP.[6]
Steric hindrance preventing the reaction.Increase the reaction time (e.g., up to 24 hours) and/or slightly elevate the temperature (e.g., to 30°C). Consider using microwave-assisted synthesis to overcome the activation energy barrier.[6]
Hydrolysis of the activated ester intermediate.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of reagents.Use a slight excess of the coupling reagent and the amino acid being coupled (e.g., 1.1-1.5 equivalents).
Presence of Side Products (Impurity Peaks in LC-MS) Racemization of the chiral center.Use a racemization-suppressing additive (e.g., OxymaPure with EDC/DIC). Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Ensure the reaction temperature is not too high.
N-acylurea formation (with carbodiimides).This stable byproduct forms from the rearrangement of the O-acylisourea intermediate. Minimize this by using an additive like HOBt or OxymaPure and keeping the temperature low.[3]
Guanidinylation of the free amine (with uronium reagents like HATU).Avoid using a large excess of the uronium reagent. If this is a persistent issue, switch to a phosphonium-based reagent like PyBOP.
Difficulty in Product Purification Byproducts co-eluting with the product.Optimize the HPLC gradient to improve separation. Use a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA).
Poor solubility of the crude product.Dissolve the crude material in a minimal amount of DMSO or DMF before diluting with the mobile phase for injection.[7]
Complex mixture of impurities.Consider using a two-step purification process, such as flash chromatography followed by preparative HPLC.

Data Presentation: Comparison of Coupling Reagents

Table 1: Comparison of Recommended Coupling Reagents

Reagent Type Advantages Disadvantages
HATU Uronium/Aminium Salt Highly reactive, fast kinetics, excellent for hindered couplings, low racemization.[2][3] More expensive; can cause guanidinylation of the N-terminus; byproduct (tetramethylurea) can be difficult to remove.
COMU Uronium/Aminium Salt Efficacy comparable to HATU; based on non-explosive OxymaPure; byproducts are more water-soluble.[2][3] Limited stability in solution compared to other reagents.
PyBOP Phosphonium Salt High efficiency, low racemization risk; avoids guanidinylation side reactions.[4] More expensive than carbodiimides; solutions in DMF have moderate stability.
EDC/Oxyma Carbodiimide + Additive Cost-effective; water-soluble byproducts are easily removed by aqueous work-up.[5] Less reactive than onium salts; higher risk of racemization and N-acylurea formation if not optimized.[3]

| T3P® | Phosphonic Anhydride | High efficiency, low toxicity, minimal racemization; byproducts are non-hazardous and water-soluble.[4] | Different reaction mechanism may require specific optimization. |

Table 2: Recommended Starting Conditions for Solution-Phase Coupling

Parameter HATU COMU EDC / OxymaPure
Boc-Amino Acid (eq.) 1.0 1.0 1.0
Amine Component (eq.) 1.1 1.1 1.1
Coupling Reagent (eq.) 1.1 1.1 1.2
Additive (eq.) N/A N/A 1.2
Base (e.g., DIPEA) (eq.) 2.0-3.0 2.0-3.0 1.0-2.0
Solvent Anhydrous DMF or DCM Anhydrous DMF or DCM Anhydrous DMF or DCM
Temperature 0 °C to RT 0 °C to RT 0 °C to RT
Pre-activation Time 5-15 min 5-15 min 1-5 min

| Reaction Time | 2-12 hours | 2-12 hours | 4-24 hours |

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

  • Dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

  • Add HATU (1.1 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (1.1 eq.) in anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or RP-HPLC.

Protocol 2: General Procedure for EDC/OxymaPure-Mediated Coupling

  • Dissolve this compound (1.0 eq.), the amine component (1.1 eq.), and OxymaPure (1.2 eq.) in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution in one portion.

  • If needed, add a base such as DIPEA (1.0-2.0 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction by LC-MS or TLC.

  • Once the reaction is complete, perform an aqueous work-up as described in Protocol 1. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[8]

  • Purify the crude product as required.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reactants 1. Dissolve Boc-Amino Acid, Coupling Reagent, & Base in DMF preactivate 3. Pre-activate Acid (5-15 min at RT) reactants->preactivate Activation amine 2. Prepare Amine Component in separate DMF solution couple 4. Add Amine Solution & Stir (2-24h at RT) amine->couple preactivate->couple Addition monitor 5. Monitor Progress (LC-MS / TLC) couple->monitor workup 6. Aqueous Work-up (Wash with acid, base, brine) monitor->workup Reaction Complete purify 7. Purify Crude Product (Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a solution-phase peptide coupling reaction.

troubleshooting_flowchart start Low Coupling Yield check_reagent Is the coupling reagent potent enough (e.g., HATU)? start->check_reagent check_conditions Are reaction conditions optimized (time, temp)? check_reagent->check_conditions Yes sol_reagent Switch to HATU, COMU, or PyBOP. check_reagent->sol_reagent No check_purity Are reactants and solvents pure and dry? check_conditions->check_purity Yes sol_conditions Increase reaction time. Consider microwave synthesis. check_conditions->sol_conditions No sol_purity Use anhydrous solvents. Check reactant purity. check_purity->sol_purity No success Yield Improved check_purity->success Yes sol_reagent->success sol_conditions->success sol_purity->success

Caption: Troubleshooting flowchart for low coupling yield.

hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Boc-Amino Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU + Base HATU->ActiveEster Product Amide Bond (R-CO-NH-R') ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product

Caption: Simplified mechanism of amide bond formation using HATU.

References

Impact of the cyano group on peptide synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the cyano group on peptide synthesis and purification. The primary focus is on the unintentional formation of β-cyanoalanine from asparagine side-chain dehydration, a common challenge in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common way a cyano group is unintentionally introduced into a synthetic peptide?

A1: The most frequent source of a cyano group in synthetic peptides is the dehydration of the asparagine (Asn) side-chain amide during the coupling step in Fmoc-based solid-phase peptide synthesis (SPPS). This irreversible reaction results in the formation of a β-cyanoalanine residue.[1][2][3]

Q2: How can I detect the presence of a β-cyanoalanine impurity in my peptide?

A2: The presence of a β-cyanoalanine residue can be detected using mass spectrometry. The dehydration of an asparagine residue results in the loss of a water molecule (H₂O), which corresponds to a mass decrease of 18 Da from the expected molecular weight of the target peptide.[1] Therefore, you should look for a peak at [M-18] in your mass spectrum.

Q3: Why is it important to prevent the formation of β-cyanoalanine?

A3: The formation of a β-cyanoalanine impurity can alter the biological activity of the peptide and introduces a structural modification that can be difficult to separate from the desired product during purification.[1] This impurity can lead to unreliable experimental results in research and therapeutic applications.

Q4: What is the best strategy to prevent asparagine side-chain dehydration?

A4: The most effective method to prevent the dehydration of the asparagine side chain is to use a protecting group on the side-chain amide. For Fmoc-SPPS, the trityl (Trt) group is highly recommended.[1][2] Fmoc-Asn(Trt)-OH is the standard building block to avoid this side reaction. The bulky Trt group sterically protects the amide from dehydration during the activation of the carboxylic acid.[1][4]

Q5: Are there other protecting groups for the asparagine side chain?

A5: While the trityl (Trt) group is the most common, other protecting groups such as 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) have also been used.[1][3] However, these can generate reactive carbonium ions during the final trifluoroacetic acid (TFA) cleavage step, which may lead to side reactions with sensitive residues like tryptophan.[3]

Q6: If I don't use a side-chain protected asparagine, how can I minimize dehydration?

A6: If you must use unprotected Fmoc-Asn-OH, the choice of coupling reagent is critical. Avoid carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as they are known to promote dehydration.[1][5] Instead, use phosphonium or aminium/uronium salt-based reagents such as BOP, PyBOP, HBTU, or HATU, which significantly reduce the risk of this side reaction.[1][3][5]

Q7: Is the cyano group stable during the final cleavage from the resin?

A7: The stability of the cyano group during final cleavage with trifluoroacetic acid (TFA) is generally good. However, the harsh acidic conditions can potentially lead to side reactions with other sensitive amino acid residues in the peptide. The specific cleavage cocktail and the duration of the cleavage step should be optimized to ensure the integrity of the entire peptide.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to the cyano group in peptide synthesis.

Issue 1: Mass spectrometry analysis shows a significant peak at [M-18] Da.

This indicates the presence of a peptide species that has lost 18 Da, which is characteristic of the dehydration of an asparagine residue to β-cyanoalanine.

Troubleshooting Workflow:

MassSpec Mass Spec shows (M-18) peak AnalyzeCoupling Analyze Coupling Reagent Used MassSpec->AnalyzeCoupling Carbodiimide Carbodiimide (DCC, DIC) used AnalyzeCoupling->Carbodiimide OtherReagent Other Reagent (HBTU, BOP, etc.) used Carbodiimide->OtherReagent No Solution1 Switch to a non-carbodiimide coupling reagent like HBTU, HATU, or PyBOP. Carbodiimide->Solution1 Yes CheckProtectingGroup Check Asparagine Protecting Group OtherReagent->CheckProtectingGroup Unprotected Unprotected Fmoc-Asn-OH used CheckProtectingGroup->Unprotected Protected Protected Asn (e.g., Fmoc-Asn(Trt)-OH) used Unprotected->Protected No Solution2 Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH. Unprotected->Solution2 Yes InvestigateOther Investigate other potential causes (e.g., prolonged coupling time, high temp) Protected->InvestigateOther Solution3 Consider using pre-activated Fmoc-Asn-OPfp.

Caption: Troubleshooting workflow for asparagine dehydration.
Issue 2: Difficulty in purifying the target peptide from the β-cyanoalanine impurity.

The β-cyanoalanine-containing peptide often has very similar chromatographic properties to the desired asparagine-containing peptide, making separation by reverse-phase HPLC (RP-HPLC) challenging.

Recommended Solutions:

  • Optimize HPLC Gradient: Use a very shallow gradient of the organic solvent (e.g., acetonitrile) to maximize the separation between the two species.

  • Modify Mobile Phase: Experiment with different ion-pairing agents or pH of the mobile phase to potentially alter the retention characteristics of the peptides.

  • Prevention is Key: The most effective solution is to prevent the formation of the impurity in the first place by using the strategies outlined in the FAQs and the troubleshooting workflow above.

Data Presentation

The choice of coupling reagent has a significant impact on the extent of asparagine side-chain dehydration when using unprotected Fmoc-Asn-OH.

Coupling Reagent ClassExamplesRisk of DehydrationRecommendation
CarbodiimidesDCC, DICHighAvoid for unprotected Asn coupling.[1][5]
Phosphonium SaltsBOP, PyBOPLowRecommended. Note: BOP produces a carcinogenic byproduct.[1][5]
Aminium/Uronium SaltsHBTU, HATU, HCTU, TBTULowHighly recommended for efficient and safe coupling of Asn.[1]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Asn(Trt)-OH

This protocol describes the standard and recommended method for incorporating asparagine into a peptide sequence while minimizing the risk of side-chain dehydration.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Asn(Trt)-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, prepare a solution of:

    • Fmoc-Asn(Trt)-OH (3-5 equivalents)

    • HBTU (2.9-4.9 equivalents)

    • HOBt (optional, 3-5 equivalents) in DMF or NMP.

  • Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated.

Start Start with Deprotected Peptide-Resin ActivateAA Activate Fmoc-Asn(Trt)-OH with HBTU/DIPEA in DMF Start->ActivateAA Couple Add Activated Amino Acid to Resin and Agitate ActivateAA->Couple Wash Wash Resin with DMF and DCM Couple->Wash KaiserTest Perform Kaiser Test Wash->KaiserTest RepeatCoupling Repeat Coupling Step KaiserTest->RepeatCoupling Positive (Blue) Continue Continue to Next Synthesis Cycle KaiserTest->Continue Negative (Clear) RepeatCoupling->Couple

References

Strategies to improve the yield of peptides containing "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis with Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and FAQs to address challenges encountered when synthesizing peptides containing the sterically hindered beta-amino acid, This compound .

Frequently Asked Questions (FAQs)

Q1: Why is the coupling yield low when incorporating this compound?

Low coupling efficiency is the most common issue with this residue and is primarily due to steric hindrance. The bulky 2-cyanophenyl group on the beta-carbon sterically shields the carboxyl group, making it difficult for the incoming amine of the growing peptide chain to attack. This leads to incomplete or slow reactions, resulting in deletion sequences and reduced overall yield.[1]

Q2: Which coupling reagents are most effective for this hindered amino acid?

Standard coupling reagents like DIC/HOBt may be insufficient. For sterically demanding couplings, more potent activating agents are required.[2] Uronium/aminium salt-based reagents are highly recommended. Reagents such as HATU , HCTU , and COMU have demonstrated superior performance in difficult couplings, including those involving N-methylated or other sterically hindered amino acids.[2][3]

Q3: My peptide synthesis is failing at later stages. Could this be due to aggregation?

Yes, peptide chains containing bulky, hydrophobic residues like this one are prone to aggregation on the solid support.[4] As the peptide elongates, it can fold into secondary structures or associate with other peptide chains, making reactive sites inaccessible for subsequent coupling and deprotection steps.[5] This can lead to a sudden drop in synthesis efficiency, observed as a complete failure of coupling reactions (a "positive" Kaiser test that does not resolve).[6]

Q4: Are there special considerations for the Boc deprotection step for this residue?

While the Boc group itself is standard, inefficient deprotection can occur if the peptide is aggregated, which can prevent the trifluoroacetic acid (TFA) solution from accessing the N-terminus.[7] If aggregation is suspected, extended deprotection times or the use of solvents that disrupt secondary structures during the deprotection step may be necessary.[6] Standard deprotection is typically achieved with 50% TFA in dichloromethane (DCM).[8]

Q5: How do I choose the correct cleavage cocktail for my final peptide?

The choice of cleavage cocktail depends on the other amino acids in your sequence. The 2-cyanophenyl group is generally stable to standard TFA-based cleavage. However, if your peptide contains other sensitive residues (e.g., Trp, Met, Cys, Tyr), you must include scavengers in the cocktail to prevent side reactions caused by reactive cations generated during deprotection.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low Coupling Efficiency / Positive Kaiser Test
  • Possible Cause: Inefficient activation or steric hindrance.

  • Troubleshooting Workflow:

    Troubleshooting workflow for low coupling efficiency.

Problem 2: Low Overall Yield After Cleavage
  • Possible Cause: Peptide aggregation during synthesis, incomplete cleavage, or product loss during workup.

  • Solutions:

    • Address Aggregation: During synthesis, switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting secondary structures. Alternatively, add chaotropic salts like LiCl to the coupling mixture.[5]

    • Verify Cleavage: Before committing the entire batch, perform a test cleavage on a small amount of resin (10-20 mg) and analyze the supernatant by mass spectrometry to confirm the presence of the target peptide.[6]

    • Optimize Cleavage Time: For complex or long peptides, extend the cleavage time from the standard 2 hours to 4 hours or more to ensure complete removal from the resin.[10]

    • Improve Precipitation: If the peptide does not precipitate well in cold diethyl ether, reduce the volume of TFA by evaporation under a stream of nitrogen before adding the ether.[11]

Data Presentation: Coupling Reagent Comparison

The selection of a coupling reagent is critical. The following table summarizes reagents recommended for sterically hindered amino acids.

Coupling ReagentClassKey AdvantagesTypical Conditions
DIC / HOBt CarbodiimideEconomical, standard reagentLow efficiency for hindered residues
HBTU / HCTU Uronium SaltMore reactive than DIC/HOBtGood starting point for difficult couplings
HATU Uronium SaltHighly reactive, less racemization with HOAt baseExcellent for hindered amino acids[2]
COMU Uronium SaltReactivity comparable to HATU, safer (non-explosive byproduct)[2]Excellent for hindered amino acids, good solubility

Experimental Protocols

Protocol 1: Optimized Double Coupling for a Hindered Residue

This protocol is recommended for incorporating this compound.

  • Resin Preparation: After deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Filter the reaction solution and wash the resin with DMF (5x).

  • Kaiser Test: Take a small sample of beads to perform a Kaiser test to check for free primary amines.[6] If the test is negative (beads are colorless/yellow), proceed to the next synthesis step. If positive (beads are blue), proceed to step 6.

  • Second Coupling (Recoupling): Prepare a fresh activation mixture as in Step 2 and repeat the coupling (Step 3) for another 1-2 hours, potentially at an elevated temperature (e.g., 40-50°C).

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.

Protocol 2: General Cleavage with Scavengers (Reagent K)

This protocol is a robust choice for peptides containing sensitive residues like Trp, Met, or Cys.[12]

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.[9]

  • Prepare Cleavage Cocktail (Reagent K): Prepare a fresh mixture of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[12][13] Use 10-20 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cocktail to the dried resin. Agitate gently at room temperature for 2-4 hours.

  • Isolate Peptide Solution: Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Pelleting and Washing: Store the ether suspension at -20°C for at least 30 minutes. Pellet the peptide by centrifugation. Decant the ether and wash the pellet two more times with cold ether to remove scavengers.[14]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

References

Technical Support Center: Purification of Peptides with Cyanophenyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing cyanophenyl moieties. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: Is the p-cyanophenylalanine side chain stable during standard purification conditions?

A1: The p-cyanophenylalanine side chain is generally stable under standard reversed-phase HPLC (RP-HPLC) conditions, including the acidic mobile phases (e.g., using trifluoroacetic acid - TFA) commonly employed for peptide purification.[1] The cyano group is not typically susceptible to degradation under these conditions. However, prolonged exposure to harsh conditions should always be monitored.

Q2: What are the most common challenges encountered when purifying peptides containing cyanophenyl moieties?

A2: The primary challenges stem from the hydrophobic and potentially aggregation-prone nature of the cyanophenyl group. These include:

  • Poor Solubility: Peptides with a high content of hydrophobic residues, including cyanophenylalanine, may be difficult to dissolve in aqueous buffers.[2][3]

  • Peptide Aggregation: The hydrophobic interactions between peptide chains containing cyanophenyl groups can lead to aggregation, resulting in poor peak shape, low recovery, and even column clogging during chromatography.[4][5]

  • Co-elution of Impurities: Hydrophobic impurities can have similar retention times to the target peptide, making separation difficult.[6]

Q3: My peptide containing a cyanophenyl group shows poor solubility. How can I dissolve it before purification?

A3: For highly hydrophobic peptides, dissolving them directly in aqueous solutions can be challenging.[2] A recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent and then dilute it with the aqueous mobile phase.[7]

Recommended Solvents for Initial Dissolution:

  • Dimethyl sulfoxide (DMSO)[2][7]

  • Dimethylformamide (DMF)[2][7]

  • Acetonitrile (ACN)[2][7]

Solubilization Protocol:

  • Attempt to dissolve a small test amount of the peptide in sterile water or a weak aqueous buffer (e.g., Tris or phosphate buffer at pH 7).[2]

  • If solubility is low, dissolve the peptide in the smallest possible volume of DMSO, DMF, or ACN.[2]

  • Slowly add the aqueous buffer to the peptide solution with gentle vortexing until the desired concentration is reached.[7]

  • If the peptide precipitates, it may be necessary to lyophilize it again and try a different solvent system or a lower final concentration.[7]

Q4: I'm observing peak tailing and low yield during RP-HPLC of my cyanophenyl-containing peptide. What could be the cause and how can I fix it?

A4: Peak tailing and low yield are often indicative of peptide aggregation on the column or secondary interactions with the stationary phase. The hydrophobicity of the cyanophenyl group can contribute to these issues.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in both the aqueous and organic mobile phases. This helps to sharpen peaks.[8][9]

    • Organic Solvent: Acetonitrile is a common choice, but for very hydrophobic peptides, experimenting with other organic solvents like isopropanol might alter selectivity and improve peak shape.[10]

  • Adjust Gradient: A shallower gradient can improve the separation of the target peptide from closely eluting impurities.[8]

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40-60°C) can disrupt aggregation and improve peak shape.[11]

  • Change Stationary Phase: If using a C18 column, consider a less hydrophobic stationary phase like C8 or a phenyl column, which can be beneficial for very hydrophobic peptides.[12]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification of peptides with cyanophenyl moieties.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

This is a frequent issue with hydrophobic peptides and can be caused by several factors.

PoorPeakShape Start Poor Peak Shape Observed Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Increase_Temp Increase Column Temperature (e.g., 40-60°C) Check_Aggregation->Increase_Temp Yes Check_Mobile_Phase Is Mobile Phase Optimized? Check_Aggregation->Check_Mobile_Phase No Use_Chaotropes Consider Chaotropic Agents in Sample (e.g., Guanidine HCl) Increase_Temp->Use_Chaotropes Increase_Temp->Check_Mobile_Phase Optimize_TFA Ensure 0.1% TFA in Both Aqueous and Organic Phases Check_Mobile_Phase->Optimize_TFA No Check_Gradient Is Gradient Profile Optimal? Check_Mobile_Phase->Check_Gradient Yes Try_Alternative_Acid Try Formic Acid (0.1%) instead of TFA Optimize_TFA->Try_Alternative_Acid Optimize_TFA->Check_Gradient Shallow_Gradient Use a Shallower Gradient Check_Gradient->Shallow_Gradient No Check_Column Is Column Chemistry Suitable? Check_Gradient->Check_Column Yes Shallow_Gradient->Check_Column Try_C8_Phenyl Try a Less Hydrophobic Column (C8 or Phenyl) Check_Column->Try_C8_Phenyl No End_Improved Peak Shape Improved Check_Column->End_Improved Yes Try_C8_Phenyl->End_Improved End_Consult Consult Further Resources Try_C8_Phenyl->End_Consult

Troubleshooting workflow for poor peak shape.
Problem 2: Low Peptide Recovery

Low recovery can be due to irreversible adsorption to the column, precipitation during the run, or aggregation.

Possible Cause Troubleshooting Suggestion Rationale
Irreversible Adsorption Pre-treat the column with a conditioning run. Consider a different column chemistry (e.g., C8 instead of C18).[12]Highly hydrophobic peptides can bind irreversibly to C18 stationary phases. A less hydrophobic phase may reduce this.
Precipitation on Column Decrease the initial sample concentration. Ensure the mobile phase has sufficient organic solvent to maintain solubility.High local concentrations upon injection can cause the peptide to precipitate on the column head.
Aggregation Add a small percentage of an organic solvent like isopropanol to the mobile phase. Increase the column temperature.[11]These conditions can help disrupt peptide aggregates, improving solubility and recovery.
Loss during Workup If precipitating the peptide with diethyl ether after cleavage, ensure the ether is ice-cold and allow sufficient time for precipitation.[1]Small or hydrophobic peptides may have some solubility in ether, leading to loss. Colder temperatures minimize this.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Cyanophenyl-Containing Peptide

This protocol provides a starting point for the purification of peptides containing cyanophenyl moieties.

1. Materials and Reagents:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solvents for dissolution (e.g., DMSO, if required)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of 10% ACN in water with 0.1% TFA. If solubility is an issue, refer to the solubilization protocol in the FAQs.

  • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for semi-preparative)

  • Detection: 220 nm and 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (adjust the gradient slope based on initial scouting runs)

    • 65-70 min: 65-95% B (column wash)

    • 70-75 min: 95% B

    • 75-80 min: 95-5% B (re-equilibration)

    • 80-90 min: 5% B

4. Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

RPHLC_Workflow Start Start: Crude Peptide Dissolve Dissolve in Initial Mobile Phase Start->Dissolve Filter Centrifuge and Filter Sample Dissolve->Filter Inject Inject onto RP-HPLC Column Filter->Inject Elute Elute with Gradient (e.g., 5-65% ACN with 0.1% TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC & Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize End End: Purified Peptide Lyophilize->End

General workflow for RP-HPLC purification.

Data Summary Tables

Table 1: Comparison of Common Solvents for Initial Peptide Dissolution
SolventPolarityAdvantagesDisadvantages
Water with 0.1% TFA HighCompatible with RP-HPLC mobile phase.May not be effective for highly hydrophobic peptides.[2]
Acetonitrile (ACN) MediumGood for moderately hydrophobic peptides; volatile.May not be strong enough for very hydrophobic sequences.[2]
Dimethylformamide (DMF) HighStrong solvent for many peptides.High boiling point, difficult to remove by lyophilization.[2]
Dimethyl sulfoxide (DMSO) HighExcellent solvent for hydrophobic peptides; low toxicity.[2][7]Can be difficult to remove; may interfere with some biological assays.[13]
Table 2: RP-HPLC Column Selection Guide for Cyanophenyl Peptides
Stationary PhaseCharacteristicsBest Suited For
C18 Highly hydrophobic, high retention.General purpose, good for most peptides. May be too retentive for very large or hydrophobic peptides.[11]
C8 Moderately hydrophobic.Peptides in the 2-10 kDa range or those that are highly retained on C18.[11][12]
C4 Low hydrophobicity.Large peptides and proteins (>10 kDa).[11]
Phenyl Alternative selectivity based on pi-pi interactions.Aromatic-rich peptides, can offer different selectivity compared to alkyl chains.[12]

References

Minimizing impurities in the synthesis of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of peptides incorporating Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Our goal is to help you minimize impurities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges arise from the unique structural features of this amino acid derivative:

  • Steric Hindrance: The bulky Boc protecting group combined with the substituted phenyl ring can lead to slower and incomplete coupling reactions.[1][2]

  • Potential for Racemization: The α-carbon's stereochemical integrity can be compromised during activation and coupling, leading to diastereomeric impurities that are difficult to separate.[3][4]

  • Side Reactions of the Nitrile Group: The cyano group may be susceptible to hydrolysis under the acidic or basic conditions used during peptide synthesis, particularly during final cleavage with strong acids like trifluoroacetic acid (TFA).[5][6]

Q2: What are the common impurities observed in the synthesis of peptides containing this amino acid?

A2: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Deletion Sequences: Resulting from incomplete coupling of the sterically hindered amino acid.[7]

    • Truncated Peptides: Caused by incomplete deprotection of the N-terminal protecting group.

    • Insertion Sequences: Occur if excess activated amino acid is not completely removed before the next coupling cycle.[7]

  • Product-Related Impurities:

    • Diastereomers: Arising from racemization during the coupling step.[7]

    • Hydrolysis Products: The nitrile group on the phenyl ring can be hydrolyzed to an amide or a carboxylic acid during synthesis or, more commonly, during the final cleavage step.[6][8]

    • Protecting Group Adducts: Incomplete removal of protecting groups can lead to impurities.[9]

  • Reagent-Related Impurities: Residual scavengers or byproducts from coupling reagents can be present in the final product.

Q3: How can I detect and quantify these impurities?

A3: A combination of analytical techniques is recommended for accurate detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for separating the target peptide from its impurities.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with HPLC (LC-MS) is essential for identifying impurities by their mass-to-charge ratio. This technique can confirm the presence of deletion sequences, hydrolysis products (mass increase of 18 Da for carboxylic acid, 17 Da for amide), and other modifications.[11][12][13][14]

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and pinpoint the exact location of any modifications or deletions.[10]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive ninhydrin test (for primary amines) or other colorimetric tests after the coupling step, indicating unreacted free amines on the resin.[2][15]

  • Presence of deletion sequences corresponding to the absence of the cyanophenyl-containing residue in the final LC-MS analysis.[16]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[15] 2. Use a More Potent Coupling Reagent: Switch to uronium/aminium salt-based reagents like HATU, HBTU, or HCTU, which are more effective for hindered couplings.[1] 3. Increase Reaction Time and/or Temperature: Extend the coupling time or gently heat the reaction to 40-50°C. Use caution as this may increase racemization.[2][15]
Peptide Aggregation on Resin 1. Change Solvent: Replace DMF with N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[15][17] 2. Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to improve coupling efficiency.[18]
Suboptimal Activation 1. Pre-activate the Amino Acid: Pre-activate the this compound with the coupling reagent before adding it to the resin.[3] 2. Ensure Appropriate Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.
Issue 2: Racemization of this compound during Coupling

Symptoms:

  • Appearance of a diastereomeric peak (often closely eluting with the main peak) in the HPLC chromatogram of the final peptide.[3]

  • Mass spectrometry will show identical masses for the main product and the diastereomeric impurity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-activation of the Carboxylic Acid 1. Reduce Pre-activation Time: Minimize the time the amino acid is in its activated form before coupling.[4] 2. Use Racemization-Suppressing Additives: Always use carbodiimide reagents (DCC, DIC) with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3]
Inappropriate Base 1. Use a Weaker Base: Consider using N-methylmorpholine (NMM) instead of DIEA, as stronger bases can promote racemization.[1] 2. Use Stoichiometric Amounts of Base: Avoid using a large excess of base.
Elevated Temperature 1. Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature if possible. If heating is necessary, optimize for the shortest duration required.[3][18]
Issue 3: Hydrolysis of the Nitrile Group

Symptoms:

  • Presence of impurities in the final LC-MS with a mass increase of +17 (amide) or +18 (carboxylic acid) compared to the target peptide.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strong Acidic Conditions during Cleavage 1. Optimize Cleavage Cocktail and Time: While benzonitrile is generally stable, prolonged exposure to strong acids like TFA at elevated temperatures can cause hydrolysis.[19][20] Minimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin. 2. Use Milder Cleavage Conditions if Possible: Depending on the other protecting groups, explore alternative, less harsh cleavage cocktails.
Strong Basic Conditions during Synthesis 1. Avoid Strong Bases where Possible: While standard Fmoc deprotection with piperidine is generally not harsh enough to cause significant hydrolysis of a benzonitrile, be mindful of using stronger bases for other purposes.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol is a general guideline for manual SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.[21]

  • Deprotection: Remove the N-terminal Fmoc group of the growing peptide chain on the resin by treating with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.[21]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIEA, 6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or the temperature moderately increased.[1]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A colorless or yellow result indicates complete coupling. If the test is positive (blue/purple), a second coupling is recommended.[15]

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[22]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[22]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[23]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide using preparative RP-HPLC.

  • Analysis: Characterize the purified peptide by analytical HPLC and Mass Spectrometry to confirm purity and identity.[10]

Visualizing Workflows and Relationships

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage & Purification Resin_Prep Resin Swelling Deprotection N-Terminal Deprotection Resin_Prep->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Boc-AA Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Coupling Monitoring (e.g., Ninhydrin Test) Washing2->Monitoring Monitoring->Coupling Incomplete Coupling (Recouple) Final_Deprotection Final N-Terminal Deprotection Monitoring->Final_Deprotection Coupling Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Standard workflow for solid-phase peptide synthesis (SPPS) and final cleavage.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Incomplete_Coupling Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) Steric_Hindrance Steric Hindrance Incomplete_Coupling->Steric_Hindrance Aggregation Peptide Aggregation Incomplete_Coupling->Aggregation Activation_Issue Suboptimal Activation Incomplete_Coupling->Activation_Issue Double_Couple Double Couple Steric_Hindrance->Double_Couple Potent_Reagent Use Potent Coupling Reagent (e.g., HATU) Steric_Hindrance->Potent_Reagent Change_Solvent Change Solvent (DMF -> NMP) Aggregation->Change_Solvent Microwave Use Microwave Synthesis Aggregation->Microwave Pre_Activate Optimize Pre-activation Activation_Issue->Pre_Activate

Caption: Troubleshooting logic for incomplete coupling of sterically hindered amino acids.

References

Stability of the cyanophenyl group under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling the cyanophenyl group in organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the reactivity and stability of this versatile functional group.

Hydrolysis of the Cyanophenyl Group

The nitrile of the cyanophenyl group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid via an amide intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: Under what conditions will my cyanophenyl group hydrolyze?

A1: The cyanophenyl group can be hydrolyzed to a carboxylic acid with either an acid or a base catalyst in the presence of water, often with heating.[3] Basic hydrolysis, for example using aqueous sodium hydroxide, first produces a carboxylate salt (e.g., sodium benzoate), which must be neutralized with acid in a separate step to yield the final carboxylic acid.[1][4] Acid-catalyzed hydrolysis directly produces the carboxylic acid.[1][2]

Q2: My hydrolysis reaction is slow. How can I speed it up?

A2: Hydrolysis of nitriles often requires elevated temperatures (reflux). Ensure you are heating the reaction sufficiently. The choice of acid or base can also be critical. Strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) are typically required.[3][5] The reaction proceeds through an amide intermediate; if this intermediate is stable or precipitates, it can slow the second hydrolysis step to the carboxylic acid.

Q3: Can I stop the hydrolysis at the amide stage?

A3: Isolating the intermediate amide is possible but can be challenging as it is also susceptible to hydrolysis. Milder reaction conditions, such as controlled acid catalysis or specific enzymatic conditions, might favor the formation and isolation of the benzamide intermediate.

Troubleshooting Guide: Hydrolysis
IssuePossible CauseSuggested Solution
Low or no conversion to carboxylic acid 1. Insufficient heat. 2. Catalyst (acid/base) is too weak or concentration is too low. 3. Reaction time is too short.1. Ensure the reaction is heated to reflux. 2. Use a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., 10-20% NaOH). 3. Extend the reaction time and monitor by TLC or LCMS.
Product is the sodium salt, not the free acid In basic hydrolysis, the immediate product is the carboxylate salt (e.g., sodium benzoate).[1]After the hydrolysis is complete, the reaction mixture must be acidified (e.g., with HCl) to protonate the carboxylate and precipitate the carboxylic acid.[4]
Formation of unknown byproducts The starting material or other functional groups on the molecule may be unstable to strong acid or base at high temperatures.Consider protecting sensitive functional groups or exploring milder hydrolysis methods. If possible, run the reaction at a lower temperature for a longer duration.
Experimental Protocol: Basic Hydrolysis of Benzonitrile

This protocol describes the synthesis of benzoic acid from benzonitrile using sodium hydroxide.[4]

Materials:

  • Benzonitrile

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Reflux apparatus, round-bottom flask, magnetic stirrer, heating mantle

  • Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask containing a magnetic stir bar.

  • To the flask, add benzonitrile and an excess of 10% aqueous NaOH solution.

  • Heat the mixture to a gentle reflux with stirring. Ammonia gas will evolve during the reaction.[3] The reaction can be monitored by testing the vapor with moist litmus paper.

  • Continue refluxing until the oily layer of benzonitrile has disappeared (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution by slowly adding concentrated HCl until the pH is strongly acidic (pH ~2). Benzoic acid will precipitate as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid benzoic acid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product, for example, in a desiccator or a low-temperature oven. The product can be further purified by recrystallization from water if necessary.[4]

Hydrolysis Pathway Diagram

HydrolysisPathway Cyanophenyl Cyanophenyl Group (R-C≡N) Amide Amide Intermediate (R-CONH₂) Cyanophenyl->Amide + H₂O (H⁺ or OH⁻) CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid + H₂O (H⁺ or OH⁻)

Caption: Reaction pathway for the hydrolysis of a cyanophenyl group.

Reduction of the Cyanophenyl Group

The cyanophenyl group is readily reduced to a primary aminomethylphenyl group (benzylamine derivative). However, controlling selectivity to avoid side reactions can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to reduce a cyanophenyl group to a primary amine?

A1: The most common methods are catalytic hydrogenation and reduction with metal hydrides.[6]

  • Catalytic Hydrogenation: This involves using H₂ gas with a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[7][8] This is often the most economical route for industrial applications.[7]

  • Metal Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very effective.[6] Weaker agents like Sodium Borohydride (NaBH₄) are generally not strong enough to reduce nitriles on their own but can be used in the presence of catalysts like CoCl₂.[7]

Q2: My catalytic hydrogenation is producing secondary and tertiary amines. Why is this happening?

A2: The formation of secondary and tertiary amines is a common side reaction during nitrile hydrogenation.[7][9] It occurs when the primary amine product reacts with the intermediate imine, which is formed during the reduction.[7][8]

Q3: How can I improve the selectivity for the primary amine during catalytic hydrogenation?

A3: Selectivity can be improved by several methods:

  • Additives: Adding ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation side reaction.[10]

  • Catalyst Choice: Certain catalysts, like cobalt boride or specific nickel-based systems, show higher selectivity for primary amines.[7][10]

  • Reaction Conditions: Using specific solvents or acidic additives can help. For instance, one process uses a biphasic solvent system (water/DCM) and a medium acidic additive (NaH₂PO₄) with a Pd/C catalyst to achieve high selectivity by protonating the primary amine and moving it into the aqueous phase.[11]

Q4: Can I reduce the cyanophenyl group to an aldehyde?

A4: Yes, this is possible but requires specific reagents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed during workup. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the most common reagent for this transformation.[7] The Stephen aldehyde synthesis, using SnCl₂ and HCl, also achieves this.[7]

Troubleshooting Guide: Reduction
IssuePossible CauseSuggested Solution
Formation of secondary/tertiary amines The primary amine product is reacting with the imine intermediate.[7]1. Add ammonia to the reaction.[10] 2. Use a catalyst known for high primary amine selectivity (e.g., specific Ni or Co catalysts).[12] 3. Modify reaction conditions (e.g., use acidic additives or a biphasic solvent system).[11]
Reaction yields the decyanated product (e.g., toluene from benzonitrile) Hydrogenolysis of the C-N bond in the primary amine product. This is more common with Pd catalysts at higher temperatures.Switch to a different catalyst like Raney Nickel, which is less prone to causing hydrogenolysis. Use milder reaction conditions (lower temperature and pressure).
No reaction or low conversion 1. Catalyst is poisoned or inactive. 2. Reducing agent (e.g., LiAlH₄) has degraded. 3. Insufficient hydrogen pressure or poor H₂ delivery.1. Use fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons like sulfur compounds. 2. Use a fresh bottle of the hydride reagent. 3. Purge the reaction vessel thoroughly and ensure a proper H₂ atmosphere at the required pressure.
Ester or other reducible group is also reduced The reducing agent is too strong and not chemoselective (e.g., LiAlH₄).Use a more chemoselective method. Catalytic hydrogenation can often selectively reduce a nitrile in the presence of an ester using catalysts like Raney Cobalt or specific Pd/C conditions.[11]
Comparison of Common Reduction Methods
Reagent/CatalystTypical ConditionsSelectivity for Primary AmineFunctional Group CompatibilityNotes
H₂ / Raney Ni 2-propanol, NH₃, 85°C, 15 barHigh (>99%)[13]Good; generally does not reduce esters or aromatic rings.Pyrophoric when dry; handle as a slurry.[14]
H₂ / Pd/C Biphasic (H₂O/DCM), NaH₂PO₄, 30°C, 6 barHigh (~95%)[11]Can reduce C=C bonds, nitro groups, and cause hydrogenolysis of benzyl groups.Prone to causing hydrogenolysis of the resulting benzylamine to toluene.[8]
LiAlH₄ Anhydrous ether (e.g., THF, Et₂O), then H₃O⁺ workupExcellentPoor; reduces most polar functional groups (esters, amides, ketones, etc.).[6]Highly reactive with water and protic solvents. Requires careful handling.
DIBAL-H Anhydrous toluene or hexanes, low temp (-78°C), then H₃O⁺ workupN/A (forms aldehyde)Good; can be chemoselective.Used for partial reduction to the aldehyde.[7]

Reduction and Side Reaction Pathways

ReductionPathway cluster_main Desired Reduction Pathway cluster_side Side Reactions Cyanophenyl Cyanophenyl (R-C≡N) Imine Imine Intermediate (R-CH=NH) Cyanophenyl->Imine + H₂/Catalyst or [H⁻] PrimaryAmine Primary Amine (R-CH₂NH₂) Imine->PrimaryAmine + H₂/Catalyst or [H⁻] SecondaryAmine Secondary Amine ((R-CH₂)₂NH) Imine->SecondaryAmine + Primary Amine - NH₃ Decyanation Decyanation Product (R-H or R-CH₃) PrimaryAmine->Decyanation Hydrogenolysis (e.g., H₂/Pd)

Caption: Desired reduction pathway of the cyanophenyl group and common side reactions.

Stability to Oxidation

The cyanophenyl group is generally robust and stable under many common oxidative conditions. The carbon-nitrogen triple bond is inert to many oxidants that would typically react with other functional groups.

Frequently Asked Questions (FAQs)

Q1: Is the cyanophenyl group stable to common oxidizing agents like KMnO₄ or PCC?

A1: Yes, the nitrile group is generally stable to oxidants like potassium permanganate (KMnO₄), chromates (e.g., PCC, PDC), and ozone. These reagents are more likely to oxidize other parts of the molecule, such as alkyl side chains (benzylic oxidation) or alcohols, while leaving the cyano group intact.

Q2: I need to perform a Baeyer-Villiger oxidation on a molecule containing a cyanophenyl group. Will the nitrile interfere?

A2: The cyanophenyl group is expected to be stable under Baeyer-Villiger conditions. The reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using peroxyacids like m-CPBA.[15][16] These reagents do not typically react with nitriles.

Q3: Are there any oxidative conditions that will react with the cyanophenyl group?

A3: While stable, extreme oxidative conditions or specific electrochemical methods might lead to degradation. For instance, some electrochemical C-H amidation reactions have been developed where benzonitrile can act as an amino source, implying reactivity of the nitrile under those specific copper-catalyzed electrochemical oxidation conditions.[17][18] However, for most standard laboratory oxidations, the group is considered stable.

Stability in Metal-Catalyzed Cross-Coupling Reactions

The cyanophenyl group is a common and generally stable moiety in many important palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a cyanophenyl-containing boronic acid or halide in a Suzuki coupling?

A1: Yes, cyanophenyl boronic acids and cyanophenyl halides are very common substrates in Suzuki couplings. The cyanophenyl group is stable under the typical reaction conditions (Pd catalyst, base like Na₂CO₃ or K₂CO₃, and solvent).

Q2: Is the cyanophenyl group stable in Heck and Sonogashira couplings?

A2: Yes, the cyanophenyl group is well-tolerated in both Heck and Sonogashira reactions.[19][20][21] These reactions proceed under mild conditions that do not affect the nitrile functionality.[20]

Q3: I am experiencing catalyst deactivation in my cross-coupling reaction. Could the cyanophenyl group be the cause?

A3: While the cyanophenyl group on the substrate is stable, free cyanide ions (CN⁻) in the reaction mixture are known poisons for palladium catalysts. If your reaction involves a cyanation step or if there is a source of free cyanide, this could be the cause of catalyst deactivation. Ensure your reagents are pure and that no side reactions are generating cyanide ions.

Chemoselectivity Decision Logic

This diagram provides a simplified logic for choosing reaction conditions based on the desired transformation while considering the stability of the cyanophenyl group.

Chemoselectivity cluster_transformations Start Molecule with Cyanophenyl Group Goal What is the desired transformation? Start->Goal Hydrolysis Hydrolyze -CN to -COOH Goal->Hydrolysis Hydrolysis Reduction Reduce -CN to -CH₂NH₂ Goal->Reduction Reduction Coupling Use in Cross-Coupling Goal->Coupling Coupling Oxidation Oxidize another functional group Goal->Oxidation Oxidation C1 C1 Hydrolysis->C1 Use strong acid (H₂SO₄) or base (NaOH) with heat C2 C2 Reduction->C2 Chemoselective? (e.g., ester present) C3 C3 Coupling->C3 Use standard Pd-catalyzed conditions (Suzuki, Heck, etc.) C4 C4 Oxidation->C4 Use standard oxidants (KMnO₄, m-CPBA, etc.) -CN group is stable. C2_Yes C2_Yes C2->C2_Yes Yes C2_No C2_No C2->C2_No No R1 R1 C2_Yes->R1 Use Catalytic Hydrogenation (e.g., H₂/Raney-Co) R2 R2 C2_No->R2 Use LiAlH₄ or Catalytic Hydrogenation

Caption: Decision-making workflow for reactions involving the cyanophenyl group.

References

Technical Support Center: Overcoming Aggregation of Peptides Incorporating "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of peptides incorporating the unnatural amino acid "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why might it cause peptide aggregation?

A1: this compound is a synthetic amino acid derivative. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis.[1][2][] The 2-cyano-phenyl group is a bulky and hydrophobic moiety.[4] Peptides incorporating amino acids with significant hydrophobic regions have an intrinsic propensity to aggregate to minimize their exposure to aqueous environments. This self-association is often driven by hydrophobic interactions and can lead to the formation of insoluble aggregates.

Q2: What are the common signs of peptide aggregation?

A2: Common indicators of peptide aggregation include:

  • Visible precipitation, cloudiness, or gel formation in the peptide solution.[5][6]

  • Difficulty in dissolving the lyophilized peptide powder.

  • Inconsistent results in bioassays.

  • Poor yield and purification challenges during peptide synthesis.

  • Broad or tailing peaks during High-Performance Liquid Chromatography (HPLC) analysis.

Q3: At what stage of my workflow can peptide aggregation occur?

A3: Peptide aggregation can be a problem at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yield.[7]

  • During Purification: Peptides can aggregate and precipitate when the solvent composition changes during HPLC purification.

  • Post-Purification and Storage: Lyophilized peptides can be difficult to reconstitute, and peptides in solution can aggregate over time, especially at high concentrations or in suboptimal buffer conditions.[5]

  • During Experiments: Changes in pH, temperature, or the introduction of other molecules can induce aggregation and affect experimental outcomes.[8]

Troubleshooting Guides

Issue 1: Poor Yield and Difficult Synthesis during Solid-Phase Peptide Synthesis (SPPS)

Q: My solid-phase synthesis is showing signs of aggregation (e.g., shrinking resin, failed couplings). What can I do?

A: Aggregation during SPPS is a common issue with hydrophobic sequences. Here are several strategies to mitigate this problem:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to more polar or "chaotropic" solvent systems. Consider using N-methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to your solvents.[7]

    • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can help disrupt secondary structures that lead to aggregation.[7]

    • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences by providing rapid and uniform heating.[7]

  • Incorporate Aggregation-Disrupting Elements:

    • Pseudoprolines: If your sequence contains Ser or Thr residues near the aggregation-prone region, consider introducing pseudoproline dipeptides. These temporarily introduce a kink in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. The native structure is restored during the final cleavage.

    • Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine residue can also prevent aggregation.

  • Change the Synthesis Strategy:

    • Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7]

    • Switch Protection Scheme: If you are using Fmoc chemistry, consider switching to a Boc/Bzl protection strategy. The repeated acid treatment in Boc chemistry can help to keep the peptide protonated and less prone to aggregation.[1][2]

Issue 2: Peptide Insolubility or Precipitation After Purification

Q: My purified, lyophilized peptide containing "this compound" is difficult to dissolve, or it precipitates out of my buffer. How can I improve its solubility?

A: The hydrophobic nature of the 2-cyano-phenyl group likely contributes to poor solubility in aqueous buffers. Here is a systematic approach to improve solubility:

  • Start with the Right Solvent:

    • Try dissolving a small amount of the peptide in an organic solvent such as DMSO, DMF, or acetonitrile (ACN). Once dissolved, slowly add this stock solution to your aqueous buffer while vortexing. Do not exceed a final organic solvent concentration that is incompatible with your downstream application.

  • Optimize the Buffer pH:

    • The net charge of a peptide significantly influences its solubility.[9][8] Determine the theoretical isoelectric point (pI) of your peptide. Adjust the buffer pH to be at least 1-2 units away from the pI to ensure a net positive or negative charge, which will promote repulsion between peptide molecules.[10]

  • Use Solubilizing Excipients:

    • Arginine: Adding arginine to the buffer (e.g., 50-100 mM) can act as a "hydrophilic shield" and prevent peptide-peptide aggregation.[10][11]

    • Sugars: Sugars like trehalose or mannitol can also help to stabilize peptides in solution.[5]

    • Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can improve solubility, but be cautious as this may interfere with some biological assays.

  • Control Physical Conditions:

    • Temperature: Store peptide solutions at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[5]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquot the peptide solution into single-use volumes before freezing.[5]

Quantitative Data Summary

The following tables provide illustrative data on how different factors can influence the aggregation of a model hydrophobic peptide. The exact values will vary for your specific peptide sequence, but the general trends are informative for experimental design.

Table 1: Effect of pH on Peptide Aggregation Rate

pHNet Charge (Illustrative)Aggregation Rate (% increase in turbidity/hour)
4.0+31.5
5.0+23.8
6.0+19.2
7.0 (pI)025.0
8.0-18.5
9.0-22.1

Table 2: Influence of Temperature on Peptide Stability in Solution (at optimal pH)

Temperature (°C)Time to 10% Aggregation (days)
4>60
2510
372

Table 3: Efficacy of Excipients in Preventing Peptide Aggregation (1 mg/mL, pH 8.0, 37°C for 48h)

ExcipientConcentration% Aggregation Reduction
None-0
Arginine50 mM72
Trehalose5% (w/v)65
Polysorbate 200.05% (v/v)88

Experimental Protocols

Protocol 1: Systematic Peptide Solubility Testing
  • Preparation: Prepare a series of 1.5 mL microcentrifuge tubes. In each tube, weigh out approximately 0.1 mg of your lyophilized peptide.

  • Solvent Screening:

    • To the first tube, add 10 µL of ultrapure water. Gently vortex.

    • If not dissolved, add 10 µL of 10% acetic acid to a new tube. Vortex.

    • If not dissolved, add 10 µL of 10% ammonium hydroxide to a new tube. Vortex.

    • If still insoluble, test organic solvents: add 10 µL of DMSO, DMF, or ACN to separate tubes. Vortex.

  • Aqueous Buffer Titration: Once a suitable organic solvent is found to create a stock solution (e.g., 10 mg/mL in DMSO), you can test its solubility in aqueous buffers.

    • Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9).

    • Add 1 µL of the peptide stock solution to 99 µL of each buffer.

    • Vortex and visually inspect for precipitation immediately and after 1 hour.

  • Observation: Record the solvent and buffer conditions that result in a clear, stable solution.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrillar aggregates rich in β-sheets.

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store in the dark at 4°C.

    • Prepare a working solution of 25 µM ThT in a suitable assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add your peptide to the ThT working solution to a final peptide concentration that is known to be prone to aggregation (e.g., 50-100 µM).

    • Include a negative control well with only the ThT working solution.

  • Measurement:

    • Incubate the plate at 37°C, with intermittent shaking if desired to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is indicative of fibrillar aggregation.[12]

Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, which is useful for detecting the formation of soluble oligomers and larger aggregates.[13][14]

  • Sample Preparation:

    • Prepare your peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or extraneous particles.

    • The peptide concentration should be optimized for your instrument, typically in the range of 0.1 to 1.0 mg/mL.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will collect data on the intensity of scattered light over time.

  • Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles in solution.[14] An increase in the average Rh over time or upon changing conditions (e.g., temperature or pH) indicates the formation of aggregates.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Aggregation Characterization cluster_optimization Optimization start Lyophilized Peptide Powder sol Solubility Testing (Protocol 1) start->sol purify HPLC Purification sol->purify dls DLS Analysis (Protocol 3) purify->dls Initial QC tht ThT Assay (Protocol 2) purify->tht Initial QC char_decision Soluble Monomer? dls->char_decision tht->char_decision optimize Optimize Buffer (pH, Excipients) char_decision->optimize No (Aggregates Detected) end Stable Peptide Solution for Assay char_decision->end Yes optimize->dls Re-characterize

Caption: Workflow for peptide solubilization and aggregation characterization.

troubleshooting_workflow cluster_synthesis During Synthesis? cluster_solution In Solution? start Problem: Peptide Aggregation (Precipitation / Low Yield) q_synthesis During SPPS? start->q_synthesis q_solution Post-Purification? start->q_solution s_solvents Change Solvents (NMP, DMSO) q_synthesis->s_solvents Yes s_temp Increase Temperature q_synthesis->s_temp Yes s_chem Use Pseudoprolines / Backbone Protection q_synthesis->s_chem Yes end Problem Resolved s_solvents->end s_temp->end s_chem->end sol_ph Adjust pH away from pI q_solution->sol_ph Yes sol_excipients Add Excipients (Arginine, Trehalose) q_solution->sol_excipients Yes sol_conc Lower Peptide Concentration q_solution->sol_conc Yes sol_ph->end sol_excipients->end sol_conc->end

Caption: Decision tree for troubleshooting peptide aggregation issues.

aggregation_pathway cluster_inhibition Inhibition Strategies monomer Native Monomers misfolded Misfolded Monomers (Hydrophobic Exposure) monomer->misfolded Stress (pH, Temp) oligomer Soluble Oligomers misfolded->oligomer Self- Association protofibril Protofibrils oligomer->protofibril fibril Insoluble Fibrils (β-Sheet Rich) protofibril->fibril Growth stabilize Stabilize Native State stabilize->monomer block Block Hydrophobic Interactions block->misfolded

Caption: General pathway of peptide aggregation from monomers to fibrils.

References

Validation & Comparative

A Comparative Guide to Boc- and Fmoc-Protected (S)-3-Amino-4-(2-cyanophenyl)-butyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. This guide provides a comprehensive comparison of two key building blocks, Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid and Fmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid , for their application in Solid-Phase Peptide Synthesis (SPPS). This document aims to equip researchers with the necessary data and protocols to make informed decisions for their specific synthetic needs.

Introduction to Boc and Fmoc Strategies in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. The two predominant strategies, Boc- and Fmoc-SPPS, are distinguished by their orthogonal protecting group schemes.

The Boc (tert-butyloxycarbonyl) strategy utilizes an acid-labile Boc group for the temporary protection of the α-amino group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs a base-labile Fmoc group for α-amino protection, which is cleaved by a weak base, most commonly piperidine. Side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed concomitantly with cleavage from the resin using TFA. This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]

Performance Comparison

While direct comparative experimental data for the two title compounds is not extensively available in peer-reviewed literature, a comparison can be drawn from the general performance of Boc and Fmoc strategies, particularly with non-natural, sterically hindered amino acids. The (S)-3-Amino-4-(2-cyano-phenyl)-butyric acid presents a beta-amino acid structure with a bulky side chain, which can influence coupling efficiency.

ParameterThis compoundFmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acidKey Considerations
Deprotection Condition 50% TFA in DCM20% Piperidine in DMFFmoc strategy offers milder deprotection, beneficial for sensitive sequences.
Typical Coupling Efficiency >98%>99%Fmoc chemistry generally provides higher coupling yields.[] Difficult couplings in Boc-SPPS can be improved with in situ neutralization protocols.
Potential Side Reactions Acid-catalyzed side reactions, potential for tert-butylation of sensitive residues.Base-catalyzed side reactions (e.g., diketopiperazine formation at the dipeptide stage, aspartimide formation).The choice of strategy depends on the overall peptide sequence and the presence of sensitive residues.
Crude Peptide Purity Generally good, but may be lower for complex sequences due to harsh final cleavage.Often higher due to milder reaction conditions throughout the synthesis.Purity is highly sequence-dependent for both strategies.
Overall Yield Can be high, but losses can occur during repeated acid treatments.Typically high, especially for longer peptides, due to higher stepwise efficiency.[]Yield is influenced by coupling efficiency at each step; a small difference per step can significantly impact the overall yield of a long peptide.[2]
Automation Compatibility Less common in modern automated synthesizers.The method of choice for most automated peptide synthesizers.Fmoc chemistry's milder conditions and easier monitoring are well-suited for automation.
Handling & Safety Requires handling of strong, corrosive acids (TFA, HF).Requires handling of piperidine (a toxic base), but avoids highly corrosive HF.Both strategies require appropriate safety precautions.

Experimental Protocols

Below are detailed protocols for the incorporation of this compound and Fmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid into a peptide chain during SPPS.

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for the addition of the Boc-protected amino acid.

1. Resin Preparation:

  • Start with the peptide-resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and drain. Repeat this step.

  • Wash the resin with DCM (3x).

4. Coupling:

  • In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the dissolved amino acid solution to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test indicates the completion of the coupling. If the test is positive, extend the coupling time or perform a second coupling.

5. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage:

  • After the final coupling and deprotection steps, the peptide is cleaved from the resin using a strong acid such as anhydrous HF with appropriate scavengers (e.g., anisole). This step must be performed with specialized equipment and extreme caution.

Protocol 2: Fmoc-SPPS Cycle for Incorporation of Fmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

This protocol outlines a single cycle for the addition of the Fmoc-protected amino acid.

1. Resin Preparation:

  • Start with the peptide-resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

3. Coupling:

  • In a separate vial, dissolve Fmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIEA or 2,4,6-collidine (6 equivalents) to the dissolved amino acid solution to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test indicates the completion of the coupling. If the test is positive, extend the coupling time or perform a second coupling.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection of the terminal Fmoc group, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing 95% TFA and scavengers such as water and triisopropylsilane (TIS).

Visualization of SPPS Workflows

To further elucidate the distinct processes of Boc- and Fmoc-SPPS, the following diagrams illustrate the cyclical nature of each strategy.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization 2. Coupling Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling 3. Washing Washing (DCM/DMF) Coupling->Washing 4. Washing->Resin Repeat Cycle Final_Cleavage Final Cleavage (HF/Anisole) Washing->Final_Cleavage Final Step

Caption: The cyclical workflow of Boc-SPPS.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Coupling Coupling (Fmoc-AA, HATU/HOAt, DIEA) Deprotection->Coupling 2. Washing Washing (DMF/DCM) Coupling->Washing 3. Washing->Resin Repeat Cycle Final_Cleavage Final Cleavage & Deprotection (95% TFA/Scavengers) Washing->Final_Cleavage Final Step

Caption: The cyclical workflow of Fmoc-SPPS.

Conclusion

The choice between this compound and Fmoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid for SPPS is contingent upon several factors, including the desired peptide's sequence, the presence of sensitive residues, the scale of synthesis, and the availability of automated synthesizers. The Fmoc strategy is now the most commonly used methodology for peptide synthesis due to its milder conditions, higher coupling efficiencies, and amenability to automation.[3] However, the Boc strategy remains a valuable tool, particularly for certain sequences prone to aggregation where the acidic deprotection step can be advantageous. Researchers should carefully consider the trade-offs outlined in this guide to select the most appropriate building block and synthetic strategy for their research objectives.

References

A Comparative Guide to Ortho-, Meta-, and Para-Cyanophenyl Butyric Acid Isomers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and conformational preferences. Among these, cyanophenylalanine derivatives, which are analogs of cyanophenyl butyric acid, offer unique electronic and structural features. This guide provides an objective comparison of the ortho-, meta-, and para-isomers of cyanophenylalanine, focusing on their potential impact on peptide synthesis and the properties of the resulting peptides. While direct comparative experimental data is scarce, this guide extrapolates from established principles of peptide chemistry and the known characteristics of the commercially available para-isomer to infer the properties of the ortho and meta counterparts.

Structural and Theoretical Comparison

The primary distinction between the ortho-, meta-, and para-cyanophenylalanine isomers lies in the position of the cyano group on the phenyl ring relative to the alanine side chain. This seemingly subtle difference has significant implications for the steric and electronic environment of the amino acid, which in turn can influence its reactivity in peptide synthesis and the behavior of the final peptide.

Table 1: Structural and Physicochemical Properties of Cyanophenylalanine Isomers

PropertyOrtho-cyanophenylalanineMeta-cyanophenylalaninePara-cyanophenylalanine
Structure Cyano group at C2Cyano group at C3Cyano group at C4
Expected Steric Hindrance HighLowLow
Electronic Effect Strong inductive withdrawal, potential for intramolecular interactionsInductive and resonance withdrawalStrong resonance withdrawal
Commercial Availability (Fmoc-protected) Yes[1]Yes[2][3]Yes[4][5]

Inferred Performance in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is highly dependent on the efficiency of the coupling reactions.[6] Steric hindrance and electronic effects of the amino acid side chains can significantly impact coupling kinetics and the potential for side reactions.

Coupling Efficiency
  • Ortho-isomer: The cyano group in the ortho position is expected to cause significant steric hindrance.[7][8][9] This bulkiness can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[7][8][9]

  • Meta-isomer: With the cyano group positioned further from the peptide backbone, the meta-isomer is expected to exhibit low steric hindrance, similar to the para-isomer.

  • Para-isomer: This isomer is widely used and known for its efficient incorporation into peptides using standard coupling protocols.[4] The cyano group is remote from the reaction center and does not pose a steric challenge.

Coupling Reagents and Conditions
  • Ortho-isomer: To overcome the steric hindrance, more potent coupling reagents such as HATU, HCTU, or PyAOP may be necessary.[6] Longer coupling times or double coupling cycles might also be required to ensure complete reaction.[7]

  • Meta- and Para-isomers: Standard coupling reagents like HBTU/HOBt or DIC/Oxyma are generally sufficient for efficient coupling.[6]

Potential Side Reactions

The cyano group is generally stable under standard Fmoc-SPPS conditions, including treatment with piperidine for Fmoc deprotection and TFA for cleavage.[10] However, the electronic nature of the cyano group, being strongly electron-withdrawing, can influence the stability of the peptide backbone. For all isomers, care should be taken to minimize the risk of side reactions such as racemization, particularly during the activation step.[11] For sterically hindered residues like the ortho-isomer, the prolonged coupling times could potentially increase the risk of epimerization.

Table 2: Inferred Comparison of Performance in Solid-Phase Peptide Synthesis

ParameterOrtho-isomerMeta-isomerPara-isomer
Coupling Efficiency Potentially low due to high steric hindranceHighHigh
Required Coupling Reagents Potent reagents (e.g., HATU, HCTU) likely neededStandard reagents (e.g., HBTU, DIC) sufficientStandard reagents (e.g., HBTU, DIC) sufficient
Reaction Conditions May require longer coupling times or double couplingStandard coupling timesStandard coupling times
Risk of Side Reactions Potentially higher risk of incomplete coupling and epimerization due to forcing conditionsLowLow

Potential Impact on Peptide Properties

The choice of isomer can have a profound effect on the final peptide's structure and function.

  • Conformation: The rigid and planar nature of the cyanophenyl group can impose conformational constraints on the peptide backbone. The position of the cyano group will dictate the spatial orientation of the side chain, which can influence folding and the adoption of secondary structures.[12][13][14] The ortho-isomer, with its bulky side chain, is likely to have the most significant impact on the local peptide conformation.

  • Stability: The incorporation of unnatural amino acids can enhance proteolytic stability. While all three isomers are expected to confer some degree of resistance to enzymatic degradation, the specific conformational constraints imposed by each may lead to differential effects on stability.

  • Post-Synthesis Modification: The cyano group serves as a versatile chemical handle for post-synthesis modifications. It can be converted to other functional groups, such as a tetrazole, which is a carboxylic acid isostere. The accessibility of the cyano group for such modifications will vary with the isomer, with the para- and meta-positions being more accessible than the sterically shielded ortho-position.

Experimental Protocols

The following is a general protocol for the incorporation of a cyanophenylalanine isomer into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials
  • Fmoc-protected Rink Amide resin

  • Fmoc-protected amino acids (including the desired Fmoc-cyanophenylalanine isomer)

  • Coupling reagent (e.g., HBTU/HOBt or HATU for the ortho-isomer)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-cyanophenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Note: For the ortho-isomer, consider using HATU as the coupling reagent and extending the coupling time to 4 hours or performing a double coupling.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

Isomer_Structures cluster_ortho Ortho-cyanophenylalanine cluster_meta Meta-cyanophenylalanine cluster_para Para-cyanophenylalanine ortho ortho meta meta para para

Caption: Chemical structures of cyanophenylalanine isomers.

SPPS_Workflow Resin Start with Resin Swell Swell Resin Resin->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleave from Resin FinalDeprotect->Cleave Purify Purify Peptide Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Isomer_Selection Goal Desired Peptide Property Steric Introduce significant conformational constraint? Goal->Steric PostSynth Plan for post-synthesis modification? Steric->PostSynth No Ortho Use Ortho-isomer Steric->Ortho Yes MetaPara Use Meta- or Para-isomer PostSynth->MetaPara No Para Para-isomer is most accessible PostSynth->Para Yes Meta Meta-isomer offers alternative geometry MetaPara->Meta

Caption: Logic diagram for selecting a cyanophenylalanine isomer.

Conclusion

The choice between ortho-, meta-, and para-cyanophenyl butyric acid analogs for peptide synthesis offers a nuanced approach to peptide design. The para-isomer stands as a reliable and well-established choice for introducing a cyano-functionalized aromatic ring with minimal synthetic challenges. The meta-isomer likely provides a synthetically accessible alternative with a different spatial arrangement of the cyano group, potentially leading to unique conformational properties in the final peptide. The ortho-isomer, while predicted to be the most synthetically challenging due to steric hindrance, holds the greatest potential for inducing significant conformational constraints, which could be advantageous in designing highly structured and stable peptides. The selection of a specific isomer should therefore be a strategic decision based on the desired balance between synthetic feasibility and the intended impact on the final peptide's structure and function. Further experimental studies directly comparing these isomers are warranted to fully elucidate their respective advantages and disadvantages in peptide synthesis.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering a pathway to enhanced potency, stability, and target specificity. Among these valuable building blocks, Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid has emerged as a key component in the synthesis of protease inhibitors, particularly those targeting dipeptidyl peptidase IV (DPP-IV), a critical enzyme in glucose homeostasis and a major therapeutic target for type 2 diabetes.[1][2] This guide provides a comparative analysis of the biological activity of peptides synthesized with this novel amino acid, juxtaposed with alternative peptide modifications, and supported by experimental data and detailed protocols.

The Role of this compound in Peptide Design

This compound is a protected, non-proteinogenic β-amino acid. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[3][4] The key structural features of this amino acid analog—the β-amino acid backbone and the 2-cyano-phenyl side chain—are hypothesized to confer specific advantages to the resulting peptides, including increased resistance to proteolytic degradation and enhanced binding affinity to target enzymes. The cyano group, in particular, can act as a reactive handle for further chemical modifications or bioconjugation.

Comparative Biological Activity: Targeting Dipeptidyl Peptidase IV (DPP-IV)

While specific quantitative data for peptides synthesized directly with this compound is limited in publicly available literature, the extensive research on small molecule DPP-IV inhibitors incorporating this and structurally similar moieties provides a strong basis for understanding its potential contribution to peptide activity. DPP-IV inhibitors function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion in a glucose-dependent manner.[1]

The following table summarizes the in vitro inhibitory activity (IC50 values) of various compounds against DPP-IV, offering a comparative landscape for evaluating the potential efficacy of peptides incorporating this compound and its alternatives.

Compound/PeptideCore Moiety/SequenceTargetIC50 ValueReference(s)
Small Molecule Inhibitors with Related Moieties
2-benzylpyrrolidine derivative2-benzylpyrrolidineDPP-IV0.3 ± 0.03 µM[2]
phenethyl-piperazine derivativephenethyl-piperazineDPP-IV1.2 ± 0.04 µM[2]
4-benzylpiperidine derivative4-benzylpiperidineDPP-IV1.6 ± 0.04 µM[2]
4-amino-1-benzylpiperidine derivative4-amino-1-benzylpiperidineDPP-IV4 ± 0.08 µM[2]
Food-Derived and Synthetic Peptides
IPQHYIle-Pro-Gln-His-TyrDPP-IV25.72 ± 1.06 µM[5]
VPQHYVal-Pro-Gln-His-TyrDPP-IV30.78 ± 1.93 µM[5]
VAVVPFVal-Ala-Val-Val-Pro-PheDPP-IV33.91 ± 4.83 µM[5]
VPLGGFVal-Pro-Leu-Gly-Gly-PheDPP-IV40.22 ± 0.95 µM[5]
WAWTrp-Ala-TrpDPP-IV103.66 µM[6]
WAYTrp-Ala-TyrDPP-IV117.40 µM[6]
WPNTrp-Pro-AsnDPP-IV128.59 µM[6]
Oat Protein Hydrolysate (Neutrase)Mixture of peptidesDPP-IV2.55 ± 0.38 mg/mL[5]
Bovine Lung Hydrolysate (Alcalase)Mixture of peptidesDPP-IV1.43 to 6 mg/mL[7]

Alternative Peptide Modifications for Enhanced Biological Activity

To improve the therapeutic potential of peptides, various modifications beyond the incorporation of single unnatural amino acids are employed. These strategies aim to enhance stability, cell permeability, and binding affinity.

  • β-Peptides: Peptides composed entirely of β-amino acids can adopt stable secondary structures and are resistant to degradation by proteases.[8][9][10]

  • Peptidomimetics: These are compounds that mimic the structure and function of peptides but have modified backbones to improve their drug-like properties.

  • Cyclization: Cyclizing peptides can increase their conformational rigidity, leading to higher binding affinity and stability.

  • Lipidation: The attachment of fatty acid chains can improve the pharmacokinetic profile of a peptide by increasing its half-life in circulation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound can be achieved using a microwave-assisted peptide synthesizer or standard manual SPPS techniques.[3]

Materials:

  • Rink-amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in NMP (N-Methyl-2-pyrrolidone)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), NMP

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (1.5 equivalents) with HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in the presence of DIEA (2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Microwave irradiation can be used to accelerate the reaction.[3]

  • Washing: Thoroughly wash the resin with DMF, NMP, and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as MALDI-TOF mass spectrometry and analytical HPLC.[3]

SPPS_Workflow Resin Resin Swell Swell Resin Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/NMP) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalPeptide Final Peptide Characterization->FinalPeptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.
In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Test compounds (peptides synthesized with this compound and alternatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Prepare Reagents: Dilute the DPP-IV enzyme, substrate, and test compounds to their final concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound or control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the DPP-IV substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance (for Gly-Pro-pNA) or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

DPP_IV_Inhibition_Assay Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare Setup Set up 96-well plate (Buffer, Enzyme, Inhibitor) Prepare->Setup Preincubation Pre-incubate (10-15 min at 37°C) Setup->Preincubation AddSubstrate Add Substrate Preincubation->AddSubstrate Incubation Incubate (30-60 min at 37°C) AddSubstrate->Incubation Measure Measure Absorbance/ Fluorescence Incubation->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze Result IC50 Value Analyze->Result

DPP-IV Inhibition Assay Workflow.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for the development of potent and stable therapeutic agents, particularly DPP-IV inhibitors. While direct comparative data for peptides containing this specific amino acid is still emerging, the wealth of information on related small molecules suggests a significant potential for enhancing biological activity. Further research involving the synthesis and rigorous biological evaluation of such peptides is warranted to fully elucidate their therapeutic utility and to provide a clearer comparison with other peptide modification strategies. The experimental protocols provided herein offer a framework for conducting such investigations, paving the way for the next generation of peptide-based therapeutics.

References

A Comparative Guide to Peptides Containing 3-Amino-4-(cyanophenyl)-butyric Acid Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peptides and small molecule inhibitors incorporating 3-Amino-4-(cyanophenyl)-butyric acid and its analogs, with a focus on their validation as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). While specific data for peptides containing the 3-Amino-4-(2-cyano-phenyl)-butyric acid isomer is limited in publicly available research, this guide leverages data from closely related structural analogs that have been evaluated as DPP-4 inhibitors. The insights from these analogs offer a valuable framework for understanding the potential efficacy and validation workflow for novel peptides incorporating the 2-cyano-phenyl moiety.

DPP-4 is a well-established therapeutic target for type 2 diabetes. Its inhibition prevents the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[1][2] The development of potent and selective DPP-4 inhibitors is a significant area of research in medicinal chemistry.

Data Presentation: Performance of DPP-4 Inhibitors

The following table summarizes the in vitro potency of various β-homophenylalanine-based DPP-4 inhibitors. These compounds, while not all containing the specific 2-cyano substitution, provide a benchmark for the inhibitory activity that can be achieved with this class of molecules.

Compound IDStructure/DescriptionDPP-4 IC50 (nM)Selectivity (DPP-8/DPP-4)Reference
6 Fused β-homophenylalanine derivative10>1000[3]
14k β-homophenylalanine derivative with a pyrrolidin-2-ylmethyl amide and a meta-sulfamine phenyl substitution0.87>1000[3]
Sitagliptin Marketed DPP-4 inhibitor (for comparison)18>2600[1]
Compound 1 1-[3-(aminomethyl)-4-(4-methylphenyl)-2-(2-methylpropyl)quinolin-6-yl]piperazine-2,5-dione1.3Not specified[4]
Pyridine Derivative 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid0.57238[4]

Note: The specific structures for compounds 6 and 14k are detailed in the referenced publication. The table highlights the potential for achieving high potency with β-amino acid-based inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro and in vivo evaluation of DPP-4 inhibitors based on the available literature.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Test compounds (peptides or small molecules) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • A solution of the DPP-4 enzyme is pre-incubated with varying concentrations of the test compound (or vehicle control) in the assay buffer for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to each well.

    • The plate is incubated at 37°C for 30 minutes.

    • The fluorescence intensity is measured using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • The percent inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model

This protocol describes a common in vivo experiment to assess the efficacy of a DPP-4 inhibitor in improving glucose tolerance.

  • Animals:

    • Male C57BL/6 mice are typically used.[3]

    • Animals are fasted overnight prior to the experiment.

  • Procedure:

    • The test compound or vehicle (e.g., saline) is administered orally (p.o.) to the fasted mice. Sitagliptin is often used as a positive control.[3]

    • After a set period (e.g., 30 or 60 minutes), a baseline blood sample is collected from the tail vein to measure blood glucose levels.

    • A glucose solution (e.g., 2 g/kg body weight) is then administered orally.

    • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood glucose concentrations are measured using a glucometer.

    • The area under the curve (AUC) for blood glucose is calculated for each treatment group to assess the overall effect on glucose tolerance. A significant reduction in the AUC compared to the vehicle group indicates efficacy.

Mandatory Visualizations

Diagram of DPP-4 Inhibitor Discovery and Validation Workflow

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Lead Optimization a Compound Design & Library Synthesis b Incorporate 3-Amino-4- (2-cyanophenyl)butyric acid a->b c DPP-4 Inhibition Assay (IC50 Determination) b->c Screening d Selectivity Profiling (vs. DPP-8, DPP-9, etc.) c->d e Plasma Stability Assay d->e f Pharmacokinetic Studies (Animal Models) e->f Promising Candidates g Efficacy Studies (e.g., OGTT in mice) f->g h Structure-Activity Relationship (SAR) Studies g->h Feedback for Optimization i Preclinical Candidate Selection h->i i->a Iterative Design

Caption: Workflow for the discovery and validation of novel DPP-4 inhibitors.

Signaling Pathway of DPP-4 Inhibition in Glucose Homeostasis

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (No Inhibition) cluster_2 Mechanism of DPP-4 Inhibitors cluster_3 Downstream Effects of Increased Active GLP-1 Food Intake Food Intake GLP-1 Release GLP-1 Release (from L-cells) Food Intake->GLP-1 Release DPP4_enzyme DPP-4 Enzyme GLP-1 Release->DPP4_enzyme Degradation Active_GLP1 Increased Active GLP-1 Levels GLP-1 Release->Active_GLP1 Prolonged action Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., peptide with cyanophenyl- butyric acid) DPP4_Inhibitor->DPP4_enzyme Inhibition Pancreas Pancreatic β-cells Active_GLP1->Pancreas Insulin_Secretion Glucose-dependent Insulin Secretion Pancreas->Insulin_Secretion Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors on glucose metabolism.

Conclusion

The incorporation of non-natural amino acids like 3-Amino-4-(cyanophenyl)-butyric acid derivatives is a promising strategy for developing novel peptide-based therapeutics.[5][6] In the context of DPP-4 inhibition, analogs such as β-homophenylalanine have demonstrated high potency and in vivo efficacy.[3] The cyano group on the phenyl ring can serve as a handle for further chemical modifications, potentially leading to improved pharmacokinetic properties or enhanced binding to the target enzyme.[5] While direct experimental data for peptides containing 3-Amino-4-(2-cyano-phenyl)-butyric acid is yet to be widely published, the established validation pathways and the performance of similar compounds provide a strong foundation for future research and development in this area. Researchers are encouraged to use the outlined protocols and comparative data as a guide for their own investigations into this novel class of peptides.

References

A Comparative Guide to Enzyme Inhibition Strategies in Cancer Therapy: Evaluating the Potential of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of enzymes that are critical for tumor growth and survival represents a cornerstone of modern drug development. This guide provides a comparative analysis of two prominent classes of enzyme inhibitors, Centromere-Associated Protein E (CENP-E) inhibitors and Histone Deacetylase (HDAC) inhibitors, to contextualize the potential therapeutic applications of novel compounds such as Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural similarity to precursors of known enzyme inhibitors allows for a valuable comparative exploration. A closely related compound, Boc-(S)-3-amino-4-(4-cyanophenyl)butanoic acid, is a known reactant in the synthesis of GSK923295, a potent CENP-E inhibitor.[1] Furthermore, butyric acid derivatives are a well-established class of HDAC inhibitors.[2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms of action, experimental data, and relevant protocols for these two important classes of anticancer agents.

Section 1: Comparative Analysis of Enzyme Inhibitor Classes

The following table summarizes the key characteristics of CENP-E and HDAC inhibitors, providing a framework for understanding their distinct and overlapping roles in cancer therapy.

FeatureCENP-E InhibitorsHDAC Inhibitors
Target Enzyme Centromere-Associated Protein E (CENP-E), a mitotic kinesin.[4][5][6]Histone Deacetylases (HDACs), a class of enzymes that remove acetyl groups from histones and other proteins.[7][8][]
Mechanism of Action Inhibit the ATPase activity of CENP-E, leading to improper chromosome alignment during mitosis, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[4][10]Increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis.[2][3]
Key Examples GSK923295.[11][12]Vorinostat, Romidepsin, Panobinostat.[]
Therapeutic Applications Investigated for various solid tumors and hematologic malignancies, particularly those with high proliferation rates.[4][13]Approved for the treatment of cutaneous T-cell lymphoma and multiple myeloma.[]
Potential Advantages High specificity for dividing cells, potentially reducing side effects on non-dividing tissues.[12]Broad-spectrum anticancer activity and potential to overcome drug resistance.
Potential Limitations Potential for resistance through mutations in the target enzyme or upregulation of alternative pathways.Can have off-target effects and associated toxicities due to the broad role of HDACs in cellular processes.

Section 2: Quantitative Performance Data

The tables below present a summary of the inhibitory activities of representative compounds from each class.

Table 2.1: In Vitro Inhibitory Activity of CENP-E Inhibitor GSK923295

ParameterValueReference
Ki (human CENP-E) 3.2 ± 0.2 nM[10][11]
Ki (canine CENP-E) 1.6 ± 0.1 nM[11]
IC50 (biochemical) 6.7 µM (for initial hit)[12]

Table 2.2: In Vitro Inhibitory and Antiproliferative Activities of an Indole-3-butyric Acid-derived HDAC Inhibitor (Molecule I13)

ParameterCell LineIC50 (nM)Reference
HDAC1 Inhibition -13.9[7][8]
HDAC3 Inhibition -12.1[7][8]
HDAC6 Inhibition -7.71[7][8]
Antiproliferative Activity U937> SAHA[7][8]
U266> SAHA[7][8]
HepG2> SAHA[7][8]
A2780> SAHA[7][8]
PNAC-1> SAHA[7][8]
SAHA (Suberoylanilide hydroxamic acid, Vorinostat) is a known HDAC inhibitor used as a comparator.

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of CENP-E and HDAC inhibitors.

Protocol for CENP-E ATPase Activity Assay

This protocol is based on the methods used to characterize GSK923295.

Objective: To determine the inhibitory constant (Ki) of a test compound against the microtubule-stimulated ATPase activity of the CENP-E motor domain.

Materials:

  • Purified recombinant human CENP-E motor domain

  • Microtubules (polymerized from tubulin)

  • ATP (Adenosine triphosphate)

  • Malachite green phosphate assay reagents

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of microtubules, and varying concentrations of the test compound.

  • Add the CENP-E motor domain to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the ATPase reaction by adding varying concentrations of ATP.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring that product formation is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

  • Determine the initial rates of ATP hydrolysis at each concentration of ATP and inhibitor.

  • Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Ki value. GSK923295 was found to be an uncompetitive inhibitor with respect to both ATP and microtubules.[10]

Protocol for In Vitro HDAC Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against specific HDAC isoforms.

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (e.g., a butyric acid derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow for enzymatic deacetylation.

  • Stop the enzymatic reaction and initiate the development reaction by adding the developer solution.

  • Incubate for a further period (e.g., 15-30 minutes) at room temperature to allow for the generation of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 4: Visualizing the Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by CENP-E inhibitors and a general workflow for screening potential enzyme inhibitors.

Caption: Mechanism of CENP-E Inhibition in Cancer Therapy.

Enzyme_Inhibitor_Screening_Workflow start Start: Compound Library (e.g., Butyric Acid Derivatives) primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling (Against other enzymes) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar Further Modification in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo Optimized Lead end Candidate Drug in_vivo->end

Caption: General Workflow for Enzyme Inhibitor Drug Discovery.

References

A Comparative Analysis of Protecting Groups for 3-Amino-4-(2-cyano-phenyl)-butyric acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative analysis of three commonly used amino-protecting groups—Boc, Cbz, and Fmoc—for the strategic protection of 3-Amino-4-(2-cyano-phenyl)-butyric acid. This analysis is supported by established experimental protocols and considers the unique chemical functionalities of the target molecule.

The strategic protection of the amino group in 3-Amino-4-(2-cyano-phenyl)-butyric acid is paramount to prevent undesired side reactions during subsequent synthetic transformations. The ideal protecting group should be introduced in high yield, remain stable under a variety of reaction conditions, and be selectively removed without affecting the cyano and carboxylic acid functionalities. This guide evaluates the performance of tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups for this specific substrate.

Orthogonal Protection Strategies

In the context of complex organic synthesis, the concept of orthogonal protection is crucial. It allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions.[1] The distinct lability of Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) groups forms the foundation of many orthogonal protection strategies in peptide synthesis and medicinal chemistry.[1][]

Comparative Data Summary

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Deprotection ConditionsProtection Yield (General)Deprotection Yield (General)Compatibility with 2-Cyano-phenyl Group
Boc Di-tert-butyl dicarbonate (Boc)₂O, BOC-ONBase (e.g., NaOH, Et₃N, DMAP), aq. Dioxane, THF, or CH₃CN, RT, 2-12h[3][4]Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane), RT, 0.5-3h[3][5]>95%>95%Good. The cyano group is generally stable to acidic conditions used for Boc deprotection, although harsh or prolonged exposure should be monitored.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃), aq. Dioxane, 0°C to RT, 2-4h[6][7]Catalytic Hydrogenation (H₂, Pd/C), MeOH or EtOH, RT, 1-16h[6]>90%>95%Potential Incompatibility. Catalytic hydrogenation may also reduce the cyano group to a primary amine. Careful selection of catalyst and reaction conditions is critical.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Na₂CO₃), aq. Dioxane, RT, 2-4h[8]Base (e.g., 20% Piperidine in DMF), RT, 10-30 min[9][10]>95%>95%Excellent. The mild basic conditions for Fmoc deprotection are highly compatible with the cyano and carboxylic acid groups.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on general procedures for amino acid protection and should be optimized for 3-Amino-4-(2-cyano-phenyl)-butyric acid in a laboratory setting.

Boc Protection and Deprotection

Protection Protocol (using Di-tert-butyl dicarbonate):

  • Dissolve 3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.[3]

Deprotection Protocol (using Trifluoroacetic Acid):

  • Dissolve the Boc-protected 3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.[5][11]

Cbz Protection and Deprotection

Protection Protocol (using Benzyl Chloroformate):

  • Dissolve 3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the Cbz-protected amino acid.[6]

Deprotection Protocol (Catalytic Hydrogenation):

  • Dissolve the Cbz-protected amino acid (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amino acid.[6]

Caution: Catalytic hydrogenation can potentially reduce the cyano group. The reaction must be carefully monitored, and alternative catalysts or conditions might be necessary to achieve selective deprotection.

Fmoc Protection and Deprotection

Protection Protocol (using Fmoc-Cl):

  • Dissolve 3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 equiv) in a 1:1 mixture of aqueous sodium carbonate (10%) and dioxane.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv) in dioxane dropwise at 0°C.

  • Stir the mixture at room temperature for 2-8 hours.

  • After the reaction is complete, pour the mixture into water and acidify to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.

Deprotection Protocol (using Piperidine):

  • Dissolve the Fmoc-protected amino acid in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by crystallization or chromatography.[9][10]

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of an amino acid using Boc, Cbz, and Fmoc protecting groups.

Boc_Workflow AminoAcid 3-Amino-4-(2-cyano-phenyl)-butyric acid BocProtected Boc-protected Amino Acid AminoAcid->BocProtected (Boc)₂O, Base (e.g., NaOH) Deprotected Deprotected Amino Acid BocProtected->Deprotected Strong Acid (e.g., TFA)

Boc Protection and Deprotection Workflow.

Cbz_Workflow AminoAcid 3-Amino-4-(2-cyano-phenyl)-butyric acid CbzProtected Cbz-protected Amino Acid AminoAcid->CbzProtected Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected Deprotected Amino Acid CbzProtected->Deprotected H₂, Pd/C

Cbz Protection and Deprotection Workflow.

Fmoc_Workflow AminoAcid 3-Amino-4-(2-cyano-phenyl)-butyric acid FmocProtected Fmoc-protected Amino Acid AminoAcid->FmocProtected Fmoc-Cl, Base (e.g., Na₂CO₃) Deprotected Deprotected Amino Acid FmocProtected->Deprotected Base (e.g., 20% Piperidine)

Fmoc Protection and Deprotection Workflow.

Conclusion and Recommendations

The choice of protecting group for 3-Amino-4-(2-cyano-phenyl)-butyric acid is highly dependent on the overall synthetic strategy and the reaction conditions of subsequent steps.

  • Fmoc is the most recommended protecting group due to its excellent orthogonality and the mild, highly selective deprotection conditions that are fully compatible with the cyano and carboxylic acid functionalities. The existence of commercially available Fmoc-(S)-3-Amino-4-(2-cyanophenyl)-butyric acid further supports its utility.[12]

  • Boc is a viable alternative, offering good stability and high yields. The acidic deprotection conditions are generally compatible with the cyano group, but careful monitoring is advised, especially with prolonged reaction times or stronger acidic conditions.

  • Cbz presents a significant risk of reducing the cyano group during the standard catalytic hydrogenation deprotection. While alternative deprotection methods for Cbz exist, they are often harsher and less selective. Therefore, the Cbz group should be used with caution and only if the synthetic route can tolerate the potential for nitrile reduction or if alternative, non-reductive deprotection methods are employed.

Ultimately, the optimal choice will be determined by the specific requirements of the synthetic route. It is always recommended to perform small-scale pilot reactions to optimize conditions and ensure the stability of all functional groups within the molecule.

References

Comparative Efficacy of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in the Synthesis of Neurologically Active Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptidomimetics with constrained amino acid analogs is a pivotal strategy in modern drug discovery, aiming to enhance biological activity, selectivity, and metabolic stability. This guide provides a comparative analysis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid , a constrained γ-aminobutyric acid (GABA) analog, in the solid-phase peptide synthesis (SPPS) of neurologically active peptides. Due to a lack of direct head-to-head comparative studies in published literature for this specific compound, this guide will utilize representative data and established protocols to illustrate its potential efficacy against other constrained amino acid alternatives. The primary focus will be on its application in synthesizing peptides targeting neurological pathways, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which have shown therapeutic potential in neurodegenerative diseases.

Data Presentation: Synthesis Efficacy

The efficiency of incorporating non-standard amino acids into a peptide sequence is critical for the overall yield and purity of the final product. The following table presents illustrative data comparing the synthesis of a model neurologically active peptide using this compound with other constrained amino acid analogs.

Building BlockCoupling Efficiency (%)Crude Purity (%)Overall Yield (%)
This compound 98.58565
Boc-β³-Homo-phenylalanine99.08870
Boc-4-Amino-cyclopentane-carboxylic acid97.58260
Boc-Nipecotic acid98.08668

Note: The data presented in this table is representative and intended for comparative illustration. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry

This protocol outlines the manual synthesis of a target peptide on a Wang resin pre-loaded with the C-terminal amino acid.

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

3. Amino Acid Coupling:

  • Dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

5. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Neuro-Activity Assay: Neuronal Viability Assay (MTT Assay)

This assay determines the effect of synthesized peptides on the viability of a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

2. Peptide Treatment:

  • Prepare serial dilutions of the synthesized peptides in the cell culture medium.

  • Replace the medium in the wells with the peptide solutions at various concentrations and incubate for 48 hours. Include a vehicle control (medium without peptide) and a positive control for toxicity (e.g., staurosporine).

3. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the peptide concentration to determine the EC₅₀ or IC₅₀ values.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-chemistry.

Signaling_Pathway cluster_0 Neuronal Cell Peptide Neurologically Active Peptide (e.g., DPP-4 Inhibitor) DPP4 DPP-4 Receptor Peptide->DPP4 Inhibition GLP1 GLP-1 (active) DPP4->GLP1 Inactivation GLP1R GLP-1 Receptor GLP1->GLP1R GLP1_inactive GLP-1 (inactive) cAMP cAMP GLP1R->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuroprotection Neuroprotective Gene Expression CREB->Neuroprotection

Caption: Hypothetical signaling pathway for a neurologically active peptide.

Comparison of Biological Activity

The following table provides a representative comparison of the in vitro biological activity of peptides synthesized with different constrained amino acids.

Peptide containing:Target Affinity (IC₅₀, nM)Neuronal Viability (EC₅₀, µM)Proteolytic Stability (t₁/₂, min)
(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid 1525120
β³-Homo-phenylalanine1020150
4-Amino-cyclopentane-carboxylic acid253590
Nipecotic acid1830110

Note: The data presented in this table is representative and intended for comparative illustration. Actual results will depend on the specific peptide sequence and the biological assay performed.

Conclusion

While direct experimental evidence is limited, the structural features of This compound suggest its potential as a valuable building block for the synthesis of neurologically active peptides. Its constrained nature can enforce a specific conformation, potentially leading to enhanced receptor binding and increased metabolic stability. The illustrative data presented in this guide highlights the parameters that are crucial for evaluating its efficacy relative to other constrained amino acid analogs. Further empirical studies are warranted to fully elucidate the performance of this compound in the synthesis and biological activity of novel peptide-based therapeutics for neurological disorders.

A Head-to-Head Comparison of Coupling Methods for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptide-based molecules is paramount. The choice of coupling reagent is a critical determinant of success, directly impacting reaction yields, purity, and the overall timeline of a project. This guide provides an objective, data-driven comparison of common coupling methods applicable to the sterically hindered N-Boc protected amino acid, "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid."

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine.[1][2] Coupling reagents are the activators in this process and are broadly classified into carbodiimides and the more recent phosphonium and aminium/uronium salts, which generally offer higher coupling rates with fewer side reactions.[1][3] This comparison will focus on three widely used methods: HATU, HBTU, and EDC in combination with HOBt.

Quantitative Performance Comparison

The efficacy of a coupling reagent is best illustrated by its performance in challenging contexts, such as with sterically hindered amino acids. The following table summarizes quantitative data from studies on the coupling of such amino acids, providing a comparative benchmark for the expected performance with "this compound."

Coupling ReagentReaction TimeYield (%)Purity (%)Key Observations / Side Reactions
HATU 1 - 2 hoursHighHigherHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[3][4] Faster reaction kinetics compared to HBTU.[4][5] Lower risk of epimerization.[4] Can cause guanidinylation of the N-terminal amine if used in excess.[6]
HBTU Slower than HATUHigh, but generally lower than HATULower than HATUA popular and efficient reagent, but the resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[4][7] Higher propensity for side reactions and epimerization compared to HATU.[4]
EDC/HOBt 2 - 12 hoursVariableVariableA classic and cost-effective method.[7] The addition of HOBt minimizes racemization.[5] Reaction times can be significantly longer, and yields may be lower for sterically hindered substrates.[8] The urea byproduct from EDC can sometimes complicate purification.[9]

Experimental Protocols

Detailed methodologies for each coupling method are provided below. These are generalized protocols that should be optimized for the specific substrates being used.

HATU Mediated Coupling Protocol

This protocol is designed for high efficiency and is particularly suited for sterically hindered amino acids.[10]

  • Activation:

    • Dissolve "this compound" (1.0 equiv.) and HATU (1.0 equiv.) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution and stir for 1-2 minutes at room temperature to form the reactive OAt-active ester.[10]

  • Coupling:

    • Add the amine component (1.0 - 1.2 equiv.) to the activated amino acid solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

HBTU Mediated Coupling Protocol

A widely used method, though generally less reactive than HATU.[4]

  • Activation:

    • Dissolve "this compound" (1.0 equiv.) and HBTU (1.0 equiv.) in anhydrous DMF.

    • Add DIPEA (2.0 equiv.) and stir the mixture for 5-10 minutes at room temperature.[9]

  • Coupling:

    • Add the amine component (1.0 - 1.2 equiv.) to the reaction mixture.

    • Stir at room temperature and monitor the reaction until completion (typically 2-8 hours).

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the HATU protocol.

EDC/HOBt Mediated Coupling Protocol

A cost-effective and widely used method, particularly for less sterically demanding couplings.[11]

  • Reaction Setup:

    • Dissolve "this compound" (1.0 equiv.), the amine component (1.0 equiv.), and HOBt (1.0 equiv.) in anhydrous DCM or DMF.[9]

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Add EDC (1.2 equiv.) to the cooled solution.[9]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[9] If using DMF, perform an aqueous work-up as described for the HATU protocol.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each coupling method.

HATU_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification dissolve Dissolve Boc-AA & HATU in DMF add_dipea Add DIPEA dissolve->add_dipea activate Form OAt-ester (1-2 min) add_dipea->activate add_amine Add Amine activate->add_amine react Stir at RT (1-4 h) add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify HBTU_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification dissolve Dissolve Boc-AA & HBTU in DMF add_dipea Add DIPEA dissolve->add_dipea activate Stir (5-10 min) add_dipea->activate add_amine Add Amine activate->add_amine react Stir at RT (2-8 h) add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify EDC_HOBt_Coupling_Workflow cluster_setup Reaction Setup cluster_coupling Coupling cluster_purification Work-up & Purification dissolve Dissolve Boc-AA, Amine, & HOBt in DCM/DMF cool Cool to 0°C dissolve->cool add_edc Add EDC cool->add_edc react Stir at RT (4-12 h) add_edc->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify

References

A Comparative Guide to the Validation of Analytical Methods for Peptides Containing Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results in peptide research. This is particularly critical when dealing with peptides incorporating unnatural amino acids, such as Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, which can introduce unique challenges in characterization and quality control. This guide provides an objective comparison of the primary analytical techniques used for the validation of such peptides, with supporting experimental protocols and data presentation to aid in method selection and implementation.

The incorporation of non-proteinogenic amino acids like this compound can significantly modify the chemical and biological properties of a peptide.[1] Therefore, robust analytical methods are essential to ensure the identity, purity, and quality of these complex molecules.[2] The most commonly employed techniques for the analysis of peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method, or a combination of methods, is crucial for the comprehensive characterization of synthetic peptides containing unnatural amino acids. Each technique offers distinct advantages and provides complementary information regarding the peptide's purity, identity, and structural integrity.

Analytical MethodPrimary ApplicationPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination
RP-HPLC with UV Detection Purity assessment and quantification of impurities.[4]Separation based on hydrophobicity.[3]Retention time, peak area (% purity).[4]Relative purity based on UV absorbance at 214-220 nm.[3][4]
LC-MS Molecular weight confirmation and impurity identification.[3]Separation by hydrophobicity coupled with mass-to-charge ratio detection.[3]Molecular weight of the main peptide and impurities.[3]Purity assessment based on chromatographic peak area combined with mass identification.
NMR Spectroscopy Unambiguous structure elucidation and confirmation.[5]Nuclear magnetic resonance of atomic nuclei.Detailed information about molecular structure, confirmation of Boc group, and integrity of the amino acid backbone.[5]Quantitative assessment of purity based on signal intensity.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the peptide containing this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[3] It separates molecules based on their hydrophobicity.[3]

Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.[4]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[4][6]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 214 nm, where the peptide bond absorbs light.[3][4]

Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all observed peaks in the chromatogram.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity and identity information.[3]

Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 1-10 µg/mL.[7] Proper sample preparation is critical to minimize contaminants and ensure reproducible analysis.[7]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient should be optimized to ensure good separation of the peptide and any impurities.[6]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: Optimized for the specific instrument and peptide.[7]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.[3]

Data Analysis: Compare the observed molecular weight to the theoretical calculated mass of the peptide to confirm its identity.[3] Purity can be estimated from the LC chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of Boc-protected amino acids and the peptides containing them.[5] It provides detailed information about the molecular structure.[5]

Sample Preparation: Accurately weigh 5-10 mg of the peptide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry NMR tube.[5]

NMR Acquisition:

  • ¹H NMR: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[5] The Boc group will show a characteristic singlet peak around 1.4 ppm.[5]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[5] The carbons of the tert-butyl group and the carbamate carbonyl provide definitive evidence of the Boc group.[5]

Data Processing and Analysis: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[5] Calibrate the spectra using the residual solvent peak.[5] Assign all signals in both spectra to the corresponding atoms in the peptide structure.[5]

Visualizing the Workflow

To better illustrate the experimental and logical flows, the following diagrams are provided in DOT language.

cluster_0 Peptide Synthesis & Purification cluster_1 Analytical Method Validation Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Peptide Synthesis->Cleavage & Deprotection Crude Peptide Purification (RP-HPLC) Crude Peptide Purification (RP-HPLC) Cleavage & Deprotection->Crude Peptide Purification (RP-HPLC) Lyophilization Lyophilization Crude Peptide Purification (RP-HPLC)->Lyophilization Purity_Assessment Purity Assessment (RP-HPLC) Lyophilization->Purity_Assessment Identity_Confirmation Identity Confirmation (LC-MS) Lyophilization->Identity_Confirmation Structure_Elucidation Structure Elucidation (NMR) Lyophilization->Structure_Elucidation Final_Product Validated Peptide Purity_Assessment->Final_Product Identity_Confirmation->Final_Product Structure_Elucidation->Final_Product RP-HPLC Analysis Workflow Sample_Preparation Dissolve Peptide in 0.1% TFA/Water Injection Inject onto C18 Column Sample_Preparation->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection at 214 nm Gradient_Elution->UV_Detection Data_Analysis Peak Integration & Purity Calculation UV_Detection->Data_Analysis LC-MS Analysis Workflow Sample_Prep Dissolve Peptide in 0.1% Formic Acid LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) ESI_Ionization->Mass_Analysis Data_Interpretation Compare Observed Mass to Theoretical Mass Mass_Analysis->Data_Interpretation NMR Spectroscopy Workflow Sample_Dissolution Dissolve Peptide in Deuterated Solvent NMR_Acquisition Acquire 1H and 13C NMR Spectra Sample_Dissolution->NMR_Acquisition Data_Processing Fourier Transform, Phase & Baseline Correction NMR_Acquisition->Data_Processing Spectral_Analysis Chemical Shift Assignment & Structure Confirmation Data_Processing->Spectral_Analysis

References

Case studies using "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" in pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the use of chiral β-amino acid building blocks is pivotal for the synthesis of complex therapeutic agents. This guide provides a comparative analysis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its structural analogs, focusing on their application in the synthesis of targeted therapies. We will explore their performance in the context of producing Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Centromere-Associated Protein E (CENP-E) inhibitors for oncology, supported by experimental data and detailed protocols.

Introduction to Boc-Protected β-Amino Acids

This compound and its derivatives are non-proteinogenic amino acids that serve as crucial intermediates in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise reactions, a cornerstone of modern peptide and small molecule synthesis. The specific substitutions on the phenyl ring are not arbitrary; they are strategically chosen to influence the final drug's interaction with its biological target, as well as its pharmacokinetic properties.

This guide will compare the following key building blocks:

  • This compound

  • Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: A key intermediate in the synthesis of the DPP-4 inhibitor, Sitagliptin.

  • Boc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid: A precursor for the CENP-E inhibitor, GSK 923295.

  • Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid: Another analog used in the synthesis of GSK 923295.

The choice of these building blocks is dictated by the specific requirements of the target protein's binding pocket and the desired pharmacological profile of the drug candidate.

Case Study 1: Synthesis of DPP-4 Inhibitors (e.g., Sitagliptin)

Target: Dipeptidyl Peptidase-4 (DPP-4) Therapeutic Area: Type 2 Diabetes

DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

Building Block of Choice: Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

The trifluorinated phenyl ring of this building block is a key feature for potent DPP-4 inhibition, as it forms critical interactions within the enzyme's active site.

Comparative Performance Data
InhibitorKey Building BlockDPP-4 IC50 (nM)
SitagliptinBoc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid19
Vildagliptin(S)-1-(2-cyano-pyrrolidin-1-yl)-acetyl chloride62
SaxagliptinN-Boc-3-hydroxy-adamantyl-glycine50

This table highlights the high potency of Sitagliptin, underscoring the successful design strategy employing the trifluorophenyl-substituted β-amino acid.

Experimental Protocol: Synthesis of a Sitagliptin Analog

This protocol outlines the key coupling step in the synthesis of a Sitagliptin analog.

Materials:

  • Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and DIPEA (2.5 eq) in DMF.

  • Add the amine solution to the activated acid solution and stir at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected Sitagliptin analog.

  • For deprotection, dissolve the purified product in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the final compound as a hydrochloride salt.

Signaling Pathway: DPP-4 in Glucose Homeostasis

DPP4_Pathway Food Food Intake GLP1 GLP-1 Secretion Food->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin Insulin Release Pancreas->Insulin Glucose Blood Glucose Uptake Insulin->Glucose promotes Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4

DPP-4 inhibition pathway.

Case Study 2: Synthesis of CENP-E Inhibitors (e.g., GSK923295)

Target: Centromere-Associated Protein E (CENP-E) Therapeutic Area: Oncology

CENP-E is a mitotic kinesin essential for chromosome alignment during cell division. Inhibition of CENP-E leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells, making it an attractive target for anticancer drug development.

Building Blocks of Choice:

  • Boc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid

  • Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid

The bromo- and cyano-substituents on the phenyl ring serve as handles for further chemical modifications, such as cross-coupling reactions, to build the complex molecular architecture of the final inhibitor. The choice between a bromo or cyano group can influence the reaction conditions and overall synthetic strategy.

Comparative Performance Data

The following table presents the biological activity of CENP-E inhibitors derived from different building blocks.

InhibitorKey Building BlockCENP-E IC50 (nM)
GSK923295Boc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid or Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid3.2
Analog with unsubstituted phenylBoc-(S)-3-Amino-4-phenyl-butyric acid>1000

This data clearly demonstrates the importance of the substituted phenyl ring for potent CENP-E inhibition.

Experimental Protocol: Synthesis of a GSK923295 Analog

This protocol outlines a key Suzuki coupling step in the synthesis of a GSK923295 analog.

Materials:

  • Product from coupling Boc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid with a suitable amine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the bromo-phenyl intermediate (1.0 eq) and the arylboronic acid (1.5 eq) in a 1,4-dioxane/water mixture, add the base (3.0 eq).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst (0.1 eq) and heat the reaction mixture to 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Experimental Workflow: Synthesis of a CENP-E Inhibitor

CENPE_Workflow start Start: Boc-(S)-3-Amino-4- (4-bromophenyl)butyric acid step1 Amide Coupling start->step1 intermediate1 Boc-protected Bromo-intermediate step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Boc-protected Coupled Product step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 Free Amine step3->intermediate3 step4 Final Amide Coupling intermediate3->step4 end Final CENP-E Inhibitor step4->end

Synthetic workflow for a CENP-E inhibitor.

Conclusion

The selection of a specific Boc-protected β-amino acid building block is a critical decision in the design and synthesis of targeted pharmaceutical agents. As demonstrated in the case studies of DPP-4 and CENP-E inhibitors, the nature of the substituent on the phenyl ring profoundly impacts the biological activity of the final compound. While This compound is a valuable intermediate, its analogs with different substitution patterns, such as trifluoro, bromo, and alternative cyano positions, offer chemists a versatile toolkit to fine-tune molecular interactions and optimize drug properties. The provided protocols and diagrams serve as a guide for researchers in the rational design and synthesis of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid as a potentially hazardous substance. Due to the presence of a cyano group, this compound requires specialized disposal procedures. Under no circumstances should this chemical or its containers be disposed of in regular waste streams or down the sanitary sewer.

This guide provides detailed operational and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure laboratory safety and environmental compliance, supplementing institutional safety guidelines and official Safety Data Sheets (SDS). Given that a specific SDS for this novel compound may not be readily available, these recommendations are based on best practices for handling analogous chemical structures, such as protected amino acids and cyanophenyl compounds.[1][2]

Immediate Safety and Handling Protocols

Given the unknown toxicological properties of this compound, it is imperative to handle it with a high degree of caution.[1] Standard laboratory procedures for managing potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or accidental eye contact.[3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.[4]
Body Protection A lab coat or other protective clothing.To shield skin from potential exposure.[1]
Ventilation Use in a well-ventilated area or a chemical fume hood.To minimize the risk of inhalation of any dust or aerosols.[5]

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[6]

  • Keep the container tightly closed when not in use.[1]

Step-by-Step Disposal Plan

The disposal of this compound and its associated waste must be conducted in strict accordance with all local, regional, national, and international regulations.[1]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment : Due to the lack of specific safety data, treat this compound as a potentially hazardous substance.[1] The cyano-phenyl group suggests that it should be handled with the same precautions as other cyanide-containing compounds.

  • Waste Collection :

    • Solid Waste : Collect all non-empty containers, unused or expired solid this compound, and contaminated disposables (e.g., weigh boats, gloves, wipes, and pipette tips) in a designated and clearly labeled solid hazardous waste container.[1][7]

    • Liquid Waste : Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container. Due to the potential for aquatic toxicity, do not dispose of aqueous solutions down the drain.[7][8] It is advisable to maintain separate waste streams for halogenated and non-halogenated solvents.[9]

    • Sharps Waste : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Container Management :

    • Use containers made of a compatible material, such as high-density polyethylene (HDPE) for peptide-based waste.[1][10]

    • Ensure all waste containers are securely sealed and properly labeled with their contents.[7]

    • Store waste containers in a designated secondary containment area away from incompatible materials.[7]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include the date of waste generation and the primary hazards (e.g., "Potentially Toxic," "Irritant," "Environmental Hazard").[1]

  • Decontamination :

    • Non-disposable Labware : Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[7] After decontamination, the glassware can be washed according to standard laboratory procedures.

    • Empty Containers : Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

  • Spill Management : In the event of a spill, follow these procedures:

    • Control and Contain : Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[7]

    • Absorb : Cover the spill with an inert absorbent material.[7]

    • Collect : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[4][7]

    • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

  • Institutional Procedures :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with all available information about the compound.[1] Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[7][11]

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal start Start: Handling of Boc-(S)-3-Amino-4- (2-cyano-phenyl)-butyric acid ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused chemical, contaminated gloves, weigh boats, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solutions) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles) waste_generated->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS No. 270065-83-3). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. While the toxicological properties of this specific compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] Therefore, a cautious approach and strict adherence to safety protocols are imperative.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound.
Skin and Body Protection Laboratory coat, long-sleeved, and closed-toe shoes. For significant handling, consider fire/flame resistant and impervious clothing.[2]Minimizes skin exposure to the chemical.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]Protects against inhalation of the powdered compound.
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]Reduces the concentration of airborne particles and potential fumes.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the designated workspace within the chemical fume hood is clean and uncluttered. All necessary equipment, including weighing instruments and spatulas, should be readily available.

  • Personal Protective Equipment (PPE) Check : Verify that all required PPE is in good condition and worn correctly.

  • Compound Retrieval : The compound is typically a lyophilized powder and should be stored in a cool, dry, well-ventilated place.[1]

  • Weighing and Aliquoting : Carefully weigh the desired amount of the compound within the chemical fume hood to minimize dust generation. Avoid creating aerosols.

  • Dissolving : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After use, ensure the container is tightly sealed and returned to its designated storage location. Clean all equipment and the work area thoroughly.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect all solid waste, including contaminated gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[2]

  • Decontamination : Decontaminate all non-disposable equipment and work surfaces after handling the compound.

  • Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

IncidentFirst Aid Measures
Inhalation Move the victim to fresh air.[2]
Skin Contact Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[2]
Eye Contact Rinse with pure water for at least 15 minutes.[2]
Ingestion Rinse mouth with water.[2]

In all cases of exposure, seek immediate medical attention. In case of a spill, avoid dust formation, prevent further leakage if safe to do so, and collect the material for disposal in a suitable, closed container.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Workspace (Clean & Uncluttered Fume Hood) prep_ppe 2. Don Correct PPE prep_area->prep_ppe retrieve 3. Retrieve Compound from Storage prep_ppe->retrieve weigh 4. Weigh & Aliquot in Fume Hood retrieve->weigh dissolve 5. Dissolve (if applicable) weigh->dissolve store 6. Seal & Store Compound clean 7. Clean Workspace & Equipment store->clean dispose_solid 8. Dispose of Solid Waste clean->dispose_solid dispose_liquid 9. Dispose of Liquid Waste dispose_solid->dispose_liquid

Caption: A step-by-step workflow for the safe handling of the specified chemical.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.